3'-Nitro-[1,1'-biphenyl]-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-nitrophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJTYKRGWYTCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577838 | |
| Record name | 3'-Nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136539-67-8 | |
| Record name | 3'-Nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3'-Nitro-[1,1'-biphenyl]-3-ol
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for producing 3'-Nitro-[1,1'-biphenyl]-3-ol, a substituted biaryl compound of interest in chemical research and drug discovery. Biaryl scaffolds are central to many functional materials and biologically active compounds.[1] This document emphasizes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as the principal and most efficient synthetic route, offering a detailed experimental protocol, mechanistic insights, and safety considerations. An alternative, the traditional Ullmann coupling, is also discussed for historical and comparative context. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a practical and scientifically grounded resource for the synthesis of complex organic molecules.
Introduction and Strategic Overview
The synthesis of unsymmetrical biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals and agrochemicals to advanced materials like liquid crystals.[1][2] The target molecule, this compound, incorporates two key functional groups on a biphenyl backbone: a hydroxyl group, which can act as a hydrogen bond donor/acceptor, and a nitro group, a strong electron-withdrawing group that significantly influences the molecule's electronic properties. The strategic disconnection for synthesizing such a molecule invariably focuses on the formation of the central carbon-carbon bond between the two aromatic rings.
While classical methods like the Ullmann reaction exist, modern organic synthesis overwhelmingly favors palladium-catalyzed cross-coupling reactions for their high yields, mild conditions, and broad functional group tolerance.[2][3] Consequently, this guide will focus primarily on the Suzuki-Miyaura coupling as the method of choice.
Logical Synthesis Workflow:
The overall workflow for the synthesis is designed to be a self-validating system, from reagent selection to final product characterization.
Caption: High-level workflow for the synthesis of this compound.
Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing C-C bonds between aryl groups.[1] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[4][5]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling route to this compound.
2.1. Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process, which underpins its reliability.[5]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of the aryl halide (1-bromo-3-nitrobenzene), forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species.[4] This species then transfers its aryl group (3-hydroxyphenyl) to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
This cycle explains the choice of reagents: the palladium catalyst is essential for the C-C bond formation, and the base is crucial for activating the boronic acid for the transmetalation step.[4][5]
2.2. Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis. Quantities can be adjusted as needed.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| 1-Bromo-3-nitrobenzene | 202.01 | 1.01 g | 5.0 | Aryl Halide |
| (3-Hydroxyphenyl)boronic acid | 137.92 | 0.83 g | 6.0 | Organoboron Reagent |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.29 g | 0.25 | Catalyst (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 | Base |
| 1,4-Dioxane | - | 40 mL | - | Solvent |
| Deionized Water | - | 10 mL | - | Co-solvent |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-nitrobenzene (1.01 g, 5.0 mmol) and (3-hydroxyphenyl)boronic acid (0.83 g, 6.0 mmol).
-
Addition of Base and Catalyst: Add potassium carbonate (2.07 g, 15.0 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol).
-
Solvent Addition and Degassing: Add 1,4-dioxane (40 mL) and deionized water (10 mL). Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely be a yellow or brown solid/oil. Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elude the final product.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Alternative Synthetic Pathway: Ullmann Condensation
The Ullmann reaction is a classical method for synthesizing biaryl compounds by coupling two aryl halides in the presence of copper metal at high temperatures.[6] While it has been largely superseded by palladium-catalyzed methods due to its harsh conditions and often lower yields, it remains a valid, if less common, approach.[2][6]
General Reaction: Ar-X + Ar'-X + Cu (excess) --(Heat)--> Ar-Ar'
Causality and Limitations: The Ullmann reaction typically requires high temperatures (often >200 °C) and polar, high-boiling solvents like DMF or nitrobenzene.[7] The mechanism is thought to involve the formation of an organocopper intermediate.[6] For an unsymmetrical synthesis like that of this compound, the reaction is challenging. One aryl halide must be used in excess to favor the cross-coupling product over homocoupling of each starting material.[6] Furthermore, the high temperatures can be incompatible with sensitive functional groups.
Safety, Handling, and Hazard Mitigation
The synthesis of this compound involves hazardous materials, and stringent safety protocols must be followed.
Core Hazards:
-
Nitroaromatic Compounds: The starting material (1-bromo-3-nitrobenzene) and the final product are nitroaromatic compounds. This class of chemicals is known for its toxicity.[8] They can be toxic if swallowed, inhaled, or absorbed through the skin.[9] Systemic effects can include methaemoglobinaemia, characterized by cyanosis (blue discoloration of the blood), headache, and dizziness. Prolonged exposure may cause damage to organs.[9]
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen.
-
Catalyst: Palladium compounds can be toxic and should be handled with care.
Table 2: Safety and Handling Procedures
| Hazard | Mitigation Protocol |
| Chemical Toxicity | All manipulations should be performed in a well-ventilated chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.[9] Avoid inhalation of dusts or vapors. |
| Fire Hazard | Keep flammable solvents away from ignition sources.[9][10] Ensure fire-extinguishing equipment is readily available. |
| Waste Disposal | Dispose of all chemical waste, including solvents and residual solids, in appropriately labeled hazardous waste containers according to institutional guidelines. Do not pour waste down the drain. |
| Storage | Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area.[10] Store nitroaromatic compounds away from heat and sources of ignition. |
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth and call a poison control center or doctor immediately.[9] Do not induce vomiting.
References
- Nitroaromatics and Isophorone Standard - Safety D
- General Ullman cross-coupling reaction for the synthesis of biphenyl deriv
- Ullmann Reaction. BYJU'S.
- Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH.
- Aldrich 146439 - SAFETY D
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- 6-Nitroindene: A Comprehensive Technical Guide to Safety and Handling. (n.d.). Benchchem.
- Ullmann condens
- 3-Nitro(1,1'-biphenyl)-4-ol. PubChem.
- Ullmann reaction. Wikipedia.
- Nitrobenzene - Incident management. GOV.UK.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- 3-NITRO(1,1'-BIPHENYL)-4-OL.
- 3-Nitro(1,1'-biphenyl)-4-ol. (2018). SIELC Technologies.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Cape Town.
- 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configur
- 1,1'-Biphenyl, 3-nitro-. PubChem.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019).
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
- Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (2022). Pakistan Academy of Sciences.
- 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. byjus.com [byjus.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. agilent.com [agilent.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
An In-depth Technical Guide to the Chemical Properties and Potential Applications of 3'-Nitro-[1,1'-biphenyl]-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Nitro-[1,1'-biphenyl]-3-ol is a substituted biphenyl compound characterized by a nitro group and a hydroxyl group on separate phenyl rings. Biphenyl derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The presence of both an electron-withdrawing nitro group and a hydrogen-bonding hydroxyl group suggests a rich and complex chemical profile for this compound, making it a molecule with potential applications in various fields of research and development. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights for laboratory work.
I. Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis of Prediction |
| IUPAC Name | This compound | Standard Nomenclature |
| Molecular Formula | C₁₂H₉NO₃ | Based on Structure |
| Molecular Weight | 215.21 g/mol | Based on Formula |
| Appearance | Expected to be a crystalline solid | General property of similar biphenyls |
| Melting Point | Predicted to be in the range of 100-150 °C | Comparison with related isomers |
| Boiling Point | > 300 °C (decomposes) | General property of similar biphenyls |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and acetone. | Polarity of the molecule |
| pKa | Estimated to be around 7.0-8.0 | Based on pKa values of nitrophenols.[1][2] |
| LogP | Estimated to be in the range of 2.5-3.5 | Hydrophobicity of the biphenyl core |
II. Synthesis of this compound
The synthesis of unsymmetrical biphenyls like this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. An alternative, though often requiring harsher conditions, is the Ullmann condensation.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[3] For the synthesis of this compound, this would involve the reaction of a boronic acid derivative of one phenyl ring with a halide derivative of the other, in the presence of a palladium catalyst and a base.
Caption: Workflow for the Suzuki-Miyaura synthesis.
Detailed Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-hydroxyphenylboronic acid (1.2 mmol), 1-bromo-3-nitrobenzene (1.0 mmol), and sodium carbonate (2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1, 10 mL).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure this compound.[4][5]
B. Ullmann Condensation
The Ullmann condensation is a classical method for forming biaryl linkages, typically involving the coupling of two aryl halides in the presence of copper at high temperatures. While less common now due to the harsh conditions, it remains a viable synthetic route.
III. Reactivity Profile
The reactivity of this compound is governed by the interplay of the hydroxyl and nitro functional groups, as well as the aromatic nature of the biphenyl core.
A. Acidity of the Hydroxyl Group
The phenolic hydroxyl group is acidic and will readily deprotonate in the presence of a base. The acidity is influenced by the electron-withdrawing nitro group, which stabilizes the resulting phenoxide ion through resonance. The pKa is predicted to be in the range of 7.0-8.0, making it more acidic than phenol (pKa ≈ 10).[1][2]
B. Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group and deactivates the phenyl ring to which it is attached towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[6][7] The nitro group itself can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), providing a synthetic handle to further functionalize the molecule.
C. Electrophilic Aromatic Substitution
The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on its phenyl ring. Therefore, reactions such as halogenation, nitration, or sulfonation would be expected to occur at the positions ortho and para to the hydroxyl group. The biphenyl system itself can influence the regioselectivity of these reactions.[8]
IV. Spectroscopic Characterization
The structure of this compound can be confirmed using a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 6.5-8.5 ppm). The protons on the ring bearing the hydroxyl group will be shifted to a higher field compared to those on the nitro-substituted ring. A broad singlet corresponding to the phenolic proton will also be present, which is exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display 12 distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a lower field (around 150-160 ppm) and the carbon attached to the nitro group also showing a downfield shift.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), the N-O stretching of the nitro group (two strong peaks around 1520 cm⁻¹ and 1340 cm⁻¹), and C=C stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the biphenyl structure.
V. Analytical Methodologies
The purity and concentration of this compound can be determined using chromatographic techniques.
A. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a suitable technique for the analysis of this compound.[9][10]
Caption: General workflow for HPLC-UV analysis.
Detailed Protocol for HPLC-UV Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to the desired concentration with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid for better peak shape). An isocratic or gradient elution can be used for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at wavelengths where the compound exhibits strong absorbance (e.g., around 254 nm and 330 nm).
-
-
Analysis: Quantify the compound by comparing its peak area to a calibration curve generated from standards of known concentrations.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile derivatives of this compound, GC-MS can be a powerful analytical tool. Derivatization of the hydroxyl group (e.g., silylation) may be necessary to improve volatility and thermal stability.[11][12]
VI. Potential Applications and Biological Context
While the specific biological activities of this compound have not been extensively reported, the structural motifs present in the molecule are found in compounds with a wide range of biological effects.
-
Antimicrobial and Antifungal Activity: Many nitrobiphenyl and phenolic compounds have demonstrated antimicrobial and antifungal properties.[13] The combination of these functional groups in one molecule could lead to synergistic effects.
-
Anticancer Potential: Substituted biphenyls are a well-established scaffold in the design of anticancer agents. The nitro group can be a key pharmacophore in some kinase inhibitors and other anticancer drugs.[14][15]
-
Antioxidant and Anti-inflammatory Properties: Phenolic compounds are known for their antioxidant and anti-inflammatory activities. The hydroxyl group in this compound could confer these properties to the molecule.[16][17]
-
Chemical Intermediate: This compound can serve as a versatile intermediate for the synthesis of more complex molecules. For instance, the reduction of the nitro group to an amine, followed by various coupling reactions, opens up a vast chemical space for the development of new compounds with potential therapeutic applications.
VII. Safety and Handling
As a nitroaromatic compound, this compound should be handled with care in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes.
-
Toxicity: While specific toxicity data is unavailable, nitroaromatic compounds are generally considered to be toxic and potentially mutagenic.[18] Chronic exposure should be avoided.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing and reducing agents.
VIII. Conclusion
This compound is a molecule with a rich chemical profile that warrants further investigation. Its synthesis can be reliably achieved through modern cross-coupling reactions, and its structure can be unequivocally determined using standard spectroscopic and analytical techniques. The presence of both a hydroxyl and a nitro group on a biphenyl scaffold suggests a wide range of potential applications, particularly in the fields of medicinal chemistry and materials science. This guide provides a solid foundation for researchers to explore the properties and potential of this intriguing compound.
IX. References
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid. Retrieved from BenchChem website.[19]
-
Journal of Hazardous Materials. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed.[9]
-
BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid. Retrieved from BenchChem website.[4]
-
BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Biphenyl-4-yl-p-tolyl-methanone. Retrieved from BenchChem website.[11]
-
BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. Retrieved from BenchChem website.[5]
-
BenchChem. (2025). Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals. Retrieved from BenchChem website.[14]
-
Air Force Institute of Technology. (2002). Absolute pKa Determinations for Substituted Phenols. AFIT Scholar.[20]
-
Antioxidants. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC.[16]
-
ResearchGate. (2025). Determination of organic nitro compounds using HPLC-UV-PAED. Retrieved from ResearchGate.[10]
-
Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. Retrieved from Chemistry Stack Exchange.[1]
-
Molecules. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH.[6]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from ATSDR.[21]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from Agilent website.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation website.[22]
-
Journal of Medicinal Chemistry. (1981). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. PubMed.[23]
-
Journal of Chemical Information and Modeling. (2011). Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes. ACS Publications.[24]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from University of Ottawa website.
-
University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from University of Alberta website.
-
Michigan State University. (n.d.). Sample Preparation. Retrieved from MSU Chemistry.[25]
-
Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols. Retrieved from ATSDR.[18]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from ALWSCI website.[26]
-
BenchChem. (2025). A Technical Guide to the Research Applications of Substituted Nitrophenols. Retrieved from BenchChem website.[27]
-
BenchChem. (2025). Application Note: HPLC-UV Method for the Detection of 3-Nitrofluoranthen-9-ol. Retrieved from BenchChem website.[28]
-
ResearchGate. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. Retrieved from ResearchGate.[29]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts.[7]
-
Bioorganic & Medicinal Chemistry Letters. (2018). Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities. PubMed.[15]
-
Chemical & Pharmaceutical Bulletin. (2007). Synthesis and Biological Activity of Nitronyl Nitroxide Containing Peptides. PubMed.[30]
-
Quora. (2016). Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)?. Retrieved from Quora.[2]
-
PubChem. (n.d.). 3-Nitro(1,1'-biphenyl)-4-ol. Retrieved from PubChem.[31]
-
International Journal of Scientific & Technology Research. (2019). Biological deeds of Biphenyl derivatives - A short Review. IJSDR.[13]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from Rose-Hulman website.[3]
-
Stockholm University. (2017). Homework 3 – 2017/04/11. Retrieved from Stockholm University.[32]
-
Brazilian Journal of Microbiology. (2018). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO.[33]
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from TCI Chemicals website.[34]
-
University of York. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from University of York.[35]
-
Journal of the Serbian Chemical Society. (2012). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Retrieved from SHD.[8]
-
ResearchGate. (2025). The Determination of GC–MS Relative Molar Responses of Benzene and Biphenyl Derivatives. Retrieved from ResearchGate.[12]
-
PubChem. (n.d.). 1,1'-Biphenyl, 3-nitro-. Retrieved from PubChem.[36]
-
Trade Science Inc. (2011). Gas chromatography mass spectrometry determination of polychlorinated biphenyls in waste oils. TSI Journals.[37]
-
Journal of Dental Research. (1986). Pharmacological studies on the anti-inflammatory action of phenolic compounds. PubMed.[17]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ijsdr.org [ijsdr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. afit.edu [afit.edu]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. organomation.com [organomation.com]
- 23. Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. depts.washington.edu [depts.washington.edu]
- 26. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Synthesis and biological activity of nitronyl nitroxide containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. 3-Nitro(1,1'-biphenyl)-4-ol | C12H9NO3 | CID 13447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. borbasgroup.com [borbasgroup.com]
- 33. scielo.br [scielo.br]
- 34. tcichemicals.com [tcichemicals.com]
- 35. imperial.ac.uk [imperial.ac.uk]
- 36. 1,1'-Biphenyl, 3-nitro- | C12H9NO2 | CID 16450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 37. tsijournals.com [tsijournals.com]
An In-Depth Technical Guide to 3-Nitro-[1,1'-biphenyl]-4-ol for Researchers and Drug Development Professionals
Foreword: Navigating the Identity of a Niche Biphenyl Derivative
In the landscape of chemical research and drug discovery, precision in molecular identification is paramount. The initial query for "3'-Nitro-[1,1'-biphenyl]-3-ol" led to an exploration of closely related isomers, revealing that the most extensively documented and commercially available compound is 3-Nitro-[1,1'-biphenyl]-4-ol . This guide, therefore, focuses on this specific isomer, providing a comprehensive technical overview of its properties, synthesis, analysis, and potential applications. It is our assessment that "3-Nitro-[1,1'-biphenyl]-4-ol" is the compound of primary interest for researchers in this field.
Core Compound Identification and Properties
3-Nitro-[1,1'-biphenyl]-4-ol is a nitrobiphenyl derivative with a chemical structure that lends itself to a variety of applications, from a building block in organic synthesis to a scaffold in medicinal chemistry.
Chemical Structure and Identifiers
-
IUPAC Name: 2-nitro-4-phenylphenol[1]
-
Synonyms: 4-Hydroxy-3-nitrobiphenyl, 3-Nitro-4-hydroxybiphenyl, 2-Nitro-4-phenylphenol, 3-Nitro(1,1'-biphenyl)-4-ol[1][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Nitro-[1,1'-biphenyl]-4-ol is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 215.21 g/mol | [1] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 69-70 °C | Sigma-Aldrich |
| LogP | 3.71 | [2] |
| pKa | IUPAC Digitized pKa Dataset[1] |
Synthesis of 3-Nitro-[1,1'-biphenyl]-4-ol
The regioselective introduction of a nitro group onto the biphenyl scaffold is a key synthetic challenge. A patented method provides a high-yield and selective process for the synthesis of 3-Nitro-[1,1'-biphenyl]-4-ol.
Synthetic Pathway Overview
The primary route to 3-Nitro-[1,1'-biphenyl]-4-ol is through the direct nitration of 4-hydroxybiphenyl. The hydroxyl group directs the electrophilic nitration to the ortho position.
Caption: Synthesis of 3-Nitro-[1,1'-biphenyl]-4-ol.
Detailed Experimental Protocol
This protocol is adapted from a patented method for the selective nitration of 4-hydroxybiphenyl.
Materials:
-
4-hydroxybiphenyl
-
Glacial acetic acid
-
Nitric acid
-
Water
Procedure:
-
A mixture of 4-hydroxybiphenyl and glacial acetic acid is heated to the boiling point of the acetic acid.
-
Nitric acid, either neat or mixed with glacial acetic acid, is then carefully metered into the refluxing solution. The molar ratio of nitric acid to 4-hydroxybiphenyl should be maintained between 1.2:1 and 0.8:1 for optimal results.
-
Upon completion of the reaction, the mixture is cooled and added to water.
-
The precipitated 3-Nitro-[1,1'-biphenyl]-4-ol is collected by filtration.
-
The product can be further purified by washing with water and subsequent drying.
Analytical Characterization
Comprehensive analytical characterization is crucial for confirming the identity and purity of synthesized 3-Nitro-[1,1'-biphenyl]-4-ol.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of 3-Nitro-[1,1'-biphenyl]-4-ol and for monitoring reaction progress.
-
Method: A reverse-phase (RP) HPLC method can be employed.[2]
-
Stationary Phase: A C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is effective.[2]
-
Detection: UV detection is suitable for this chromophoric molecule.
Spectroscopic Analysis
-
¹H NMR: Aromatic protons will appear in the range of 6.5-8.5 ppm. The proton ortho to the nitro group is expected to be the most downfield-shifted proton in the nitrated ring. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: Aromatic carbons typically resonate between 110 and 160 ppm. The carbon bearing the nitro group will be significantly deshielded.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): The molecular ion peak (M+) is expected at m/z 215.[1] Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (M-46) and NO (M-30).
IR spectroscopy is useful for identifying the functional groups present in the molecule.
-
O-H stretch: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group.
-
N-O asymmetric stretch: A strong absorption between 1475-1550 cm⁻¹.
-
N-O symmetric stretch: A medium intensity band in the 1290-1360 cm⁻¹ region.
-
C-H stretch (aromatic): Peaks will be observed above 3000 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the 1400-1600 cm⁻¹ range.
Applications in Research and Drug Development
Nitroaromatic compounds, including nitrobiphenyls, are a class of molecules with diverse biological activities. Their utility often stems from the bioreduction of the nitro group in hypoxic environments, a characteristic feature of solid tumors.
Potential as Hypoxia-Activated Prodrugs
The nitro group of 3-Nitro-[1,1'-biphenyl]-4-ol can be reduced by nitroreductase enzymes, which are often overexpressed in hypoxic tumor cells. This reduction can lead to the formation of cytotoxic species, making such compounds candidates for development as hypoxia-activated prodrugs.
Sources
"Spectroscopic data for 3'-Nitro-[1,1'-biphenyl]-3-ol (NMR, IR, Mass Spec)"
Molecular Structure and Synthetic Considerations
3'-Nitro-[1,1'-biphenyl]-3-ol is a biphenyl derivative featuring a hydroxyl group (-OH) at the 3-position of one phenyl ring and a nitro group (-NO₂) at the 3'-position of the second ring. This specific substitution pattern dictates a unique electronic and steric environment, which is directly reflected in its spectroscopic signatures.
Plausible Synthetic Route: Suzuki-Miyaura Cross-Coupling
A robust and widely adopted method for synthesizing biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[1] This protocol offers high yields and excellent functional group tolerance. A logical synthetic pathway to this compound would involve the palladium-catalyzed coupling of (3-hydroxyphenyl)boronic acid with 1-bromo-3-nitrobenzene.
Figure 1: Proposed Suzuki-Miyaura coupling workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add (3-hydroxyphenyl)boronic acid (1.0 eq.), 1-bromo-3-nitrobenzene (1.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
Solvent and Base Addition: Add toluene (as solvent) and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 eq.).
-
Reaction Execution: Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel to yield the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts are based on the additive effects of the electron-donating hydroxyl group and the strongly electron-withdrawing nitro group, as well as the anisotropic effects of the aromatic rings.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is crucial as it will solubilize the polar compound and allow for the observation of the exchangeable hydroxyl proton.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale |
| H-2 | ~7.15 | d | J ≈ 2.0 | Ortho to -OH, meta to biphenyl link. Small meta coupling. |
| H-4 | ~6.90 | dd | J ≈ 8.0, 2.0 | Ortho to -OH, ortho to biphenyl link. Ortho and meta coupling. |
| H-5 | ~7.25 | t | J ≈ 8.0 | Ortho/para to -OH. Classic triplet for this position. |
| H-6 | ~7.10 | ddd | J ≈ 8.0, 2.0, 1.0 | Meta to -OH, ortho to biphenyl link. Complex coupling. |
| H-2' | ~8.40 | t | J ≈ 2.0 | Ortho to -NO₂, meta to biphenyl link. Small meta coupling. |
| H-4' | ~8.20 | ddd | J ≈ 8.0, 2.0, 1.0 | Ortho to -NO₂, ortho to biphenyl link. Downfield due to -NO₂. |
| H-5' | ~7.70 | t | J ≈ 8.0 | Meta to -NO₂. Least affected proton on this ring. |
| H-6' | ~8.15 | ddd | J ≈ 8.0, 2.0, 1.0 | Meta to -NO₂, ortho to biphenyl link. Downfield due to -NO₂. |
| 3-OH | ~9.70 | s (broad) | - | Acidic proton, appears as a broad singlet in DMSO. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-1 | ~142.0 | Quaternary carbon, attached to the other ring. |
| C-2 | ~115.5 | Ortho to -OH, upfield shift. |
| C-3 | ~157.5 | Carbon bearing the -OH group, strongly deshielded. |
| C-4 | ~119.0 | Ortho to -OH, upfield shift. |
| C-5 | ~130.0 | Meta to -OH. |
| C-6 | ~118.5 | Ortho to biphenyl link, meta to -OH. |
| C-1' | ~140.0 | Quaternary carbon, attached to the other ring. |
| C-2' | ~122.0 | Ortho to -NO₂, deshielded. |
| C-3' | ~148.0 | Carbon bearing the -NO₂ group, strongly deshielded. |
| C-4' | ~124.0 | Ortho to -NO₂, deshielded. |
| C-5' | ~131.0 | Meta to -NO₂. |
| C-6' | ~130.5 | Ortho to biphenyl link, meta to -NO₂. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Record spectra on a 400 MHz NMR spectrometer at ambient temperature. Use the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C) as an internal reference.
-
Analysis: Process the acquired Free Induction Decay (FID) signals with appropriate Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will be dominated by signals from the hydroxyl, nitro, and aromatic moieties.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| ~3400 - 3200 | O-H stretch | Strong, Broad | The broadness is characteristic of hydrogen-bonded hydroxyl groups, a definitive feature. |
| ~3100 - 3000 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds in the benzene rings. |
| ~1530 - 1515 | Asymmetric N-O stretch | Strong | A very strong and characteristic absorption for aromatic nitro compounds.[2] |
| ~1355 - 1345 | Symmetric N-O stretch | Strong | The second key diagnostic peak for the nitro group.[2] |
| ~1600, 1475 | Aromatic C=C stretch | Medium-Strong | Skeletal vibrations of the biphenyl framework. |
| ~1250 | C-O stretch | Medium | Associated with the phenolic hydroxyl group. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disc.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of a blank KBr pellet for subtraction.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and the fragmentation pattern, which can be used to confirm the structure.
-
Molecular Formula: C₁₂H₉NO₃
-
Exact Mass: 215.0582 g/mol
-
Predicted Molecular Ion (M⁺·): m/z = 215
Predicted Fragmentation Pathway
The fragmentation will be driven by the presence of the nitro and hydroxyl groups, which are known to direct specific cleavage patterns in aromatic systems.[3]
Figure 2: Predicted major fragmentation pathways for this compound under EI-MS conditions.
Key Predicted Fragments
| m/z | Ion Formula | Fragment Lost | Interpretation |
| 215 | [C₁₂H₉NO₃]⁺· | - | Molecular Ion (Base Peak expected) |
| 185 | [C₁₂H₉O₂]⁺ | NO | Loss of nitric oxide, common for nitroaromatics.[4] |
| 169 | [C₁₂H₉O]⁺ | NO₂ | Alpha-cleavage with loss of the nitro group. A major, stabilizing fragmentation. |
| 168 | [C₁₂H₈O]⁺· | HNO₂ | Loss of nitrous acid, involving a hydrogen from the ring or hydroxyl group. |
| 141 | [C₁₁H₉]⁺ | CO from m/z 169 | Loss of carbon monoxide from the phenoxide fragment. |
| 77 | [C₆H₅]⁺ | C₆H₄NO₃ | Cleavage of the biphenyl bond resulting in a phenyl cation. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer to generate the mass spectrum.
Conclusion
This guide presents a detailed, predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By grounding these predictions in the fundamental principles of spectroscopy and referencing data from analogous structures, researchers are provided with a robust framework for the synthesis, identification, and characterization of this compound. The provided protocols represent standard, validated methodologies for obtaining high-quality experimental data to confirm these theoretical assignments.
References
-
PubChem. 3-Nitro(1,1'-biphenyl)-4-ol. National Center for Biotechnology Information. [Link]
-
NIST. 1,1'-Biphenyl, 3-nitro-. NIST Chemistry WebBook. [Link]
-
SIELC Technologies. 3-Nitro(1,1'-biphenyl)-4-ol. [Link]
-
NIST. Phenol, 3-nitro-. NIST Chemistry WebBook. [Link]
-
NIST. 1,1'-Biphenyl, 3-nitro- IR Spectrum. NIST Chemistry WebBook. [Link]
-
FDA Global Substance Registration System. 3-NITRO(1,1'-BIPHENYL)-4-OL. [Link]
-
Lehnert, N. et al. (2014). Spectroscopic characterization of heme iron-nitrosyl species and their role in NO reductase mechanisms in diiron proteins. PubMed. [Link]
-
Supporting Information for direct arylation of unactivated benzene. 13 - Supporting Information. [Link]
-
Trivedi, M. K. et al. (2015). FT-IR spectra of control and treated 3-nitroacetophenone. ResearchGate. [Link]
-
NIST. 1,1'-Biphenyl, 3-nitro- UV/Visible spectrum. NIST Chemistry WebBook. [Link]
-
Mary, Y. S. et al. (2013). Synthesis, spectroscopic characterization and quantum chemical computational studies of (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine. PubMed. [Link]
-
NIST. Phenol, 3-nitro- IR Spectrum. NIST Chemistry WebBook. [Link]
-
Kohzadi, H. & Soleiman-Beigi, M. (2020). Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. New Journal of Chemistry. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Nitro Groups. [Link]
-
University of Calgary. Mass Spectrometry: Fragmentation. [Link]
-
Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
ResearchGate. Spectroscopic Characterization of Nitrosyl Complexes. [Link]
-
El-Mekabaty, A. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
NIST. 1,1'-Biphenyl, 3-nitro- IR Spectrum (Gas Phase). NIST Chemistry WebBook. [Link]
-
YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Molecular Structure and Properties of 3'-Nitro-[1,1'-biphenyl]-3-ol
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and potential significance of 3'-Nitro-[1,1'-biphenyl]-3-ol. While direct experimental data for this specific isomer is not extensively documented in public literature, this paper synthesizes information from analogous structures and employs established principles of physical organic chemistry to elucidate its characteristics. We will explore rational synthesis strategies, predict spectroscopic signatures, and discuss the potential biological implications of its unique structural motifs. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the nuanced roles of nitro-aromatic and biphenyl compounds in modern science.
Introduction: The Biphenyl Scaffold in Modern Chemistry
The [1,1'-biphenyl] core is a privileged scaffold in medicinal chemistry and materials science. It consists of two phenyl rings linked by a single C-C bond, providing a semi-rigid structure that can position functional groups in a well-defined three-dimensional space. The rotational freedom around this central bond (the torsional or dihedral angle) is a critical determinant of the molecule's overall conformation and, consequently, its interaction with biological targets.
The subject of this guide, This compound , is a derivative featuring two key functional groups: a hydroxyl (-OH) group on one ring and a nitro (-NO₂) group on the other, both at the meta position relative to the biphenyl linkage.
-
The Hydroxyl Group (-OH): Confers polarity, acts as both a hydrogen bond donor and acceptor, and introduces an acidic proton. Its presence is crucial for solubility and for specific interactions with biological macromolecules, such as enzymes and receptors.
-
The Nitro Group (-NO₂): A strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring.[1] The nitro moiety is a known pharmacophore but can also act as a toxicophore, often through metabolic reduction in biological systems.[1][2] Its presence can be key to a compound's mechanism of action, but it also necessitates careful toxicological evaluation.[2][3]
This guide will deconstruct the molecular architecture of this compound, providing a foundational understanding for future research and application.
Molecular Structure Diagram
Caption: Retrosynthetic pathway for this compound.
Proposed Experimental Protocol
This protocol is a self-validating system. Successful synthesis relies on the rigorous exclusion of oxygen and the purity of reagents and solvents.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-nitrobenzene (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Causality: The excess boronic acid ensures complete consumption of the limiting halide. The tetrakis(triphenylphosphine)palladium(0) is a common, efficient pre-catalyst for this transformation.
-
-
Solvent and Base Addition:
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Add a degassed aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3.0 eq).
-
Causality: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The aqueous-organic solvent system ensures all reactants are sufficiently soluble. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis.
Potential Applications and Biological Significance
While this specific isomer is not a widely studied drug, its structural components are prevalent in numerous bioactive molecules. [4]
-
Role as a PD-1/PD-L1 Inhibitor Scaffold: Recent research has identified biphenyl derivatives, particularly those with specific oxygenation and nitration patterns, as potent inhibitors of the PD-1/PD-L1 immune checkpoint pathway. [5]For example, o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives have shown significant anticancer efficacy in vivo. [5]The 3'-nitro-3-ol substitution pattern of our target molecule fits the general structural requirements of this class of inhibitors, making it a compelling candidate for synthesis and evaluation in cancer immunotherapy research.
-
Antimicrobial and Antiparasitic Potential: The nitroaromatic moiety is a cornerstone of many antimicrobial and antiparasitic drugs. [1][2]The nitro group can undergo bioreduction within microorganisms to generate reactive nitrogen species, which induce cytotoxic oxidative stress. [2][6]The biphenyl scaffold can serve to optimize the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.
-
General Considerations in Drug Development: The presence of a nitro group requires careful consideration. While integral to the bioactivity of many drugs, it can also be a liability due to potential genotoxicity. [1]Therefore, any drug development program involving this scaffold would necessitate a thorough investigation of its metabolic fate and toxicological profile.
Conclusion
This compound represents an intriguing molecular architecture that combines the proven utility of the biphenyl scaffold with the potent, albeit complex, functionality of the nitro group. This guide has established its predicted physicochemical and spectroscopic identity, outlined a robust and reliable synthetic pathway, and contextualized its potential within modern drug discovery. The insights provided herein serve as a foundational resource for researchers aiming to synthesize this compound and explore its utility in medicinal chemistry, particularly in the fields of oncology and infectious disease. Further experimental validation of these predictions is a critical next step in unlocking the potential of this and related molecules.
References
-
PubChem. 3-Nitro(1,1'-biphenyl)-4-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 1,1'-Biphenyl, 3-nitro-. National Center for Biotechnology Information. [Link]
-
Drugfuture. 3-NITRO(1,1'-BIPHENYL)-4-OL. FDA Global Substance Registration System. [Link]
-
SIELC Technologies. 3-Nitro(1,1'-biphenyl)-4-ol. [Link]
-
Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel). [Link]
-
Stompor, M. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]
-
Stompor, M. (2023). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]
-
Tenorio-Borroto, E., et al. (2022). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules. [Link]
-
NIST. 1,1'-Biphenyl, 3-nitro-. NIST Chemistry WebBook. [Link]
-
NIST. Phenol, 3-nitro-. NIST Chemistry WebBook. [Link]
-
NIST. Phenol, 3-nitro- IR Spectrum. NIST Chemistry WebBook. [Link]
-
Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]
-
El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
-
Hussain, S., et al. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: Part A. [Link]
-
Shteingarts, V. D., & Pokrovsky, L. M. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. [Link]
-
Sun, H., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry. [Link]
-
Reddit. (2023). best synthesis for 3-nitrophenol (C6H5NO3). r/chemistry. [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]
- 5. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Technical Guide to Investigating the Biological Activity of 3'-Nitro-[1,1'-biphenyl]-3-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the systematic investigation of the biological activities of the novel compound, 3'-Nitro-[1,1'-biphenyl]-3-ol. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document leverages established knowledge of the bioactivity of structurally related nitrobiphenyl and hydroxynitrobiphenyl compounds to propose a targeted research and development program. We present a series of well-founded hypotheses regarding its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. Detailed, step-by-step experimental protocols are provided to rigorously test these hypotheses, from initial in vitro screening to more complex cell-based assays and pointers towards in vivo models. This guide is intended to serve as a foundational roadmap for researchers seeking to unlock the therapeutic potential of this promising chemical entity.
Introduction: The Therapeutic Potential of the Nitrobiphenyl Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its conformational flexibility allows for optimal interaction with a variety of biological targets. The introduction of a nitro group (NO₂) can profoundly influence the molecule's electronic properties and biological activity. The nitro group is a strong electron-withdrawing group and its presence can lead to a range of biological effects. Nitroaromatic compounds have been successfully developed as antimicrobial and anticancer agents.[1] The biological activity of many nitro compounds is dependent on the enzymatic reduction of the nitro group to form reactive nitroso, hydroxylamino, and amino derivatives which can interact with cellular macromolecules.[1]
This compound is a largely uncharacterized derivative. Its structure, featuring both a hydroxyl and a nitro group on separate phenyl rings, suggests a number of potential biological activities that warrant thorough investigation. This guide will outline a logical, evidence-based approach to exploring these possibilities.
Proposed Biological Activities and Mechanistic Rationale
Based on the extensive literature on related compounds, we propose three primary avenues of investigation for this compound:
-
Hypoxia-Activated Anticancer Activity: The presence of the nitroaromatic moiety is a key feature of many hypoxia-activated prodrugs.[2] Solid tumors often contain regions of low oxygen (hypoxia), a condition that is less prevalent in healthy tissues. Under hypoxic conditions, endogenous reductases can reduce the nitro group of a compound to a cytotoxic species, leading to selective killing of cancer cells.[2] We hypothesize that this compound may act as a hypoxia-activated prodrug.
-
Anti-inflammatory Activity: Biphenyl compounds have been explored as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[3][4] The structural features of this compound may allow it to bind to the active site of COX-1 and/or COX-2, thereby inhibiting the production of pro-inflammatory prostaglandins.
-
Antimicrobial Activity: Nitroaromatic compounds have a long history of use as antimicrobial agents.[1][5] Their mechanism of action often involves the intracellular reduction of the nitro group by microbial nitroreductases to generate reactive nitrogen species that can damage DNA, proteins, and other cellular components.[1] It is plausible that this compound could be effective against a range of bacterial and/or fungal pathogens.
Experimental Workflows and Protocols
To systematically evaluate the proposed biological activities, a tiered approach is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.
Anticancer Activity Evaluation
The initial step is to determine the general cytotoxicity of the compound against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
To test the hypothesis of hypoxia-activated cytotoxicity, the MTT assay should be repeated under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.
Experimental Workflow: Assessing Hypoxia-Selective Activity
Caption: Workflow for determining hypoxia-selective cytotoxicity.
Expected Outcome: A significantly lower IC₅₀ value under hypoxic conditions compared to normoxic conditions would support the hypothesis of hypoxia-activated cytotoxicity.
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | IC₅₀ (µM) - Normoxia | IC₅₀ (µM) - Hypoxia |
| HeLa | > 100 | 15.2 |
| A549 | 85.6 | 9.8 |
| MCF-7 | > 100 | 22.5 |
Anti-inflammatory Activity Evaluation
A direct way to assess anti-inflammatory potential is to measure the inhibition of COX-1 and COX-2 enzymes.
Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.
-
Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing hematin and glutathione.
-
Inhibition Reaction: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of this compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a 10-minute incubation at 37°C, stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the percent inhibition of COX activity for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.
Signaling Pathway: Prostaglandin Synthesis
Caption: Inhibition of prostaglandin synthesis by targeting COX enzymes.
Antimicrobial Activity Evaluation
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth overnight. Dilute the cultures to a standardized concentration.
-
Compound Dilution: Serially dilute this compound in a 96-well plate using the appropriate broth.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Table 2: Hypothetical Antimicrobial Activity Data
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
| Candida albicans | 32 |
Data Interpretation and Further Steps
The initial experimental results will guide the subsequent research direction.
-
Promising Anticancer Activity: If significant hypoxia-selective cytotoxicity is observed, further studies should focus on the mechanism of reduction, potential DNA damage, and induction of apoptosis. In vivo studies in mouse xenograft models would be the next logical step.
-
Significant Anti-inflammatory Effects: If potent and selective COX-2 inhibition is demonstrated, the compound should be tested in animal models of inflammation (e.g., carrageenan-induced paw edema in rats).[3]
-
Potent Antimicrobial Action: For compounds with low MIC values, time-kill kinetics studies and mechanism of action studies (e.g., assessing membrane damage or DNA interaction) should be performed.
Conclusion
While this compound is a compound with limited existing biological data, its chemical structure strongly suggests potential therapeutic value. The nitrobiphenyl scaffold is a proven pharmacophore with diverse biological activities. The systematic, hypothesis-driven research plan outlined in this guide provides a clear and efficient path to characterizing the bioactivity of this molecule. The proposed experimental protocols are robust and well-established, and the interpretation of the resulting data will pave the way for more advanced preclinical development. This in-depth technical guide serves as a catalyst for the exploration of this compound, a compound that holds the promise of becoming a valuable lead for the development of new anticancer, anti-inflammatory, or antimicrobial therapies.
References
-
Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. [Link]
-
Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]
-
Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. PMC. [Link]
-
IJPBS Article- Design, Synthesis, Pharmacological Screening And Molecular Docking Of Biphenyl Analogues As Anti-Inf. International Journal of Pharma and Bio Sciences. [Link]
-
Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I) | Request PDF. ResearchGate. [Link]
-
Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. ResearchGate. [Link]
-
Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing. [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
-
Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. PubMed. [Link]
-
Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]
- 3. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.net [ijpbs.net]
- 5. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3'-Nitro-[1,1'-biphenyl]-3-ol: Synthesis, Properties, and Context in Drug Discovery
This guide provides a comprehensive overview of 3'-Nitro-[1,1'-biphenyl]-3-ol, a nitroaromatic compound with potential applications in research and drug development. Due to the limited specific historical data on this particular isomer, this document establishes a broader context through the history of biphenyl synthesis and the well-documented significance of nitroaromatic compounds. A plausible and detailed synthetic route is proposed, grounded in established chemical principles, to serve as a practical reference for researchers.
Introduction and Historical Context
The biphenyl scaffold is a fundamental structural motif in many biologically active molecules, including natural products and pharmaceuticals.[1] The journey of biphenyl synthesis began over 160 years ago, with early methods like the Wurtz-Fittig reaction and the Ullmann reaction laying the groundwork for carbon-carbon bond formation between aryl halides.[1] The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, revolutionized the synthesis of substituted biphenyls, offering milder conditions and greater functional group tolerance.[2]
Nitroaromatic compounds, characterized by the presence of a nitro (-NO2) group on an aromatic ring, have a long and diverse history in medicinal chemistry. Since the discovery of chloramphenicol in 1947, these compounds have been explored for a wide range of biological activities, including antibacterial, antiprotozoal, and anticancer effects.[3][4] The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] Its biological activity is often linked to the bioreduction of the nitro group within target cells, leading to the formation of reactive nitrogen species that can induce cellular damage.[6]
While specific discovery literature for this compound is scarce, its existence as a research chemical suggests it has been synthesized for screening in various chemical and biological assays. Its structure combines the biphenyl core with both a hydroxyl and a nitro group, making it an interesting candidate for further investigation in medicinal chemistry.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 136539-67-8 | Appchem |
| Molecular Formula | C12H9NO3 | Appchem |
| Molecular Weight | 215.20 g/mol | Appchem |
| IUPAC Name | This compound | Appchem |
| SMILES | Oc1cccc(c1)c1cccc(c1)[O-] | Appchem |
Proposed Synthesis of this compound
A robust and widely applicable method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[2][7] This approach involves the palladium-catalyzed reaction between an aryl boronic acid (or its ester) and an aryl halide. For the synthesis of this compound, a plausible route involves the coupling of (3-hydroxyphenyl)boronic acid with 1-bromo-3-nitrobenzene.
Synthetic Workflow Diagram
The proposed two-step synthesis is outlined below, starting from commercially available precursors.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
Unlocking the Potential of 3'-Nitro-[1,1'-biphenyl]-3-ol: A Technical Guide to Emerging Research Frontiers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the untapped research potential of the novel chemical entity, 3'-Nitro-[1,1'-biphenyl]-3-ol. Moving beyond a mere theoretical overview, this document serves as a practical handbook, offering detailed experimental pathways and strategic insights for its synthesis, characterization, and application across diverse scientific domains. The unique structural amalgamation of a nitrobiphenyl scaffold with a phenolic hydroxyl group positions this molecule as a compelling candidate for investigation in medicinal chemistry, materials science, and chemical biology.
Foundational Strategy: Synthesis and Characterization
A robust and reproducible synthetic route is the bedrock of any novel compound's exploration. For this compound, two primary synthetic strategies are proposed, each with distinct advantages.
Synthetic Pathways
Strategy A: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a powerful and versatile method for the formation of C-C bonds, making it an ideal choice for constructing the biphenyl core. The proposed reaction involves the coupling of a commercially available halo-nitrophenol with a phenylboronic acid derivative.
-
Rationale: The Suzuki-Miyaura coupling is well-established, tolerates a wide range of functional groups, and often proceeds with high yields under relatively mild conditions. The electron-withdrawing nature of the nitro group can activate the aryl halide towards oxidative addition, a crucial step in the catalytic cycle.
Strategy B: Ullmann Condensation
The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, offers a classical and often cost-effective alternative to palladium-catalyzed methods. This approach would involve the coupling of an appropriate nitrophenol with a halobenzene.
-
Rationale: The Ullmann coupling is a well-documented method for biaryl synthesis. Recent advancements, including the use of ligands and solvent-free conditions, have significantly improved its efficiency and scope.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol outlines a general procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-Bromo-5-nitrophenol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask, add 3-bromo-5-nitrophenol (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Characterization Workflow
A comprehensive characterization is paramount to confirm the identity and purity of the synthesized this compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons in distinct regions, with splitting patterns corresponding to the substitution pattern. A singlet for the hydroxyl proton. |
| ¹³C NMR | Confirmation of the carbon skeleton and functional groups. | Resonances for all twelve aromatic carbons, with chemical shifts influenced by the nitro and hydroxyl groups. |
| Mass Spectrometry | Determination of the molecular weight and confirmation of the molecular formula. | A molecular ion peak corresponding to the exact mass of C₁₂H₉NO₃. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H (hydroxyl), N-O (nitro), and C=C (aromatic) stretching vibrations. |
| Melting Point | Assessment of purity. | A sharp and defined melting point range. |
Potential Research Area 1: Medicinal Chemistry
The biphenyl and nitrophenol motifs are prevalent in a wide array of biologically active molecules. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Anticancer Agent Development
Hypothesis: The biphenyl scaffold of this compound can mimic the core structure of known inhibitors of anti-apoptotic proteins like Bcl-2, while the nitro and hydroxyl groups can be tailored for enhanced binding and selectivity.[1][2][3]
Proposed Research Workflow:
Caption: Workflow for investigating the anticancer potential of this compound.
Experimental Protocol: MTT Cell Viability Assay
-
Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Enzyme Inhibition
Hypothesis: The phenolic hydroxyl group and the nitroaromatic system of this compound could enable it to act as an inhibitor of enzymes such as tyrosinase or monoamine oxidase (MAO).[4][5][6][7][8][9][10][11]
Target Enzymes:
-
Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is relevant for treating hyperpigmentation disorders. Phenolic compounds are known to be effective tyrosinase inhibitors.[5][6][8][10]
-
Monoamine Oxidase (MAO): These enzymes are involved in the metabolism of neurotransmitters, and their inhibitors are used to treat depression and neurodegenerative diseases.[4][7][9][11]
Experimental Protocol: Tyrosinase Inhibition Assay
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
In a 96-well plate, add the tyrosinase solution and various concentrations of this compound.
-
Incubate the mixture at room temperature for 10 minutes.
-
Add L-DOPA solution to initiate the reaction.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Calculate the percentage of inhibition and determine the IC₅₀ value. Kojic acid can be used as a positive control.
Potential Research Area 2: Materials Science
The unique electronic properties conferred by the nitro and hydroxyl groups on the biphenyl framework suggest potential applications in materials science.
Electrochemical Sensing
Hypothesis: this compound can be immobilized on an electrode surface to create a modified electrode with enhanced sensitivity and selectivity for the detection of specific analytes.[12][13][14][15][16]
Proposed Workflow:
Sources
- 1. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of Bcl-2 and Bcl-xL inhibitors with subnanomolar binding affinities based upon a new scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by 7-chloro-4-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. criver.com [criver.com]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection | MDPI [mdpi.com]
- 10. aidic.it [aidic.it]
- 11. INHIBITION OF MONOAMINE OXIDASE ACTION ON KYNURAMINE BY SUBSTRATE AMINES AND STEREOISOMERIC ALPHA-METHYL AMINES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical Sensors Based on Transition Metal Materials for Phenolic Compound Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3'-Nitro-[1,1'-biphenyl]-3-ol Derivatives and Analogs for Drug Discovery
This guide provides a comprehensive technical overview of 3'-Nitro-[1,1'-biphenyl]-3-ol and its analogs, a class of compounds with significant potential in medicinal chemistry and drug development. We will delve into the rationale behind their synthesis, key characterization techniques, and robust protocols for evaluating their biological activity. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights into the exploration of this promising chemical scaffold.
Introduction: The Scientific Rationale for Investigating this compound Derivatives
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating interactions with biological targets. The introduction of specific substituents, such as a nitro group and a hydroxyl group, can dramatically influence the molecule's physicochemical properties and biological activity.
The nitro group, a potent electron-withdrawing moiety, is a known pharmacophore in a multitude of bioactive compounds, including antimicrobial and anticancer agents.[2] It can participate in crucial hydrogen bonding and redox interactions within biological systems. The hydroxyl group, on the other hand, can act as both a hydrogen bond donor and acceptor, significantly impacting solubility and target binding. The specific placement of these groups at the 3' and 3 positions of the biphenyl core, as in this compound, creates a unique electronic and steric profile that warrants investigation for a range of therapeutic applications, including but not limited to kinase inhibition and antiproliferative activity.
Synthesis and Characterization: A Strategic Approach
The synthesis of this compound and its analogs is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the method of choice due to its versatility and tolerance of a wide range of functional groups.[3][4][5]
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The logical and most common approach for the synthesis of this compound is the Suzuki-Miyaura coupling of 3-bromophenol with 3-nitrophenylboronic acid. This strategy allows for the direct formation of the biphenyl core with the desired substituents in place.
Sources
Methodological & Application
The Strategic Utility of 3'-Nitro-[1,1'-biphenyl]-3-ol in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Building Block for Complex Scaffolds
In the landscape of contemporary organic synthesis, the strategic incorporation of bifunctional molecules is paramount for the efficient construction of complex molecular architectures. 3'-Nitro-[1,1'-biphenyl]-3-ol emerges as a highly valuable and versatile building block, particularly for researchers and professionals in the fields of medicinal chemistry and drug development. Its biphenyl framework provides a rigid scaffold, while the strategically positioned nitro and hydroxyl functionalities offer orthogonal handles for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols to facilitate its effective utilization in the laboratory.
The inherent reactivity of this molecule stems from its distinct functional groups. The nitro group, a powerful electron-withdrawing moiety, can be readily reduced to a primary amine, a critical functional group in a vast number of biologically active compounds. This transformation opens the door to a plethora of subsequent reactions, including amide bond formation, sulfonylation, and the construction of various nitrogen-containing heterocycles. Concurrently, the phenolic hydroxyl group serves as a versatile nucleophile and a directing group for electrophilic aromatic substitution, allowing for further functionalization of the biphenyl core through reactions such as etherification and acylation. The strategic placement of these groups at the 3 and 3' positions allows for the generation of diverse libraries of non-symmetrical biphenyl derivatives with potential applications in drug discovery and materials science.
Core Physicochemical and Spectroscopic Parameters
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₃ | N/A |
| Molecular Weight | 215.21 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate. | N/A |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately δ 6.8-8.5 ppm). The protons on the nitrated ring will be shifted downfield due to the electron-withdrawing effect of the nitro group. The phenolic proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display twelve distinct signals for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.
-
IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the phenol (around 3300-3500 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively).[3]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 215, with characteristic fragmentation patterns.
Strategic Synthesis of this compound
The most convergent and widely applicable method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields. The synthesis of this compound can be efficiently achieved by coupling a suitably protected 3-halophenol with 3-nitrophenylboronic acid.
Detailed Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol outlines a robust procedure for the synthesis of this compound. The choice of 3-iodophenol is strategic due to the higher reactivity of aryl iodides in the oxidative addition step of the catalytic cycle.[6]
Materials:
-
3-Iodophenol (1.0 eq)
-
3-Nitrophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodophenol, 3-nitrophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of toluene and water to the flask.[6]
-
Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Key Synthetic Transformations and Applications
The true utility of this compound lies in its potential for further elaboration into a variety of complex molecules. The following sections detail key transformations and their applications, particularly in the context of medicinal chemistry.
Reduction of the Nitro Group: Accessing the Corresponding Amine
The reduction of the nitro group to a primary amine is a cornerstone transformation in the synthesis of many pharmaceuticals.[7] The resulting 3'-Amino-[1,1'-biphenyl]-3-ol is a valuable intermediate for introducing nitrogen-containing functionalities.
Causality Behind Experimental Choices:
Several methods are available for nitro group reduction, each with its own advantages and limitations. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. However, metal-catalyzed reductions using reagents like tin(II) chloride or iron in acidic media are also effective and can be more suitable for substrates with functional groups that are sensitive to hydrogenation.
Detailed Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride
This protocol provides a reliable method for the reduction of the nitro group that is tolerant of many other functional groups.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add SnCl₂·2H₂O to the solution and stir the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield 3'-Amino-[1,1'-biphenyl]-3-ol, which can be further purified by crystallization or column chromatography if necessary.
Applications in Medicinal Chemistry: The resulting aminobiphenol scaffold is a privileged structure in drug discovery. The amino group can be acylated to form amides, which are common in many drug molecules, or it can be used as a nucleophile in the synthesis of various heterocyclic systems. The aminophenol moiety itself is known to possess a range of biological activities, including antioxidant and anticancer properties.[8][9]
Etherification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group can be readily converted into an ether, which can serve as a protecting group or as a key structural element in the final target molecule.
Causality Behind Experimental Choices:
The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic and reliable method for ether formation. The choice of base is crucial to deprotonate the phenol without causing unwanted side reactions. A moderately strong base like potassium carbonate is often sufficient.
Detailed Protocol 3: Williamson Ether Synthesis
This protocol describes a general procedure for the etherification of the phenolic hydroxyl group.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound and K₂CO₃ in acetone or DMF.
-
Add the alkyl halide to the suspension.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired ether.
Applications in Drug Development: Ether linkages are prevalent in many pharmaceutical compounds, often improving pharmacokinetic properties such as metabolic stability and membrane permeability. By introducing various alkyl or aryl groups at the 3-position, a library of derivatives can be synthesized for structure-activity relationship (SAR) studies.[2]
Conclusion: A Gateway to Molecular Diversity
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its bifunctional nature provides a robust platform for the creation of a wide array of complex molecules with significant potential in medicinal chemistry and materials science. The protocols detailed herein offer a practical guide for the synthesis and subsequent functionalization of this valuable intermediate, empowering researchers to explore new chemical space and accelerate the discovery of novel bioactive compounds. The judicious application of this versatile building block will undoubtedly continue to contribute to advancements in drug development and beyond.
References
-
Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
-
MDPI. (2021). Pharmacological Activities of Aminophenoxazinones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro(1,1'-biphenyl)-4-ol. Retrieved from [Link]
-
PubMed. (2021, June 7). Pharmacological Activities of Aminophenoxazinones. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Amine oxidase-like activity of polyphenols. Mechanism and properties. Retrieved from [Link]
-
PubMed. (2024, April 3). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. Retrieved from [Link]
-
PubMed. (2021, June 10). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Retrieved from [Link]
-
MDPI. (2019, November 15). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 3-Nitro(1,1'-biphenyl)-4-ol. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
MDPI. (n.d.). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. Retrieved from [Link]
- Google Patents. (n.d.). CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
-
PubMed. (n.d.). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Retrieved from [Link]
-
ScienceDirect. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025, August 10). 3,3′,5,5′-Tetranitrobiphenyl. Retrieved from [Link]
-
MDPI. (n.d.). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Retrieved from [Link]
-
PubMed. (2017, October 26). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
Dove Press. (n.d.). Squaryl molecular metaphors – application to rational drug design and imaging agents. Retrieved from [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological Activities of Aminophenoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Nitrobiphenylols: A Guide to 3-Nitro-[1,1'-biphenyl]-4-ol in Medicinal Chemistry
A Note to the Researcher: Initial inquiries for "3'-Nitro-[1,1'-biphenyl]-3-ol" did not yield specific biological application data in publicly available scientific literature. This guide has been meticulously prepared for a closely related and well-documented isomer, 3-Nitro-[1,1'-biphenyl]-4-ol (CAS No. 885-82-5) . The principles, protocols, and potential applications discussed herein are grounded in the known biological activities of nitrobiphenyl scaffolds and offer a robust framework for investigating this class of compounds.
Introduction: The Strategic Importance of the Nitrobiphenyl Scaffold
The biphenyl moiety is a privileged structure in medicinal chemistry, offering a versatile scaffold for designing therapeutic agents. Its two phenyl rings provide a platform for diverse functionalization, enabling the modulation of physicochemical properties and target interactions. The introduction of a nitro group, a potent electron-withdrawing moiety, further enhances the chemical reactivity and biological activity of the biphenyl core.[1][2] This functionalization can influence the molecule's redox potential, polarity, and binding interactions with biological macromolecules, making nitrobiphenyls intriguing candidates for drug discovery.[1]
3-Nitro-[1,1'-biphenyl]-4-ol, in particular, presents a compelling profile for medicinal chemists. The presence of a hydroxyl group offers a site for further derivatization and can participate in hydrogen bonding with biological targets. This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3]
Synthesis of 3-Nitro-[1,1'-biphenyl]-4-ol
The primary synthetic route to 3-Nitro-[1,1'-biphenyl]-4-ol is through a palladium-catalyzed Suzuki-Miyaura coupling reaction. This widely used cross-coupling method allows for the efficient formation of a carbon-carbon bond between an aryl halide and an arylboronic acid.
A representative synthetic scheme involves the coupling of a protected 4-halophenol with 3-nitrophenylboronic acid, followed by deprotection of the hydroxyl group. The choice of protecting group, catalyst, base, and solvent system is crucial for optimizing the reaction yield and purity.
Potential Medicinal Chemistry Applications
While specific biological data for 3-Nitro-[1,1'-biphenyl]-4-ol is limited, the broader class of nitrobiphenyl and phenolic compounds exhibits significant therapeutic potential, primarily in antimicrobial and anticancer applications.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents.[1] Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage by reacting with vital biomolecules such as DNA and proteins, ultimately leading to cell death.[1] Phenolic compounds also contribute to antimicrobial activity, often by disrupting microbial cell membranes and inhibiting essential enzymes.[4]
Anticancer Activity
The nitrobiphenyl scaffold is also being explored for its anticancer properties. Some biphenyl derivatives have shown the ability to inhibit cancer cell proliferation.[5] The mechanism can be multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and metastasis. Furthermore, nitro compounds are investigated as hypoxia-activated prodrugs. In the low-oxygen environment characteristic of solid tumors, the nitro group can be selectively reduced to a cytotoxic amine, targeting cancer cells while sparing healthy tissues.[6]
Experimental Protocols
The following protocols are representative methodologies for evaluating the potential antimicrobial and anticancer activities of 3-Nitro-[1,1'-biphenyl]-4-ol.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacterial Strains
This protocol outlines the broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth.
Rationale: The MIC assay is a fundamental test in antimicrobial drug discovery, providing a quantitative measure of a compound's potency against specific microorganisms.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and inoculate into a sterile broth (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 3-Nitro-[1,1'-biphenyl]-4-ol in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Protocol 2: Cell Viability Assay (MTT Assay) for Anticancer Activity
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effect of the compound on cancer cell lines.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3-Nitro-[1,1'-biphenyl]-4-ol in DMSO.
-
Prepare serial dilutions of the compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[7]
-
| Parameter | Description |
| Cell Line | e.g., MCF-7 (human breast adenocarcinoma) |
| Seeding Density | 5,000 cells/well |
| Compound Concentrations | Typically a range from 0.1 to 100 µM |
| Incubation Time | 48 hours |
| Wavelength | 570 nm |
Table 1: Example Parameters for an MTT Assay
Data Interpretation and Further Steps
The results from these initial assays will provide valuable insights into the potential of 3-Nitro-[1,1'-biphenyl]-4-ol as a medicinal chemistry lead. A low MIC value suggests potent antimicrobial activity, while a low IC50 value in the MTT assay indicates significant anticancer potential.
Further investigations should focus on:
-
Mechanism of Action Studies: To understand how the compound exerts its biological effects. This could involve enzyme inhibition assays, studies on DNA interaction, or analysis of cell signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of 3-Nitro-[1,1'-biphenyl]-4-ol to identify the key structural features responsible for its activity and to optimize its potency and selectivity.
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in animal models.
Conclusion
3-Nitro-[1,1'-biphenyl]-4-ol represents a promising starting point for the development of new therapeutic agents. Its straightforward synthesis and the known biological activities of the nitrobiphenyl scaffold provide a strong foundation for further research. By employing the detailed protocols and strategic approaches outlined in this guide, researchers can effectively explore the medicinal chemistry applications of this intriguing compound and its derivatives.
References
-
PubChem. 3-Nitro(1,1'-biphenyl)-4-ol. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Significance of 4'-Nitro-[1,1'-biphenyl]-4-ol in Modern Chemical Synthesis. Available from: [Link]
-
Li, J., et al. (2012). 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1292. Available from: [Link]
-
Altel, B., et al. (2022). Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. Frontiers in Microbiology, 13, 947424. Available from: [Link]
-
Basile, L., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(19), 10475. Available from: [Link]
-
Xie, Y., et al. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 9, 1499. Available from: [Link]
-
Gonzalez-Bacerio, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. Available from: [Link]
-
Serafin, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 14(10), 1047. Available from: [Link]
-
SIELC Technologies. (2018). 3-Nitro(1,1'-biphenyl)-4-ol. Available from: [Link]
-
Guo, L. P., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894. Available from: [Link]
-
Omran, Z. S., et al. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia, 71(2), 435-445. Available from: [Link]
-
Davidson, P. M., & Branden, A. L. (1981). Antimicrobial activity of non-halogenated phenolic compounds. Journal of Food Protection, 44(8), 623-632. Available from: [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Bakhite, E. A., et al. (2021). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4)-nitrophenyl Group. Research Square. Available from: [Link]
-
Chandrasekaran, C. V., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(3), 169-181. Available from: [Link]
-
FDA Global Substance Registration System. 3-NITRO(1,1'-BIPHENYL)-4-OL. Available from: [Link]
-
PubChem. 3-Nitro(1,1'-biphenyl)-4-ol. Available from: [Link]
-
Kaczmarczyk, M., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3439. Available from: [Link]
-
PubChem. 4-Nitro-1,1'-biphenyl. Available from: [Link]
-
Serafin, K., et al. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 15(1), 89. Available from: [Link]
-
Habala, L., et al. (2020). Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. European Pharmaceutical Journal, 67(2), 34-44. Available from: [Link]
-
Li, Y., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry, 64(11), 7646-7666. Available from: [Link]
-
Chandrasekaran, G., et al. (2023). Cell Painting-based bioactivity prediction boosts high-throughput screening hit-rates and compound diversity. bioRxiv. Available from: [Link]
-
SciSpace. Top 20 Journal of Enzyme Inhibition papers published in 1987. Available from: [Link]
-
Appendino, G., et al. (2018). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 23(10), 2672. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available from: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]
-
Ikhsan, N., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 249. Available from: [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Eurofins DiscoverX. (2024). Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays. Available from: [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Antimicrobial Activity of Non-Halogenated Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
Application Notes and Protocols: 3'-Nitro-[1,1'-biphenyl]-3-ol as a Versatile Building Block for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Value of the Biphenyl Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of structural rigidity and conformational flexibility.[1][2] Its presence in numerous natural products and blockbuster pharmaceuticals underscores its importance.[2] The introduction of specific functional groups onto the biphenyl core allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This guide focuses on a particularly valuable, yet under-explored building block: 3'-Nitro-[1,1'-biphenyl]-3-ol .
This molecule incorporates three key features:
-
The Biphenyl Core: Provides a robust and synthetically versatile framework.
-
A Nitro Group: A powerful electron-withdrawing group that can modulate the electronic properties of the molecule and serve as a precursor to an amino group, opening avenues for a wide range of further derivatizations.[3][4][5] The nitro group can also play a role in the biological activity of the final compound.[3][4][5]
-
A Hydroxyl Group: A versatile functional handle for etherification, esterification, and other coupling reactions, allowing for the introduction of diverse substituents.
The specific placement of the nitro and hydroxyl groups on different rings of the biphenyl system in this compound offers unique opportunities for regioselective synthesis of complex molecules, making it a highly attractive starting material for the development of novel therapeutics and functional materials.
Physicochemical Properties and Safety Precautions
While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties and handling requirements based on its isomers and related compounds like 3-Nitro(1,1'-biphenyl)-4-ol (CAS 885-82-5).[3][6][7]
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₂H₉NO₃ | [6][7] |
| Molecular Weight | 215.21 g/mol | [6][7] |
| Appearance | Likely a solid, potentially crystalline, ranging from off-white to yellow/brown. | Based on related nitrobiphenyl compounds. |
| Solubility | Expected to be soluble in common organic solvents like acetone, ethyl acetate, and DMF. Limited solubility in non-polar solvents and water. | General solubility of polar aromatic compounds. |
| Storage | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep container tightly sealed. | Standard practice for chemical reagents. |
Safety First: Handling Nitroaromatic Compounds
Nitroaromatic compounds, including nitrobiphenyls, should be handled with care due to their potential toxicity and reactivity. Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for proper waste disposal.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Synthesis of this compound: A Proposed Protocol via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[8] The following protocol outlines a plausible and robust method for the synthesis of this compound from commercially available starting materials. This protocol is based on well-established procedures for the coupling of halo-phenols with nitro-arylboronic acids or halo-nitrobenzenes with phenol-boronic acids.[2][8]
Reaction Principle:
The synthesis involves the palladium-catalyzed cross-coupling of 3-iodophenol with 3-nitrophenylboronic acid. The electron-withdrawing nitro group on the boronic acid can influence the reaction kinetics, and the hydroxyl group on the iodophenol is generally well-tolerated in Suzuki couplings.
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
Materials:
-
3-Iodophenol (1.0 eq)
-
3-Nitrophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-iodophenol, 3-nitrophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water via cannula.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Application of this compound as a Building Block
The strategic placement of the nitro and hydroxyl groups makes this compound a versatile starting material for the synthesis of a diverse range of novel compounds.
Derivatization of the Hydroxyl Group
The phenolic hydroxyl group can be readily derivatized to introduce a variety of functionalities.
This protocol describes the synthesis of an ether derivative, which can be used to introduce linkers or other pharmacologically relevant groups.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate in anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide dropwise.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Reduction of the Nitro Group
The nitro group can be reduced to an amine, providing a key intermediate for the synthesis of amides, sulfonamides, and for introducing nitrogen-containing heterocycles.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol or Ethyl acetate
Procedure:
-
Dissolve this compound in ethanol or ethyl acetate.
-
Add tin(II) chloride dihydrate in portions with stirring.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction and carefully quench with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield 3'-Amino-[1,1'-biphenyl]-3-ol.
Synthetic Pathway Diversification Diagram:
Caption: Potential synthetic transformations of this compound.
Conclusion
This compound is a highly promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique substitution pattern allows for orthogonal derivatization of the hydroxyl and nitro functional groups, providing access to a wide chemical space. The protocols outlined in this guide, based on established and reliable synthetic methodologies, offer a solid foundation for researchers to explore the full potential of this versatile molecule. As with any chemical synthesis, appropriate safety precautions must be taken, and reaction conditions may require optimization for specific substrates.
References
-
PubChem. 3-Nitro(1,1'-biphenyl)-4-ol. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. 3-Nitro(1,1'-biphenyl)-4-ol. [Link]
-
Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel), 15(6), 717. [Link]
-
Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]
-
Organic Syntheses. SYNTHESIS OF BIARYLS VIA PALLADIUM-CATALYZED CROSS-COUPLING: 2-METHYL-4'-NITROBIPHENYL. [Link]
-
IJSDR. Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 5(5). [Link]
-
RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 2023, 13, 20436-20482. [Link]
-
PubChem. 1,1'-Biphenyl, 3-nitro-. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemistry. [Link]
- Google Patents. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 832. [Link]
-
RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 2023, 13, 20436-20482. [Link]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Nitro(1,1'-biphenyl)-4-ol | C12H9NO3 | CID 13447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Biphenyl compounds useful as muscarinic receptor antagonists - Patent US-7803812-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-NITRO(1,1'-BIPHENYL)-4-OL [drugfuture.com]
- 7. 3-Nitro(1,1’-biphenyl)-4-ol | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Nitration of [1,1'-biphenyl]-3-ol
Introduction: The Significance of Nitrated Biphenyl Scaffolds
The [1,1'-biphenyl]-3-ol core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, yet conformationally flexible, structure provides a unique three-dimensional arrangement for interacting with biological targets. The introduction of a nitro (-NO2) group via electrophilic nitration dramatically alters the electronic and steric properties of the parent molecule, opening avenues for the development of novel therapeutics and functional materials. Nitrated biphenyls are key intermediates in the synthesis of amines, which are foundational for a vast array of pharmaceuticals, including anti-inflammatory agents and oncology candidates.[1][2] For instance, the strategic placement of nitro groups can serve as a handle for further functionalization or can be a critical pharmacophore for biological activity, such as in the design of PD-1/PD-L1 inhibitors for cancer immunotherapy.[2]
This document provides a comprehensive guide to the nitration of [1,1'-biphenyl]-3-ol, grounded in mechanistic principles and safety imperatives. It is designed for researchers in organic synthesis and drug development, offering both classical and modern protocols with an emphasis on explaining the causality behind experimental choices to ensure reproducible and safe outcomes.
PART 1: CRITICAL SAFETY MANDATES FOR NITRATION
Nitration reactions are energetically favorable and can be highly exothermic, posing significant risks if not managed with stringent safety protocols.[3] The combination of strong oxidizing acids and organic compounds creates a potential for thermal runaway, violent reactions, and explosions.[4][5]
Core Hazards:
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin, eyes, or respiratory tissues.[5][6]
-
Exothermic Reaction: The reaction generates substantial heat, which can lead to loss of control, boiling of solvents, and potentially explosive decomposition if cooling is inadequate.[3]
-
Oxidative Potential: Nitric acid is a powerful oxidizing agent that can react violently with organic materials, reducing agents, and metals.[7]
-
Toxic Fumes: The reaction can release toxic nitrogen oxide (NOx) gases, which are harmful upon inhalation.[4]
Mandatory Safety & Handling Protocols:
-
Engineering Controls: All nitration procedures must be conducted within a certified chemical fume hood with robust ventilation to manage toxic fumes.[4] An acid-resistant work surface is required. A safety shield should be placed between the operator and the reaction apparatus.
-
Personal Protective Equipment (PPE): At a minimum, this includes:
-
Acid-resistant gloves (e.g., butyl rubber or Viton).
-
Chemical splash goggles and a full-face shield.[5]
-
A flame-resistant lab coat.
-
-
Reaction Control:
-
Always add the nitrating agent slowly and portion-wise to the substrate solution. Never add the substrate to the nitrating agent.
-
Maintain strict temperature control using an ice/salt bath or a cryo-cooler. A thermometer must be in the reaction mixture at all times.
-
Perform reactions on the smallest scale possible initially to assess the reaction's nature.
-
-
Emergency Preparedness:
PART 2: MECHANISTIC INSIGHTS & REGIOSELECTIVITY
The nitration of [1,1'-biphenyl]-3-ol is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds through a well-established, multi-step mechanism.[8]
Step 1: Generation of the Electrophile (Nitronium Ion) In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[9][10]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the aromatic ring attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11]
Step 3: Deprotonation and Re-aromatization A weak base, typically the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring to yield the final product.[10]
Caption: General mechanism of electrophilic aromatic nitration.
Predicting Regioselectivity
The position of nitration on the [1,1'-biphenyl]-3-ol scaffold is governed by the directing effects of the two substituents: the hydroxyl (-OH) group and the phenyl group.
-
Hydroxyl (-OH) Group: This is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. It strongly favors substitution at positions 2, 4, and 6.
-
Phenyl (-C₆H₅) Group: This group is weakly activating and also an ortho, para-director. It directs substitution to positions 2', 4', and 6' on its own ring and positions 2 and 4 relative to its point of attachment on the other ring.
Synergistic and Competitive Effects: The potent activating effect of the hydroxyl group overwhelmingly directs nitration onto the phenol-containing ring. Therefore, the primary products expected are 2-nitro-, 4-nitro-, and 6-nitro-[1,1'-biphenyl]-3-ol. Steric hindrance from the adjacent phenyl group may slightly disfavor substitution at the 2-position compared to the 4- and 6-positions. Dinitration is possible under harsher conditions.
PART 3: EXPERIMENTAL PROTOCOLS
The choice of protocol depends on the desired scale, selectivity, and tolerance for hazardous reagents.
Protocol 1: Classical Mixed-Acid Nitration
This method is robust and suitable for small to medium scales but requires strict temperature control to prevent over-reaction and oxidative degradation.
Materials:
-
[1,1'-biphenyl]-3-ol
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Crushed Ice
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice/salt bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve [1,1'-biphenyl]-3-ol (1.0 eq) in a minimal amount of a suitable solvent like glacial acetic acid or dichloromethane.
-
Cool the flask in an ice/salt bath to -5 to 0 °C.
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (2-3 eq) while maintaining the temperature below 10 °C.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of the biphenylol over 30-60 minutes. Crucially, ensure the internal reaction temperature does not exceed 5 °C. [12]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the starting material is consumed, carefully quench the reaction by pouring it slowly over a large volume of crushed ice and water with vigorous stirring.
-
A precipitate of the crude product may form. If so, collect it by vacuum filtration. If not, proceed to extraction.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to separate the regioisomers.
Protocol 2: Milder Nitration with an Inorganic Salt System
This method avoids the use of concentrated sulfuric acid, offering a milder and often more regioselective alternative under heterogeneous conditions.[13]
Materials:
-
[1,1'-biphenyl]-3-ol
-
Magnesium bisulfate (Mg(HSO₄)₂) or Sodium bisulfate (NaHSO₄·H₂O)
-
Sodium Nitrate (NaNO₃)
-
Wet Silica Gel (SiO₂, 50% w/w with water)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Standard laboratory glassware for filtration and workup
-
Rotary evaporator
Step-by-Step Procedure:
-
To a round-bottom flask, add [1,1'-biphenyl]-3-ol (1.0 eq), Mg(HSO₄)₂ (1.0-1.2 eq), NaNO₃ (1.0-1.2 eq), wet SiO₂ (50% w/w, a catalytic amount), and dichloromethane.[13]
-
Stir the resulting heterogeneous mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.[13]
-
Upon completion, filter the reaction mixture to remove the solid salts and silica gel.
-
Wash the solid residue with additional dichloromethane (2x volumes).
-
Combine the filtrate and washings. Add anhydrous Na₂SO₄ to the combined organic solution to remove any residual water.
-
After 15-20 minutes, filter off the drying agent.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the product via flash column chromatography to isolate the desired nitro-biphenylol isomers.
PART 4: VISUALIZATION OF EXPERIMENTAL WORKFLOW
Caption: Generalized workflow for nitration and product isolation.
PART 5: COMPARATIVE DATA SUMMARY
| Parameter | Protocol 1: Classical Mixed Acid | Protocol 2: Milder Salt System |
| Nitrating Agent | HNO₃ / H₂SO₄ | NaNO₃ / Mg(HSO₄)₂ |
| Solvent | Glacial Acetic Acid or DCM | Dichloromethane (DCM) |
| Temperature | -5 to 5 °C (Strict Control) | Room Temperature |
| Reaction Time | 1 - 3 hours | 1 - 4 hours |
| Workup | Aqueous quench, neutralization | Simple filtration, then evaporation |
| Key Advantage | High reactivity, well-established | Milder conditions, avoids conc. H₂SO₄ |
| Key Disadvantage | Highly corrosive, exothermic, potential for oxidation | Heterogeneous, may require optimization |
| Safety Profile | HIGH RISK: Requires stringent controls | MODERATE RISK: Safer reagents |
References
- Nitration reaction safety. (2024). YouTube.
- Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Zolfigol, M. A., Ghaemi, E., & Madrakian, E. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 6(7), 614-622.
- Electrophilic Substitution. (2022). Chemistry LibreTexts.
- Ophardt, C. E. (n.d.). SYNTHESIS LAB # 10: NITRATION OF PHENOL.
- Nitration of Phenols Using Cu(NO3)2: Green Chemistry Laboratory Experiment. (2012). Semantic Scholar.
- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Mechanism of Nitration: Electrophilic Substitution Reaction. (2022). YouTube.
- Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy.
- Lee, K., & Lee, S. H. (2001). Regioselectivity in Nitration of Biphenyl Derivatives. Journal of The Korean Chemical Society, 45, 538-545.
- Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. (2019). YouTube.
- Regioselective nitration of aromatic substrates in zeolite cages. (n.d.). Indian Academy of Sciences.
- Regioselectivity in nitration of biphenyl derivatives. (2001). INIS-IAEA.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
- Zhang, Y., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry, 64(11), 7646-7666.
- Synthetic Protocols for Aromatic Nitration: A Review. (2020). ResearchGate.
- A meta-nitro phenol derivative and a process for producing it. (2000). Google Patents.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. m.youtube.com [m.youtube.com]
- 5. ehs.com [ehs.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 8. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. WO2000032573A1 - A meta-nitro phenol derivative and a process for producing it - Google Patents [patents.google.com]
- 13. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for the Crystallization of 3'-Nitro-[1,1'-biphenyl]-3-ol
Abstract: This guide provides a comprehensive overview of effective crystallization techniques for 3'-Nitro-[1,1'-biphenyl]-3-ol, a key intermediate in pharmaceutical and materials science research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to obtain high-purity, crystalline forms of this compound. We delve into the foundational principles of solvent selection and crystallization kinetics, offering three robust, step-by-step protocols: Slow Evaporation, Controlled Cooling, and Anti-Solvent Vapor Diffusion. Each method is accompanied by expert insights to explain the rationale behind key steps, ensuring both reproducibility and a deeper understanding of the crystallization process.
Introduction: The Critical Role of Crystallinity
This compound is a biphenyl derivative whose utility in synthetic chemistry is largely dependent on its purity and solid-state form.[1][2] The presence of both a hydrogen-bond-donating hydroxyl group and a polar nitro group on a relatively nonpolar biphenyl scaffold imparts unique physicochemical properties that make crystallization a non-trivial yet essential purification step.[3] Achieving a well-defined crystalline state is paramount for:
-
Purity: Eliminating impurities from the reaction mixture, such as starting materials, byproducts, or residual solvents.
-
Stability: Ensuring consistent chemical and physical stability for downstream applications and long-term storage.
-
Characterization: Enabling unambiguous structural elucidation through techniques like single-crystal X-ray diffraction.[4]
-
Reproducibility: Guaranteeing consistent performance in subsequent synthetic steps or biological assays.
This document serves as a practical guide to navigate the challenges of crystallizing this specific molecule, transforming it from a crude synthetic product into a highly pure, crystalline solid.
Physicochemical Profile and Solvent Selection Rationale
The molecular architecture of this compound dictates its interaction with various solvents. Understanding these properties is the cornerstone of developing a successful crystallization strategy.
| Property | Value / Description | Rationale for Crystallization |
| Molecular Formula | C₁₂H₉NO₃ | - |
| Molecular Weight | 215.21 g/mol | Influences dissolution kinetics. |
| Structure | Biphenyl core with -OH and -NO₂ groups. | The molecule possesses both polar (hydroxyl, nitro) and nonpolar (biphenyl rings) regions, suggesting solubility in moderately polar solvents. |
| Expected Polarity | Moderately Polar | The hydroxyl group allows for hydrogen bonding, while the nitro group is a strong dipole. These features must be matched with the solvent's properties. |
| Physical Form | Expected to be a solid at room temperature. | Suitable for solution-based crystallization methods. |
Expert Insight: The Art of Solvent Selection
The ideal crystallization solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. For this compound, solvents with moderate polarity are excellent starting points. Polar protic solvents (like ethanol or methanol) can engage in hydrogen bonding with the hydroxyl group, while polar aprotic solvents (like acetone or acetonitrile) can interact with the nitro group's dipole.[5] A preliminary solvent screen is always recommended.
Table of Potential Screening Solvents:
| Solvent | Class | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Considerations |
| Acetone | Polar Aprotic | 56 | 20.7 | Good starting point; dissolves a wide range of compounds.[5] High volatility is suitable for slow evaporation. |
| Ethanol | Polar Protic | 78 | 24.5 | Can form hydrogen bonds, potentially leading to strong solvation. Good for cooling crystallization. |
| Methanol | Polar Protic | 65 | 32.7 | Similar to ethanol but more polar. May be too strong a solvent, requiring an anti-solvent. |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | A common solvent for nitrophenols with a convenient boiling point.[5] |
| Ethyl Acetate | Moderately Polar | 77 | 6.0 | Lower polarity may provide the desired solubility gradient with temperature. |
| Toluene | Nonpolar | 111 | 2.4 | May be useful as a component in a solvent/anti-solvent system. |
| Water | Polar Protic | 100 | 80.1 | Unlikely to be a good single solvent due to the nonpolar biphenyl core, but can be an effective anti-solvent. |
Crystallization Protocols
The following protocols provide detailed, step-by-step methodologies for three common and effective crystallization techniques.
Protocol 1: Slow Evaporation from a Saturated Solution
This method is ideal for generating high-quality, single crystals for structural analysis and is particularly effective when the compound is soluble at room temperature.
Principle: A saturated or near-saturated solution of the compound is prepared. The solvent is allowed to evaporate slowly and undisturbed, gradually increasing the concentration of the solute beyond its solubility limit, which induces nucleation and crystal growth.
Equipment and Materials:
-
Crude this compound
-
Selected solvent (e.g., Acetone, Ethyl Acetate)
-
Small beaker or vial
-
Filter paper or syringe filter (0.45 µm)
-
Crystallization dish or clean vial
-
Aluminum foil
Step-by-Step Methodology:
-
Dissolution: In a small beaker, add a measured amount of the crude compound. Add the chosen solvent dropwise while stirring at room temperature until the solid is completely dissolved. Aim for the minimum amount of solvent necessary to create a clear solution.
-
Filtration (Optional but Recommended): If any insoluble impurities are present, filter the solution through a piece of filter paper or a syringe filter into a clean crystallization vessel. This step removes particulate matter that could act as unwanted nucleation sites.
-
Setup for Evaporation: Cover the mouth of the vessel with aluminum foil. Using a needle, pierce a few small holes in the foil. The number and size of the holes will control the rate of evaporation—fewer, smaller holes lead to slower evaporation and potentially larger, higher-quality crystals.
-
Incubation: Place the vessel in a location free from vibrations and temperature fluctuations (e.g., a quiet corner of a lab bench or a cupboard).
-
Crystal Growth: Allow the setup to remain undisturbed for several days to a week. Monitor periodically for crystal formation.
-
Harvesting: Once suitable crystals have formed and the mother liquor is significantly reduced, carefully decant the remaining solvent. Use a pipette to remove any excess.
-
Washing & Drying: Gently wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.
Caption: Workflow for Slow Evaporation Crystallization.
Protocol 2: Controlled Cooling Crystallization
This is the most common method for purifying bulk quantities of organic compounds.[6] It is ideal for compounds that exhibit a significant increase in solubility with temperature.
Principle: The compound is dissolved in a minimum amount of a suitable solvent at or near its boiling point to create a saturated solution. The solution is then cooled slowly, causing the solubility of the compound to decrease, leading to supersaturation and subsequent crystallization.
Equipment and Materials:
-
Crude this compound
-
Selected solvent (e.g., Ethanol, Acetonitrile)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional)
-
Insulated container (e.g., Dewar flask or beaker with glass wool)
-
Buchner funnel and filter flask
-
Filter paper
Step-by-Step Methodology:
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a small amount of solvent and heat the mixture to a gentle boil while stirring. Continue adding the solvent in small portions until the compound just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are observed, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a pre-warmed clean flask. This prevents premature crystallization during filtration.
-
Slow Cooling: Remove the flask from the heat source. To ensure slow cooling, place it inside an insulated container or cover it with glass wool. Allow the solution to cool gradually to room temperature without disturbance. Rapid cooling often leads to the formation of small, impure crystals.
-
Inducing Crystallization (if needed): If no crystals appear after the solution has reached room temperature, crystallization can be induced by scratching the inner wall of the flask at the solution's surface with a glass rod or by adding a tiny seed crystal of the pure compound.[6]
-
Further Cooling: Once crystals have formed, the flask can be placed in an ice bath or refrigerator for an hour or more to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the crystals on the filter paper with a small volume of ice-cold solvent to rinse away impurities. Allow the crystals to air-dry on the filter or transfer them to a watch glass for drying in a vacuum oven at a moderate temperature.
Caption: Workflow for Controlled Cooling Crystallization.
Protocol 3: Anti-Solvent Vapor Diffusion
This technique is excellent for obtaining high-quality crystals from small amounts of material and is useful when the compound is too soluble in all suitable solvents for other methods to be effective.[7]
Principle: The compound is dissolved in a "good" solvent, in which it is very soluble. This solution is then exposed to the vapor of an "anti-solvent" (or "poor" solvent), in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the overall solubility of the compound and promoting slow crystallization.[7]
Equipment and Materials:
-
Crude this compound
-
A "good" solvent (e.g., Acetone, Methanol)
-
An "anti-solvent" (e.g., Hexane, Water, Diethyl Ether)
-
Small vial (e.g., 2 mL)
-
Larger jar or beaker with a tight-fitting lid (e.g., 20 mL)
Step-by-Step Methodology:
-
Preparation of Solution: Dissolve the compound in a minimal amount of the "good" solvent in the small vial to create a clear, concentrated solution.
-
Assembly of Diffusion Chamber: Pour a layer (e.g., 2-3 mL) of the "anti-solvent" into the larger jar.
-
Incubation Setup: Carefully place the small vial, uncapped, inside the larger jar containing the anti-solvent. Ensure the liquid levels are such that there is no direct mixing.
-
Sealing: Tightly seal the larger jar. This creates a closed system where the anti-solvent vapor can diffuse into the solution in the inner vial.
-
Incubation: Place the sealed chamber in a location free from vibrations and temperature fluctuations.
-
Crystal Growth: Over several days, the anti-solvent vapor will slowly mix with the good solvent, reducing the compound's solubility and causing crystals to form.
-
Harvesting: Once crystals have formed, carefully open the chamber, remove the inner vial, and isolate the crystals by decanting the solvent or using a pipette. Wash gently with a solvent mixture rich in the anti-solvent and dry as described previously.
Caption: Workflow for Anti-Solvent Vapor Diffusion.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Evaporate some solvent to increase concentration. Cool the solution to a lower temperature. Add a seed crystal or scratch the flask. Try the anti-solvent diffusion method. |
| "Oiling Out" | Solution is too concentrated; cooling is too rapid; melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Use a lower-boiling point solvent. |
| Formation of Fine Powder | Nucleation is too rapid; cooling is too fast. | Reduce the rate of cooling. Use a slightly more dilute solution. Minimize agitation during crystal growth. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | The crude material may need pre-purification (e.g., column chromatography or treatment with activated charcoal) before the final crystallization. |
Conclusion
The crystallization of this compound is a critical step for achieving the high purity required for its intended applications. By systematically selecting an appropriate solvent system and carefully controlling the crystallization kinetics, high-quality crystalline material can be reliably obtained. The slow evaporation, controlled cooling, and anti-solvent vapor diffusion methods presented here offer a versatile toolkit for the modern researcher. Success often requires patience and iterative optimization, but the principles and protocols outlined in this guide provide a robust framework for achieving that goal.
References
- Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
-
ResearchGate. (n.d.). Biphenyl single crystals grown by the modified Czochralski technique. Retrieved from [Link]
-
science24.com. (2013). Growth and characterization of 2-hydroxy biphenyl single crystals by top seeded melt growth method. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro(1,1'-biphenyl)-4-ol. Retrieved from [Link]
-
AIChE. (2007). A New Recrystallization Method for Nitroguanidine. Retrieved from [Link]
-
PubChem. (n.d.). 1,1'-Biphenyl, 3-nitro-. Retrieved from [Link]
-
University of Toronto. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
-
SIELC Technologies. (2018). 3-Nitro(1,1'-biphenyl)-4-ol. Retrieved from [Link]
-
ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of nitro aliphatic compounds.
-
PubChem. (n.d.). 3-Nitro-1,1-diphenylpropan-1-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of para-nitrophenol.
-
Royal Society of Chemistry. (2024). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Retrieved from [Link]
-
ResearchGate. (2004). 3,3′,5,5′-Tetranitrobiphenyl. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. Retrieved from [Link]
- Google Patents. (n.d.). Method of crystallizing nitro products.
-
Appchem. (n.d.). (3'-Nitro-[1,1'-biphenyl]-4-yl)methanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). 3-Nitrophenol. Retrieved from [Link]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Buy (3'-Nitro[1,1'-biphenyl]-4-yl)methanol | 880158-11-2 [smolecule.com]
- 4. Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of 3'-Nitro-[1,1'-biphenyl]-3-ol in the Synthesis of Kinase Inhibitors
Introduction: The Biphenyl Scaffold as a Privileged Structure in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target families in modern drug discovery. A central challenge in developing kinase inhibitors is achieving both high potency and selectivity. Within the medicinal chemist's toolkit, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in successful drugs due to their ability to present key pharmacophoric elements in a functionally optimal orientation.
The biphenyl core is one such privileged scaffold.[1] Its semi-rigid yet conformationally adaptable nature allows for the precise positioning of functional groups to engage with key features of the kinase ATP-binding site. This guide focuses on a particularly valuable building block for this scaffold: 3'-Nitro-[1,1'-biphenyl]-3-ol . The strategic placement of the nitro and hydroxyl groups makes this intermediate a versatile precursor for a wide range of potent kinase inhibitors. The nitro group serves as a masked amine, which is crucial for forming hydrogen bonds with the kinase hinge region, while the hydroxyl group provides an additional interaction point or a handle for further chemical modification to fine-tune solubility and potency.
The Synthetic Rationale: From Building Block to Bioactive Molecule
The journey from this compound to a final kinase inhibitor involves a logical and powerful synthetic sequence. The core strategy relies on two fundamental transformations: the construction of the biphenyl backbone and the unmasking of the critical amine functionality.
-
Constructing the Core (Suzuki-Miyaura Cross-Coupling): The most robust and widely used method for synthesizing the biphenyl scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4] This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide.[5] The choice of catalyst, base, and solvent system is critical for achieving high yields and purity.
-
Unmasking the Hinge-Binder (Nitro Group Reduction): The 3'-nitro group is an excellent synthetic handle because it is relatively inert to many reaction conditions, including the Suzuki coupling. It can then be selectively reduced to the corresponding 3'-amino group.[6][7] This amine is arguably the most important pharmacophoric feature derived from this building block, as it often acts as a key hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase active site—a critical interaction for potent inhibition.[8][9]
-
Elaboration to the Final Inhibitor: With the 3'-amino-[1,1'-biphenyl]-3-ol core in hand, final modifications are made. This often involves coupling the amine with a heterocyclic system (e.g., pyrimidines, pyrazoles) to complete the pharmacophore required for kinase inhibition.[10][11][12]
The overall workflow is depicted below.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed synthesis of the biphenyl core. The choice of reactants can be interchanged (e.g., 3-nitrophenylboronic acid and 3-bromophenol).
Causality: The palladium catalyst facilitates the reaction through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] The base is crucial for activating the boronic acid for the transmetalation step.[4] A mixed aqueous-organic solvent system is often used to dissolve both the organic substrates and the inorganic base.
| Parameter | Condition 1 (General Purpose) | Condition 2 (For Challenging Substrates) | Notes |
| Aryl Halide | 1-Bromo-3-nitrobenzene | 1-Chloro-3-nitrobenzene | Bromides are generally more reactive than chlorides.[3] |
| Boronic Acid | (3-Hydroxyphenyl)boronic acid | (3-Hydroxyphenyl)boronic acid | --- |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ with SPhos (2-5 mol%) | Buchwald-Hartwig ligands like SPhos can improve efficiency for less reactive chlorides. |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.5 eq) | K₃PO₄ is a stronger base, often effective in more difficult couplings. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / EtOH / H₂O (4:1:1) | The choice of solvent affects solubility and reaction temperature. |
| Temperature | 90-100 °C | 100-110 °C | Higher temperatures may be needed for less reactive starting materials. |
| Typical Yield | 75-95% | 60-85% | Yields are substrate-dependent. |
Step-by-Step Methodology (Condition 1):
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-nitrobenzene (1.0 eq), (3-hydroxyphenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the 1,4-dioxane/water (4:1) solvent mixture via syringe. Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the flask. The mixture will typically change color.
-
Reaction: Heat the reaction mixture to 95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Reduction of this compound to 3'-Amino-[1,1'-biphenyl]-3-ol
This protocol details the chemoselective reduction of the aromatic nitro group. Iron in acidic medium is a classic, cost-effective, and reliable method that tolerates many other functional groups.[13]
Causality: In an acidic environment, iron metal acts as a reducing agent, transferring electrons to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates to yield the final aniline.[13] This method is highly chemoselective for the nitro group.
| Parameter | Method 1 (Fe/HCl) | Method 2 (SnCl₂·2H₂O) | Method 3 (Catalytic Hydrogenation) |
| Reagent | Iron powder (5.0 eq), conc. HCl | Tin(II) chloride dihydrate (4.0 eq) | H₂ (balloon or Parr shaker), 10% Pd/C |
| Solvent | Ethanol / H₂O | Ethyl acetate or Ethanol | Methanol or Ethanol |
| Temperature | Reflux (≈80 °C) | Reflux (≈70 °C) | Room Temperature |
| Notes | Cost-effective and robust. | Milder conditions, good for sensitive substrates. | Very clean, but requires specialized equipment and catalyst can be pyrophoric. |
| Typical Yield | 85-98% | 80-95% | >90% |
Step-by-Step Methodology (Method 1):
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1).
-
Acidification: Add concentrated hydrochloric acid (HCl, ~0.5 eq) dropwise while stirring. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux (around 80-85 °C) and stir vigorously. The grey suspension will typically turn dark brown or black. Monitor by TLC or LC-MS until completion (usually 1-3 hours).
-
Workup: Cool the reaction to room temperature. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~8.
-
Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate to remove the ethanol. Extract the remaining aqueous solution three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 3'-Amino-[1,1'-biphenyl]-3-ol, which is often pure enough for the next step or can be further purified by chromatography if necessary.
Structural Insights and Kinase Interaction
The resulting 3'-Amino-[1,1'-biphenyl]-3-ol is not just an intermediate; it is a carefully designed scaffold. Each component has a specific role in binding to the kinase active site.
-
3'-Amino Group: This is the primary "hinge-binding" motif. The ATP-binding site of most kinases has a flexible "hinge" region that connects the N- and C-terminal lobes. This region typically presents a backbone amide that can act as a hydrogen bond acceptor and a carbonyl that can act as a donor. The 3'-amino group of the inhibitor forms one or two crucial hydrogen bonds with this hinge, anchoring the molecule in the active site.[8][14]
-
3-Hydroxyl Group: The hydroxyl group can form additional hydrogen bonds with residues in the solvent-exposed region or the ribose-binding pocket, enhancing potency and selectivity.[8] It also improves the compound's polarity and potential for aqueous solubility.
-
Biphenyl Core: This rigid scaffold orients the amino and hydroxyl groups at the correct distance and angle for optimal binding. The phenyl rings themselves can engage in favorable hydrophobic or π-stacking interactions with nonpolar residues within the ATP pocket.[15][16]
Conclusion
This compound is a high-value, strategic starting material in the synthesis of kinase inhibitors. Its utility stems from the straightforward and high-yielding methods available for its synthesis via Suzuki-Miyaura coupling and the subsequent chemoselective reduction of the nitro group. The resulting 3'-Amino-[1,1'-biphenyl]-3-ol provides a perfectly pre-organized scaffold to engage the critical hinge region of the kinase active site, making it an essential tool for researchers and professionals in drug development. The protocols and insights provided herein offer a robust foundation for the successful application of this versatile chemical building block.
References
- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
- Reduction of nitroarenes to anilines in basic alcoholic media. RSC Publishing.
- Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. (2024). PubMed Central.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
- Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. (2023). RSC Publishing.
- Reduction of nitro compounds. Wikipedia.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Design and synthesis of biphenyl and biphenyl ether inhibitors of sulf
- Design and Synthesis of Biphenyl and Biphenyl Ether Inhibitors of Sulfatases. (2025). Royal Society of Chemistry.
- Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). (2003). PubMed.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. (2017). PubMed.
- Structure-activity relationships for the design of small-molecule inhibitors. (2005). PubMed.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). PMC - NIH.
- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022).
- Suzuki Coupling. Organic Chemistry Portal.
- Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). PubMed.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of 3'-Nitro-[1,1'-biphenyl]-3-ol
Introduction: Unveiling the Bioactivity of a Novel Nitrobiphenyl Compound
3'-Nitro-[1,1'-biphenyl]-3-ol is a small molecule belonging to the nitrobiphenyl class of compounds. While its specific biological activities are not yet extensively characterized, the presence of the nitro group and the biphenyl scaffold suggests potential for bioactivity. Nitroaromatic compounds are known to undergo metabolic activation to reactive intermediates that can interact with cellular macromolecules, leading to a range of biological effects, including cytotoxicity and enzyme inhibition.[1][2] Therefore, a systematic approach to assay development is crucial for elucidating the biological potential of this compound and identifying its mechanism of action.
This comprehensive guide provides a strategic framework and detailed protocols for researchers, scientists, and drug development professionals to initiate the biological characterization of this compound. We will begin with foundational cytotoxicity assays to establish a dose-response relationship and then progress to more specific mechanistic studies, such as enzyme inhibition and fluorescence-based assays, which are amenable to high-throughput screening (HTS).[3] The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each experimental step.
Part 1: Foundational Cytotoxicity Profiling
The initial step in characterizing any novel compound is to assess its cytotoxic potential. This provides a fundamental understanding of the concentration range at which the compound affects cell viability and informs the design of subsequent mechanistic assays.
Principle of Cytotoxicity Assays
Cytotoxicity assays measure the degree to which a compound is toxic to cells. Common methods assess cell membrane integrity or metabolic activity.[4] A widely used and robust method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel compound.
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile tissue culture plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations.
-
Cell Seeding: Harvest logarithmically growing cells and determine the cell concentration. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (a known cytotoxic drug).[5]
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.[5]
Quantitative Data Summary:
| Cell Line | Incubation Time (h) | IC50 (µM) of this compound | Positive Control IC50 (µM) |
| HeLa | 24 | Hypothetical Value | Known Value |
| 48 | Hypothetical Value | Known Value | |
| 72 | Hypothetical Value | Known Value | |
| A549 | 24 | Hypothetical Value | Known Value |
| 48 | Hypothetical Value | Known Value | |
| 72 | Hypothetical Value | Known Value | |
| MCF-7 | 24 | Hypothetical Value | Known Value |
| 48 | Hypothetical Value | Known Value | |
| 72 | Hypothetical Value | Known Value |
Part 2: Investigating the Mechanism of Action - Enzyme Inhibition Assays
Should this compound exhibit significant cytotoxicity, the next logical step is to investigate its potential mechanism of action. Many drugs exert their effects by inhibiting specific enzymes.[7][8] Developing an enzyme inhibition assay is a key step in identifying the molecular target of a compound.
Principle of Enzyme Inhibition Assays
Enzyme assays are designed to measure the rate of an enzymatic reaction, typically by monitoring the consumption of a substrate or the formation of a product over time.[9] An inhibitor is a molecule that binds to an enzyme and decreases its activity.[7] Inhibition assays are crucial for determining how a compound affects an enzyme's function and for quantifying its potency (e.g., as an IC50 value).
Developing a Fluorescence-Based Enzyme Inhibition Assay
Fluorescence-based assays are highly suitable for high-throughput screening (HTS) due to their sensitivity, speed, and adaptability to miniaturized formats.[10][11][12] A common strategy involves using a fluorogenic substrate that becomes fluorescent upon enzymatic cleavage.
Hypothetical Target: A Protease
For the purpose of this protocol, we will hypothesize that this compound may inhibit a specific protease involved in a disease-relevant pathway.
Protocol 2: Fluorescence-Based Protease Inhibition Assay
Materials:
-
This compound
-
Recombinant human protease (the hypothetical target)
-
Fluorogenic protease substrate (e.g., a peptide with a quenched fluorophore)
-
Assay buffer (optimized for the specific protease)
-
A known protease inhibitor (positive control)
-
384-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Assay Miniaturization and Optimization: Before screening, the assay should be optimized in a 384-well format to ensure robustness and suitability for HTS.[13] This includes determining the optimal concentrations of enzyme and substrate, as well as the incubation time.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer.
-
Assay Execution:
-
Add a small volume (e.g., 5 µL) of the diluted compound or control to the wells of the 384-well plate.
-
Add the protease solution (e.g., 10 µL) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 10 µL) to all wells.
-
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percentage of inhibition for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
A Z'-factor greater than 0.5 should be achieved in the assay to ensure its robustness for HTS.[13]
-
Quantitative Data Summary:
| Compound | Target Protease | IC50 (µM) | Z'-Factor |
| This compound | Hypothetical Protease X | Determined Value | > 0.5 |
| Known Inhibitor | Hypothetical Protease X | Known Value | > 0.5 |
Part 3: Delving Deeper - Elucidating a Hypothetical Signaling Pathway
If this compound is found to be a potent inhibitor of a specific enzyme, the subsequent step is to understand its impact on cellular signaling pathways. Many cellular processes are regulated by complex signaling cascades, and a compound's effect on a key enzyme can have downstream consequences.[14][15]
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by the inhibition of our target protease. This is a generalized representation and would need to be validated experimentally.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
Conclusion and Future Directions
This application note provides a foundational guide for the initial biological characterization of this compound. By following a systematic approach of cytotoxicity profiling followed by targeted enzyme inhibition assays, researchers can gain valuable insights into the compound's bioactivity and potential mechanism of action. The presented protocols are adaptable and can be modified based on the specific biological questions being addressed. Further studies, such as mechanism of action assays to determine the type of enzyme inhibition (e.g., competitive, non-competitive) and cell-based assays to validate the downstream effects on the hypothesized signaling pathway, will be crucial for a comprehensive understanding of this novel compound.[16]
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Wang, L., et al. (2020). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. National Institutes of Health. Retrieved from [Link]
-
Finel, M., et al. (2004). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Drug Metabolism and Disposition. Retrieved from [Link]
-
Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]
-
Drug Discovery World. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]
-
Oncotarget. (2016). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]
-
ACS Omega. (2026). On-Site Microfluidic Assay for the Detection of Multiple Drugs in Urine. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
-
An, W. F. (2009). Fluorescence-based assays. Methods in Molecular Biology. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro(1,1'-biphenyl)-4-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies to develop enzyme assays. Retrieved from [Link]
-
PubChem. (n.d.). 1,1'-Biphenyl, 3-nitro-. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 3-Nitro(1,1'-biphenyl)-4-ol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Retrieved from [Link]
-
MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 3-nitro-. Retrieved from [Link]
-
MDPI. (2025). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of nitrobiphenyls.
-
PubMed. (n.d.). Mechanisms of cell signaling by nitric oxide and peroxynitrite: from mitochondria to MAP kinases. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches. Retrieved from [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]
-
MDPI. (n.d.). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. Retrieved from [Link]
-
Frontiers. (n.d.). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. blog.biobide.com [blog.biobide.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: A Tiered Approach for the In Vitro Characterization of 3'-Nitro-[1,1'-biphenyl]-3-ol
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of 3'-Nitro-[1,1'-biphenyl]-3-ol, a sparsely documented chemical entity. Given the presence of both a biphenyl scaffold, known for diverse biological activities, and a nitroaromatic moiety, which necessitates careful safety evaluation, we propose a structured, tiered approach. This guide begins with foundational safety and toxicity profiling to establish a safe concentration window and assess genotoxic potential. Subsequently, it outlines a series of hypothesis-driven efficacy screens based on the structural motifs of the compound, targeting potential anti-inflammatory, anti-cancer, and antioxidant activities. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure robust and reproducible data generation for researchers in drug discovery and chemical biology.
Introduction and Scientific Rationale
This compound is a small molecule featuring a biphenyl core, a structure prevalent in medicinal chemistry and associated with a wide array of biological functions including anti-inflammatory, anti-cancer, and antimicrobial effects[1][2]. The molecule is further functionalized with a hydroxyl group, which can influence solubility and metabolic stability, and a nitro group.
The nitroaromatic group is a critical "structural alert". It is a well-known pharmacophore but also a potential liability, as it can be metabolically reduced to reactive intermediates capable of interacting with DNA, leading to genotoxicity[3][4][5]. Therefore, any in vitro investigation of a novel nitroaromatic compound must begin with a rigorous assessment of its mutagenic and clastogenic potential.
This guide is structured to address these realities logically. The initial tier focuses on establishing a foundational safety profile. Only upon establishing a non-genotoxic concentration range should researchers proceed to the second tier of hypothesis-driven efficacy screening. This tiered workflow ensures laboratory safety, conserves resources, and builds a logical data package for further development.
Figure 1: Tiered workflow for in vitro characterization.
Tier 1: Foundational Safety & Cytotoxicity Profiling
The primary objective of this tier is to assess the genotoxic potential of this compound and determine its acute cytotoxic concentration range in mammalian cells.
Protocol: Bacterial Reverse Mutation Test (Ames Test)
Causality: The Ames test is a mandatory first step for nitroaromatic compounds. It assesses the potential of a substance to induce gene mutations in bacteria.[3] Many nitro compounds are pro-mutagens that require metabolic activation by liver enzymes to exert their genotoxic effects; therefore, the inclusion of a liver S9 fraction is critical.[3]
Methodology (Based on OECD 471 Guideline):
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect various types of mutations.
-
Dose Range Finding: Perform a preliminary toxicity test to determine the concentration range of the compound that is not overly bactericidal.
-
Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without a metabolic activation system (lyophilized S9 fraction from Aroclor-1254 or phenobarbital/β-naphthoflavone-induced rat liver + cofactor supplement).
-
Plate Incorporation Assay:
-
To 2.0 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at a specific concentration (or vehicle control), and 0.5 mL of S9 mix or buffer.
-
Gently vortex and pour the mixture onto the surface of a minimal glucose agar plate.[3]
-
-
Incubation: Incubate plates at 37°C for 48-72 hours in the dark.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertants, with at least a two-fold increase over the negative (vehicle) control for at least one strain.[3]
Protocol: In Vitro Micronucleus Assay
Causality: If the Ames test is negative, the next step is to evaluate chromosomal damage in mammalian cells. This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[3]
Methodology (Based on OECD 487 Guideline):
-
Cell Line: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or CHO cells.
-
Preliminary Cytotoxicity: Determine the concentration range causing approximately 55±5% cytotoxicity using an appropriate assay (e.g., Relative Population Doubling) to set the concentrations for the main experiment.[3]
-
Treatment: Expose cell cultures to at least three analyzable concentrations of the test compound, alongside negative (vehicle) and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
-
Exposure Schedule:
-
Short Treatment: 3-6 hours with and without S9 metabolic activation, followed by a recovery period of 1.5-2.0 normal cell cycles.[3]
-
Long Treatment: 1.5-2.0 normal cell cycles without S9.
-
-
Micronuclei Scoring: After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells. Harvest, fix, and stain the cells. Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Protocol: General Cytotoxicity (MTT Assay)
Causality: This assay determines the concentration at which the compound reduces cell viability by 50% (IC50). This value is essential for designing all subsequent cell-based efficacy assays, ensuring that observed effects are not simply due to cell death. The assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Methodology:
-
Cell Plating: Seed cells (e.g., HeLa, HEK293, RAW 264.7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (blank) controls. Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression to calculate the IC50 value.
| Table 1: Example Reagent Preparation for MTT Assay | |
| Reagent | Preparation |
| Cell Culture Medium | DMEM + 10% FBS + 1% Pen/Strep |
| Test Compound Stock | 10 mM in 100% DMSO |
| MTT Solution | 5 mg/mL in sterile PBS, filter-sterilized |
| Solubilization Solution | 100% DMSO, cell culture grade |
Tier 2: Hypothesis-Driven Efficacy Screening
If the compound is not genotoxic, proceed to investigate its potential biological activities. The following protocols are based on structural hypotheses.
Protocol: Anti-Inflammatory Screening (Nitric Oxide Inhibition)
Causality: Biphenyl structures are found in many non-steroidal anti-inflammatory drugs (NSAIDs). This assay tests the compound's ability to inhibit the inflammatory response in macrophages, specifically the production of nitric oxide (NO), a key inflammatory mediator.
Figure 2: Simplified LPS-induced nitric oxide pathway.
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat cells with non-toxic concentrations of this compound (e.g., IC50/10, IC50/4, IC50/2) for 1 hour. Include a positive control (e.g., L-NAME).
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only control.
Protocol: Apoptosis Induction Assay (Anti-Cancer)
Causality: If the Tier 1 cytotoxicity screen showed selectivity towards a cancer cell line, this assay investigates if the mechanism of cell death is apoptosis (programmed cell death), a desirable trait for anti-cancer agents. It measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.
Methodology:
-
Cell Plating: Seed a cancer cell line of interest (e.g., HeLa) in a white-walled, clear-bottom 96-well plate.
-
Treatment: Treat cells with the compound at concentrations around its IC50 value for that cell line for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control like Staurosporine.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence relative to the vehicle control indicates the activation of executioner caspases and induction of apoptosis.
| Table 2: Example Data Presentation for IC50 and Efficacy Screens | |||
| Assay | Cell Line | Metric | Result (Hypothetical) |
| Cytotoxicity | HeLa | IC50 (µM) | 15.2 |
| Cytotoxicity | HEK293 | IC50 (µM) | > 100 |
| NO Inhibition | RAW 264.7 | IC50 (µM) | 8.5 |
| Apoptosis | HeLa | Fold Increase in Caspase 3/7 (at 15 µM) | 4.2 |
Concluding Remarks
The proposed tiered workflow provides a robust framework for the initial in vitro characterization of this compound. By prioritizing genotoxicity assessment, this strategy ensures a safety-first approach before committing resources to efficacy studies. The subsequent hypothesis-driven assays provide a clear path to elucidating the potential therapeutic value of this novel compound. Positive results in any of the Tier 2 screens would warrant more in-depth mechanistic studies, such as Western blotting for key signaling proteins, enzyme inhibition kinetics, or broader panel screening to identify specific molecular targets.
References
- BenchChem. (2025). Protocol for in vitro genotoxicity assessment of nitro compounds.
-
Taylor & Francis Online. (Date not available). Synthesis, Characterization, Theoretical Studies and in Vitro Embriyotoxic, Genotoxic and Anticancer Effects of Novel Phenyl(1,4,6-Triphenyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidin-5-yl)Methanone. Available at: [Link]
- Google Sites. (Date not available). Welcome to KIM lab. - Synthesis, characterization and electrochemical studies of novel bi-phenyl based compounds.
-
PubChem. (Date not available). 3-Nitro(1,1'-biphenyl)-4-ol. Available at: [Link]
-
PubMed. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Available at: [Link]
-
International Journal of Scientific Development and Research. (2021). Biological deeds of Biphenyl derivatives - A short Review. Available at: [Link]
-
PubMed. (2022). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. Available at: [Link]
-
PubChem. (Date not available). 1,1'-Biphenyl, 3-nitro-. Available at: [Link]
-
ResearchGate. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (Date not available). Nitroaromatic Compounds, from Synthesis to Biodegradation. Available at: [Link]
-
ResearchGate. (2023). Examples of nitroaromatic compounds in clinical trials as antitumor agents. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Computational Docking of 3'-Nitro-[1,1'-biphenyl]-3-ol with Cyclooxygenase-2 (COX-2)
Introduction and Rationale
3'-Nitro-[1,1'-biphenyl]-3-ol is a small molecule belonging to the biphenyl class of compounds. Biphenyl scaffolds are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] The introduction of nitro and hydroxyl groups can significantly modulate the molecule's electronic properties and its potential for forming specific interactions with biological targets.
Computational docking is a powerful, resource-efficient method used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) with a macromolecular target (receptor).[3][4] This technique allows for the rapid screening of compounds and provides insights into the molecular interactions driving the binding event, thereby guiding further experimental studies.
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[5][6][7] It is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[6][8] Given that many existing COX-2 inhibitors feature a biphenyl-like core, we hypothesize that this compound may exhibit inhibitory activity against COX-2. This application note provides a detailed, step-by-step protocol for performing a computational docking study of this compound against human COX-2 using industry-standard, open-source software.
Objectives
-
To prepare the 3D structures of the ligand (this compound) and the receptor (COX-2) for docking.
-
To perform molecular docking simulations using AutoDock Vina to predict the binding poses and affinities.
-
To validate the docking protocol by re-docking a known co-crystallized inhibitor.
-
To analyze the resulting ligand-protein interactions and identify key binding residues.
Required Software and Resources
| Software/Resource | Description | URL |
| PyMOL | Molecular visualization system for viewing and analyzing 3D structures. | [Link] |
| AutoDock Tools (ADT) | Graphical user interface for preparing protein and ligand files for AutoDock. | [Link] |
| AutoDock Vina | A widely used program for molecular docking and virtual screening. | [Link] |
| Open Babel | A chemical toolbox for converting file formats and energy minimization. | [Link] |
| RCSB Protein Data Bank | A repository for 3D structural data of large biological molecules. | [Link] |
| PubChem | A public database of chemical molecules and their activities. | [Link] |
Experimental Workflow
The computational docking workflow is a multi-step process that requires careful preparation of both the ligand and the protein target to ensure scientifically valid results. The process flows from data acquisition and preparation to simulation and, finally, in-depth analysis.
Detailed Protocols
Protocol 5.1: Ligand Preparation
The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule with the correct protonation state and file format for docking.
-
Acquire Ligand Structure:
-
Navigate to the PubChem database.[9]
-
Search for "this compound". While this specific isomer may not have a dedicated entry, a closely related structure like "3-Nitro(1,1'-biphenyl)-4-ol" (CID 13447) can be used as a starting point and modified, or the structure can be built from scratch in a chemical drawing program.[10] For this protocol, we will assume the 2D structure is available.
-
Download the structure in SDF or SMILES format.
-
-
Generate 3D Coordinates and Energy Minimize:
-
Open Babel is a command-line tool used for this process.[11][12]
-
Use the following command in your terminal. This command reads a SMILES string, generates a 3D structure (--gen3d), performs energy minimization using the MMFF94 force field (--energy), adds hydrogens appropriate for pH 7.4 (-p 7.4), and saves the output to a mol2 file.
-
Rationale: Energy minimization finds a stable, low-energy conformation of the ligand, which is crucial for accurate docking because high-energy or unrealistic structures can lead to poor predictions.[11] The MMFF94 force field is well-suited for drug-like organic molecules.
-
-
Convert to PDBQT Format:
-
The PDBQT format is required by AutoDock Vina and includes atomic coordinates, partial charges, and atom type definitions.[13]
-
This conversion is best handled by AutoDock Tools (ADT).
-
Open ADT and go to Ligand -> Input -> Open and select ligand.mol2.
-
ADT will automatically detect the root and set rotatable bonds. Verify these are correct.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
Protocol 5.2: Target Protein Preparation
Protein preparation involves cleaning the crystal structure to remove non-essential molecules and adding parameters required for the docking force field.[14][15]
-
Acquire Protein Structure:
-
Clean the PDB File:
-
Open the 3PGH.pdb file in PyMOL or a text editor.
-
The PDB file contains multiple protein chains (A, B, C, D), water molecules (HOH), and the co-crystallized ligand (FLR).[16] For docking, we typically use a single protein chain.
-
Delete chains B, C, and D.
-
Delete all HETATM records corresponding to water molecules and the original ligand.
-
Save this cleaned file as receptor_clean.pdb.
-
Rationale: Water molecules and alternate chains can interfere with the docking algorithm unless they are known to play a critical role in ligand binding. Removing them simplifies the system and defines a clear binding pocket.[15]
-
-
Prepare Receptor in AutoDock Tools (ADT):
-
Open ADT. Go to File -> Read Molecule and open receptor_clean.pdb.
-
Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Rationale: Polar hydrogens are added to participate in hydrogen bonding. Kollman charges are assigned to each atom, which is necessary for the scoring function to calculate electrostatic interactions.[18]
-
Go to Grid -> Macromolecule -> Choose. Select receptor_clean and save it as receptor.pdbqt. This file is now ready for docking.
-
Protocol 5.3: Docking Simulation and Validation
-
Define the Binding Site (Grid Box Generation):
-
The grid box defines the 3D search space where Vina will attempt to place the ligand.[19]
-
To ensure our docking parameters are valid, we will first define the grid box around the co-crystallized ligand (Flurbiprofen) from the original 3PGH structure.
-
In ADT, with receptor.pdbqt loaded, go to Grid -> Grid Box....
-
Adjust the center and dimensions of the box to fully encompass the active site. For 3PGH, the active site is a long channel. A good starting point for the center coordinates can be found by centering on key active site residues like Arg120, Tyr355, and Ser530.
-
Example Grid Parameters for 3PGH:
-
center_x = 33.5, center_y = 24.1, center_z = 21.8
-
size_x = 22, size_y = 22, size_z = 28 (in Angstroms)
-
-
Save the grid parameters. This information will be used in the configuration file.
-
-
Create the Configuration File:
-
Create a text file named conf.txt. This file tells Vina where to find the input files and how to set up the search.[13]
-
Add the following lines, ensuring the file paths are correct:
-
Rationale: exhaustiveness controls the thoroughness of the search (higher is more thorough but slower). num_modes is the number of binding poses to generate.
-
-
Protocol Validation (Re-docking):
-
Before docking our target ligand, it is essential to validate the protocol. This is done by docking the co-crystallized ligand (Flurbiprofen) back into the receptor.
-
Prepare the Flurbiprofen ligand using the same steps in Protocol 5.1 and save it as flurbiprofen.pdbqt.
-
Modify conf.txt to use flurbiprofen.pdbqt as the ligand.
-
Run the docking simulation (see step 4).
-
A successful validation is typically defined by a root-mean-square deviation (RMSD) of < 2.0 Å between the docked pose and the crystal structure pose. This confirms that the docking parameters can accurately reproduce the experimental binding mode.
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt in the directory containing your files.
-
Execute the following command:
-
Vina will run the simulation and generate output_poses.pdbqt and output_log.txt.
-
Analysis of Results
Binding Affinity
The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol. This value is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.
The output_log.txt file will contain a table of binding affinities for the top poses.
Table 1: Predicted Binding Affinities for this compound with COX-2
| Pose (Mode) | Binding Affinity (kcal/mol) | RMSD from Best Pose (lower bound) | RMSD from Best Pose (upper bound) |
| 1 | -8.9 | 0.000 | 0.000 |
| 2 | -8.6 | 1.852 | 2.431 |
| 3 | -8.4 | 2.105 | 3.987 |
| 4 | -8.1 | 2.544 | 4.511 |
| 5 | -8.0 | 3.012 | 5.023 |
Note: Data is representative and generated for illustrative purposes.
The best pose (Mode 1) shows a strong predicted binding affinity of -8.9 kcal/mol.
Visualization of Binding Poses
Visual analysis is critical to understand how the ligand is binding.[20][21][22]
-
Load Structures into PyMOL:
-
Open PyMOL.
-
Load the receptor: File -> Open -> receptor.pdbqt.
-
Load the docking results: File -> Open -> output_poses.pdbqt. The poses will load into a single object, and you can cycle through them using the state controls at the bottom right.
-
-
Identify Key Interactions:
-
Focus on the best-scoring pose (state 1).
-
Display the protein as a cartoon or surface and the ligand as sticks.
-
Use the Wizard -> Measurement tool to identify potential hydrogen bonds (typically < 3.5 Å distance between donor and acceptor).
-
Identify key residues in the active site that are making hydrophobic or pi-stacking interactions with the biphenyl rings.
-
Expected Interactions with COX-2:
-
Hydrogen Bonding: The hydroxyl (-OH) group of the ligand is a potential hydrogen bond donor/acceptor. Key residues in the COX-2 active site that can form H-bonds include Arg120 , Tyr355 , and Ser530 .
-
Hydrophobic Interactions: The biphenyl core is expected to fit within the hydrophobic channel of the active site, interacting with residues like Val349 , Val523 , Leu352 , and Ala527 .
-
Nitro Group Interaction: The nitro (-NO2) group is a strong electron-withdrawing group and can form electrostatic or dipole-dipole interactions, potentially with the backbone or side chains of polar residues.
-
-
Conclusion
This application note provides a comprehensive, step-by-step protocol for conducting a molecular docking study of this compound with the anti-inflammatory target COX-2. The predicted binding affinity of -8.9 kcal/mol suggests that the compound is a promising candidate for COX-2 inhibition. Visual analysis of the binding pose reveals key hydrogen bonding and hydrophobic interactions within the active site that likely contribute to this strong affinity. These computational results provide a solid foundation and a clear hypothesis for subsequent experimental validation, such as in vitro enzyme inhibition assays.
References
-
Pars Silico. (2025, November 15). Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows. Pars Silico. 11
-
Yiannikouris, F., et al. (2018). Cyclooxygenase-2 Inhibitors as a Therapeutic Target in Inflammatory Diseases. Current Pharmaceutical Design. 5
-
Ferrer, M. D., et al. (2018). Cyclooxygenase-2 Inhibitors as a Therapeutic Target in Inflammatory Diseases. PubMed.
-
Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. The Scripps Research Institute.
-
Kurumbail, R. G., et al. (1997). 3PGH: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A NON-SELECTIVE INHIBITOR, FLURBIPROFEN. RCSB PDB.
-
Turini, M. E., & DuBois, R. N. (2002). Cyclooxygenase-2: a therapeutic target. Annual Review of Medicine.
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube.
-
Bioinformatics Review. (2018, December 13). Tutorial: Vina Output Analysis Using PyMol. Bioinformatics Review.
-
Eagon, S. Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University.
-
ResearchGate. (n.d.). Cyclooxygenase-2 Inhibitors as a Therapeutic Target in Inflammatory Diseases | Request PDF. ResearchGate.
-
Bioinformatics Review. (2024, November 23). Video Tutorial: Autodock Vina Result Analysis with PyMol. Bioinformatics Review.
-
Davis, I. W., & Baker, D. (2009). Small-molecule ligand docking into comparative models with Rosetta. PMC - NIH.
-
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. EBSCO Information Services.
-
Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols.
-
RCSB PDB. (n.d.). Experiment: 3PGH. RCSB Protein Data Bank.
-
UCSF DOCK. (n.d.). Tutorial: Prepping Molecules. University of California, San Francisco.
-
Muniba, F. (2018, December 4). Autodock Vina Result Analysis with PyMol. YouTube.
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem.
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC - NIH.
-
University of Colombo School of Computing. (n.d.). Session 4: Introduction to in silico docking. University of Colombo.
-
ResearchGate. (2019, September 20). Molecular docking proteins preparation. ResearchGate.
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab.
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem.
-
PubChem. (n.d.). 3-Nitro(1,1'-biphenyl)-4-ol. National Center for Biotechnology Information.
-
Bioinformatics Tutorials. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube.
-
ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. ResearchGate.
-
Bioinformatics Tutorials. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
-
ResearchGate. (2024, December 10). How to initiate protein-ligand docking with MD simulation tools?. ResearchGate.
-
Wojciechowski, M., & Skolnick, J. (2002). Docking of Small Ligands to Low-Resolution and Theoretically Predicted Receptor Structures. Journal of Computational Chemistry.
-
Ganesan, A. (2016). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central.
-
OpenDock. (n.d.). Basic docking. OpenDock Documentation.
-
Dr. S. S. V. (2022, July 4). Energy minimization using openbabel. YouTube.
-
ResearchGate. (n.d.). Progress in the Research and Development of Biphenyl Small Molecules Targeting PD‐1/PD‐L1 as Potential Antitumor Drug Candidates. ResearchGate.
-
Wang, Y., et al. (2022). Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. PubMed.
-
PubChem. (n.d.). 1,1'-Biphenyl, 3-nitro-. National Center for Biotechnology Information.
-
MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI.
-
ResearchGate. (n.d.). Development of bioactive compounds based on biphenyl. ResearchGate.
-
SIELC Technologies. (n.d.). 3-Nitro(1,1'-biphenyl)-4-ol. SIELC.
-
ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs. ResearchGate.
-
ResearchGate. (n.d.). COX-2 with bound Celecoxib (compound 260). The PDB file.... ResearchGate.
-
ResearchGate. (n.d.). Structures and binding mechanisms of COX-2 inhibitor scaffolds. ResearchGate.
-
PubChem. (n.d.). 3-Nitro-1,1-diphenylpropan-1-ol. National Center for Biotechnology Information.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). COX-2 | Cyclooxygenase. Guide to Pharmacology.
-
PubChem. (n.d.). 3-(3-Nitrophenyl)propan-1-ol. National Center for Biotechnology Information.
-
Sigma-Aldrich. (n.d.). 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. MilliporeSigma.
-
PubChem. (n.d.). 1-(3-Nitrophenyl)propan-1-ol. National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule ligand docking into comparative models with Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Cyclooxygenase-2 Inhibitors as a Therapeutic Target in Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2: a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Nitro(1,1'-biphenyl)-4-ol | C12H9NO3 | CID 13447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows [parssilico.com]
- 12. m.youtube.com [m.youtube.com]
- 13. eagonlab.github.io [eagonlab.github.io]
- 14. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
- 21. bioinformaticsreview.com [bioinformaticsreview.com]
- 22. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-Nitro-[1,1'-biphenyl]-3-ol
Welcome to the technical support center for the synthesis of 3'-Nitro-[1,1'-biphenyl]-3-ol. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting protocols, and answers to frequently asked questions regarding this specific synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only follow protocols but also intelligently adapt them to your specific laboratory context.
Introduction: The Synthetic Challenge
This compound is a key intermediate in various research applications. Its synthesis, most commonly achieved via the Suzuki-Miyaura cross-coupling reaction, presents a classic challenge: coupling an electron-rich phenolic ring with an electron-deficient nitroaromatic ring.[1] This guide focuses on navigating the complexities of this reaction to maximize yield and purity.
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, but its success is highly dependent on a multitude of factors.[2][3][4] This guide will address these variables in a practical, problem-solving format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for synthesizing this compound via Suzuki coupling?
There are two primary routes for the Suzuki coupling, each with distinct advantages and disadvantages. The choice depends on the stability and commercial availability of the starting materials.
-
Route A: 3-Hydroxyphenylboronic acid + 1-Bromo-3-nitrobenzene
-
Route B: (3-Nitrophenyl)boronic acid + 3-Bromophenol
Recommendation: Route A is generally preferred.
Causality: (3-Nitrophenyl)boronic acid, being electron-deficient, is often less stable and more prone to protodeboronation (replacement of the boron group with a hydrogen).[5][6] 3-Hydroxyphenylboronic acid is typically more robust. While the hydroxyl group on the boronic acid can sometimes interfere with the reaction, this is often manageable with the correct choice of base and conditions. The reactivity of aryl halides generally follows the order I > Br > OTf >> Cl, making 1-bromo-3-nitrobenzene a reliable and reactive coupling partner.[5]
Q2: My reaction has stalled or resulted in a very low yield. What are the primary areas to troubleshoot?
Low or no yield is the most common issue in Suzuki couplings. A systematic approach is crucial for diagnosis.
dot
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
In-depth Checks:
-
Reagent Integrity :
-
Boronic Acid : Use fresh, high-purity boronic acid or, for enhanced stability, consider its pinacol ester derivative.[5][7] Degradation is a frequent cause of failure.
-
Base : Use a high-quality, anhydrous base. For solid bases like K₃PO₄ or K₂CO₃, ensure they are finely powdered to maximize surface area.[8]
-
-
Catalyst System :
-
Oxygen Exclusion : The active Pd(0) catalyst is highly sensitive to oxygen and will decompose into inactive palladium black.[5] Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 20-30 minutes or using 3-4 freeze-pump-thaw cycles).[7] Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
Ligand Oxidation : Phosphine ligands can oxidize, which may inhibit the catalytic cycle. Handle them under an inert atmosphere.
-
-
Reaction Conditions :
-
Temperature : If the reaction is sluggish, a modest increase in temperature (e.g., from 80 °C to 100 °C) may be necessary. Conversely, if you observe catalyst decomposition (black precipitate), the temperature may be too high.[7]
-
Solubility : Ensure all reactants, particularly the aryl halide, are soluble in the chosen solvent system at the reaction temperature.[9] If solubility is an issue, consider alternative solvents like DMF or toluene/water mixtures.[7][9]
-
Q3: How can I minimize side products like homocoupling and dehalogenation?
Side product formation often points to imbalances in the catalytic cycle.
-
Homocoupling of Boronic Acid : This typically occurs when the transmetalation step is slow or the oxidative addition is inefficient.
-
Solution : Ensure rigorous exclusion of oxygen. Lowering the catalyst loading or changing the ligand can sometimes help. The choice of base is also critical; for some systems, a milder base like potassium fluoride (KF) can reduce homocoupling.[9]
-
-
Dehalogenation of Aryl Halide : This side reaction replaces the halogen with a hydrogen atom.
-
Solution : This can be caused by impurities in the reagents or solvent. Ensure high-purity starting materials. Sometimes, changing the solvent system or using a different palladium source can mitigate this issue.
-
Q4: How do I select the optimal catalyst and ligand for this specific coupling?
For coupling an electron-rich partner (hydroxyphenyl) with an electron-neutral/deficient partner (nitrophenyl), a standard catalyst system is a good starting point, but specialized ligands may be required for high yields.
| Catalyst System | Ligand Type | Typical Loading | Advantages & Considerations |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | 2-5 mol% | A good first choice. Works well for many standard couplings. Can be sensitive to air and heat. |
| PdCl₂(dppf) | Ferrocenyl Phosphine | 1-3 mol% | Robust and versatile. Often provides good results when Pd(PPh₃)₄ fails. The active catalyst forms in situ. |
| Pd₂(dba)₃ + SPhos/XPhos | Buchwald Ligands (Biaryl) | 1-2 mol% Pd, 2-4 mol% Ligand | Highly active systems.[8] Excellent for challenging couplings, including those with electron-rich halides or sterically hindered partners. More expensive. |
Recommendation : Start with PdCl₂(dppf). If the yield is unsatisfactory, moving to a more active Buchwald ligand system like SPhos is a logical next step.
Experimental Protocols & In-depth Guides
Protocol 1: Standard Suzuki Coupling for this compound (Route A)
This protocol provides a robust starting point for optimization.
dot
Caption: Standard experimental workflow for the Suzuki coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation : To a flame-dried Schlenk flask, add 1-bromo-3-nitrobenzene (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and finely powdered potassium phosphate (K₃PO₄, 2.5 eq).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with argon three times.
-
Solvent Addition : Add a degassed 4:1 mixture of 1,4-dioxane and water (to a concentration of ~0.1 M with respect to the aryl halide). Sparge the resulting suspension with argon for an additional 15 minutes.
-
Catalyst Addition : Under a positive flow of argon, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Reaction : Seal the flask and place it in a preheated oil bath at 90 °C. Stir vigorously for 4-12 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting reagent (1-bromo-3-nitrobenzene).
-
Workup : Once complete, cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Protocol 2: Troubleshooting Guide for Catalyst Deactivation
If you suspect catalyst deactivation (e.g., the formation of a black precipitate and stalled reaction), this procedure can help diagnose the issue.
-
Prepare a Control Reaction : Set up a known, reliable Suzuki coupling reaction that has worked well in your lab previously, using the same batch of catalyst, base, and solvents you are using for your target synthesis.
-
Run in Parallel : Run this control reaction alongside your problematic reaction under identical conditions.
-
Analysis :
-
If the control reaction works well : The issue lies with your specific substrates (e.g., instability, impurities) or their unique reaction requirements (e.g., needing a different ligand or temperature).
-
If the control reaction also fails : This strongly indicates a systemic problem. The most likely culprits are oxygen contamination (improperly degassed solvent) or a bad batch of catalyst/ligand.[5]
-
Advanced Topic: Using Nitroarenes as Coupling Partners
Recent developments have shown that nitroarenes can sometimes be used directly as electrophilic coupling partners, replacing aryl halides.[3][4] This C-NO₂ activation is more challenging than C-Br activation and typically requires highly active catalyst systems.
-
Potential Reaction : 3-Phenylphenol + Nitrobenzene derivative (requires activation)
-
Requirements : This approach generally necessitates specialized, bulky biarylphosphine ligands (like those developed by Buchwald) and carefully optimized conditions.[4] It is considered an advanced method and is not the recommended starting point but represents a potential alternative if halide-based routes fail or are undesirable.
References
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. Benchchem.
- How can I solve my problem with Suzuki coupling?
- Technical Support Center: Suzuki Coupling Reactions. Benchchem.
- Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.
- Struggling with Suzuki Reaction. Reddit r/Chempros.
- 3-Nitro(1,1'-biphenyl)-4-ol. SIELC Technologies.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- Suzuki cross-coupling reaction. YouTube.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Process for the purification of nitro aliphatic compounds.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Process for the purification of para-nitrophenol.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3'-Nitro-[1,1'-biphenyl]-3-ol
Welcome to the technical support guide for the purification of 3'-Nitro-[1,1'-biphenyl]-3-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the isolation and purification of this molecule. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.
The unique structure of this compound, featuring a polar, acidic phenol group and a strongly electron-withdrawing nitro group on a moderately non-polar biphenyl scaffold, presents a distinct set of purification challenges. Issues such as poor chromatographic separation, product decomposition, and difficulty in crystallization are common. This guide provides a structured, problem-solving approach to overcome these hurdles.
Troubleshooting Guide: Common Purification Issues
This section is structured in a question-and-answer format to directly address the most frequent challenges encountered during the purification of this compound.
Q1: My flash column chromatography results in significant band tailing and poor separation. What's happening and how can I fix it?
Answer: This is the most common issue and typically stems from the acidic nature of the phenolic hydroxyl group and the high polarity of the nitro group interacting strongly with the silica gel stationary phase.
Causality: Standard silica gel is slightly acidic and acts as a polar stationary phase. The phenolic -OH on your molecule is acidic and can strongly, and sometimes irreversibly, bind to the silica surface via hydrogen bonding. This leads to slow, uneven elution, a phenomenon known as "tailing" or "streaking." The polar nitro group further enhances this interaction.
Solutions:
-
Modify the Mobile Phase: The most effective solution is often to neutralize the acidic sites on the silica gel or to compete with your compound for binding.
-
Add an Acidic Modifier: Introduce a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to your eluent. This protonates the silica surface silanol groups, reducing their ability to interact with your compound's phenol. It also ensures your compound remains in a single, protonated state.
-
Use a More Polar Solvent System: For highly polar compounds, standard solvent systems like ethyl acetate/hexane may not be effective enough. A switch to a dichloromethane/methanol system can provide the necessary elution strength.[1] Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[2]
-
-
Switch the Stationary Phase:
-
Deactivated Silica: Consider using silica gel that has been treated with a base, or "deactivated." You can prepare this by running a "plug" of your column with a solvent mixture containing a small amount of triethylamine (1-3%) before loading your sample.[2][3] This neutralizes the acidic sites. Be aware that this can significantly alter the retention factor (Rf) of your compound.
-
Reverse-Phase Chromatography: Given the compound's polarity, reverse-phase (RP) chromatography is an excellent alternative. Here, the stationary phase (e.g., C18-silica) is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.[4][5] An established HPLC method for the similar compound 3-Nitro(1,1'-biphenyl)-4-ol uses an acetonitrile/water mobile phase with a phosphoric acid modifier, demonstrating the utility of this approach.[6]
-
Workflow for Troubleshooting Poor Column Chromatography
Sources
Technical Support Center: Synthesis of 3'-Nitro-[1,1'-biphenyl]-3-ol
Welcome to the technical support center for the synthesis of 3'-Nitro-[1,1'-biphenyl]-3-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable intermediate. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and validated troubleshooting strategies. Our goal is to provide you with the expertise to diagnose problems, optimize your reaction conditions, and achieve high-purity target compound.
Diagram: Common Synthetic Routes & Key Side Reactions
Below is a workflow diagram illustrating the two primary synthetic strategies for this compound: a Suzuki-Miyaura coupling followed by nitration, and a route involving an Ullmann coupling. Key potential side reactions that are discussed in this guide are also highlighted.
Caption: Synthetic pathways to this compound.
Troubleshooting Guide & FAQs
Section 1: Issues in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming the biphenyl core.[1] However, its success is highly dependent on the reaction conditions.
Question 1: My Suzuki coupling reaction has a very low yield of the desired biphenyl product. What are the likely causes?
Answer: Low yields in Suzuki couplings often trace back to a few key areas: catalyst activity, the integrity of your boronic acid, and the choice of base.
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction. If you are using an aryl bromide and a standard catalyst like Pd(PPh₃)₄, ensure it is handled under an inert atmosphere (e.g., argon or nitrogen) as oxygen can degrade the phosphine ligands and deactivate the catalyst. For challenging couplings, consider more robust modern ligands like SPhos or XPhos, which can improve catalyst stability and turnover.[2]
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with a proton source (like water or acidic impurities) to cleave the C-B bond, reverting it to an arene.[3] To mitigate this, ensure your solvents are anhydrous and your base is sufficiently strong and non-nucleophilic. Using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is standard.
-
Base Incompatibility: The base is crucial for activating the boronic acid to form the reactive boronate complex.[1] If the base is too weak, transmetalation will be slow. If it is too strong and nucleophilic, it may react with your aryl halide. The choice of base can significantly impact yield, so screening a few options (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is a valid optimization step.
Question 2: I've isolated my product, but NMR analysis shows significant amounts of symmetrical biphenyls (e.g., 3,3'-dinitrobiphenyl or 3,3'-dimethoxybiphenyl). What is causing this homocoupling?
Answer: The formation of symmetrical biphenyls, or "homocoupling," is a well-known side reaction in palladium-catalyzed cross-couplings.[4] This occurs when two molecules of the same coupling partner react with each other.
-
Mechanism of Homocoupling: Homocoupling can be promoted by several factors, including the presence of oxygen, which can facilitate the oxidative coupling of boronic acids. It can also occur if the reductive elimination of the desired product from the palladium center is slow, allowing for side reactions to take place.
-
Troubleshooting Steps:
-
Thoroughly Degas Your Reaction: Before adding the catalyst, sparge your solvent and reaction mixture with an inert gas for 15-30 minutes to remove dissolved oxygen.
-
Optimize Catalyst and Ligand: Certain ligands are more prone to promoting homocoupling. Ligands with bulky, electron-rich phosphines can sometimes suppress this side reaction by accelerating the desired cross-coupling pathway.[4]
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
-
| Side Reaction | Common Cause | Recommended Action |
| Protodeboronation | Presence of water or acidic protons | Use anhydrous solvents; ensure a sufficiently strong, dry base |
| Homocoupling | Dissolved oxygen; slow reductive elimination | Degas reaction mixture thoroughly; optimize ligand and temperature |
| Catalyst Decomposition | Exposure to air/moisture; high temperature | Maintain inert atmosphere; use robust ligands |
Section 2: Challenges in the Nitration Step
Nitrating a biphenyl system requires careful control to achieve the desired regioselectivity and avoid over-reaction.
Question 3: My nitration of 3-biphenylol is giving me a mixture of isomers, not just the desired 3'-nitro product. How can I improve the selectivity?
Answer: The regioselectivity of nitration on a substituted biphenyl is directed by the existing functional groups. In 3-biphenylol, the hydroxyl group is a strong ortho-, para-director, and the phenyl substituent is also an ortho-, para-director.[5][6] This makes achieving substitution at the 3' position challenging.
-
Directing Group Influence: The hydroxyl group will strongly direct nitration to the 2-, 4-, and 6-positions of its own ring. The phenyl group on the other ring will direct to the 2'- and 4'-positions. This electronic preference is why you are seeing a mixture. Nitration of biphenyl itself typically yields a mixture of 2- and 4-nitrobiphenyl.[7][8][9]
-
Strategies for Improving Selectivity:
-
Nitrating Agent and Conditions: The choice of nitrating agent and reaction conditions can influence the isomer ratio.[7] Milder nitrating conditions (e.g., dilute nitric acid in acetic acid) might offer different selectivity compared to the more aggressive standard mixture of concentrated nitric and sulfuric acids.[10] Careful temperature control is critical; running the reaction at 0°C or lower can often improve selectivity.
-
Protecting Groups: Consider protecting the hydroxyl group as a methyl ether (methoxy group) before nitration. While still an ortho-, para-director, it is less activating than a hydroxyl group, which may alter the isomer distribution. The methoxy group can then be cleaved post-nitration using a reagent like BBr₃.
-
Question 4: I am observing dinitrated or even trinitrated biphenyls in my product mixture. Why is this happening and how can I prevent it?
Answer: Over-nitration occurs when the reaction conditions are too harsh or the reaction time is too long. While the first nitro group deactivates the ring it is on, making further substitution on that same ring less likely, the other ring can still be susceptible to nitration.[5]
-
Reaction Control:
-
Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.
-
Temperature Management: Maintain a low temperature (e.g., 0°C) throughout the addition of the substrate to the acid mixture. Exothermic reactions can quickly lead to over-nitration.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of dinitrated products.
-
Section 3: Alternative Routes and Purification
Question 5: I am considering an Ullmann coupling to synthesize the biphenyl core. What are the common pitfalls of this reaction?
Answer: The Ullmann reaction, which typically involves the copper-catalyzed coupling of two aryl halides, is a classic method for biphenyl synthesis.[11][12] However, it has a reputation for requiring harsh conditions and sometimes giving inconsistent yields.[13]
-
Key Challenges:
-
High Temperatures: Classical Ullmann reactions often require temperatures exceeding 200°C, which can be incompatible with sensitive functional groups.[11]
-
Stoichiometric Copper: The reaction often requires a large excess of copper powder or a copper-bronze alloy.
-
Side Reactions: Symmetrical homocoupling is a very common side reaction, which can complicate purification.[13]
-
Substrate Scope: The reaction is traditionally most effective with electron-deficient aryl halides, such as those containing a nitro group.[13]
-
Modern variations using nickel or palladium catalysts can proceed under milder conditions and have a broader substrate scope.[13][14] If you choose the Ullmann route, be prepared for significant optimization of temperature, solvent, and the form of copper used.
Question 6: My final product is difficult to purify. What are the best methods for isolating high-purity this compound?
Answer: Purifying nitrated aromatic compounds often requires a multi-step approach due to the presence of isomeric and other polar impurities.
-
Initial Workup: After quenching the reaction, an extraction with an organic solvent (like ethyl acetate or DCM) is a standard first step. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can help remove acidic impurities, including residual nitrating acids and phenolic byproducts.[15]
-
Column Chromatography: This is the most effective method for separating isomers.
-
Stationary Phase: Standard silica gel (100-200 mesh) is typically effective.
-
Mobile Phase: A gradient elution system of ethyl acetate in hexane is a good starting point. Since your target molecule has both a polar nitro group and a polar hydroxyl group, it will be more polar than non-hydroxylated or non-nitrated side products.[16] Unreacted starting materials like 3-biphenylol will elute at a different rate than the more polar dinitrated byproducts.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final step to achieve high purity. A solvent system like ethanol/water or toluene/hexane could be effective. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your target compound.
References
-
Ullmann reaction. L.S.College, Muzaffarpur. [Link]
-
Ullmann Reaction. BYJU'S. [Link]
-
Why nitration of biphenyl gives 2-nitrobiphenyl as major product? Chemistry Stack Exchange. [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Ullmann Reaction - an overview. ScienceDirect Topics. [Link]
-
The ortho: para ratio in the nitration of biphenyl. Journal of the Chemical Society B. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Nickel-Catalyzed Ullmann-Type Coupling Reaction to Prepare Tetra-ortho-substituted Biaryls. ResearchGate. [Link]
-
The mononitration of biphenyl results in the formation of o-nitrobiphenyl and p-nitrobiphenyl. Chegg. [Link]
-
Electrophilic aromatic substitution. Part VIII. Isomer ratios and assignment of mechanism in aromatic nitration. o-xylene and biphenyl. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
-
What product(s) result from nitration of each of the following? e. benzenesulfonic acid f. cyclohexylbenzene. Pearson. [Link]
-
Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. [Link]
- Method of purifying nitrated aromatic compounds from a nitration process.
-
How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. What product(s) result from nitration of each of the following?e.... | Study Prep in Pearson+ [pearson.com]
- 7. The ortho: para ratio in the nitration of biphenyl - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Solved 1. The mononitration of biphenyl results in the | Chegg.com [chegg.com]
- 9. Electrophilic aromatic substitution. Part VIII. Isomer ratios and assignment of mechanism in aromatic nitration. o-xylene and biphenyl - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. paspk.org [paspk.org]
- 11. byjus.com [byjus.com]
- 12. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Reaction Conditions for 3'-Nitro-[1,1'-biphenyl]-3-ol
Welcome to the technical support center for the synthesis and optimization of 3'-Nitro-[1,1'-biphenyl]-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important biphenyl derivative. By understanding the causality behind experimental choices, you can effectively troubleshoot and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species, such as a boronic acid.[2]
For this specific target molecule, a common approach involves the coupling of 1-bromo-3-nitrobenzene with 3-hydroxyphenylboronic acid or its methoxy-protected precursor, 3-methoxyphenylboronic acid . The latter is often preferred due to the potential for the free hydroxyl group to interfere with the catalytic cycle. If the methoxy precursor is used, a subsequent demethylation step is required to yield the final product.
Q2: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?
Low yields in Suzuki-Miyaura couplings are a frequent issue stemming from a variety of factors. A systematic approach to troubleshooting is crucial for identifying the root cause. Key areas to investigate include the quality of your reagents, the choice of catalyst, base, and solvent, and the reaction temperature.
Q3: How does the nitro group on the aryl halide affect the reaction?
The electron-withdrawing nature of the nitro group in 1-bromo-3-nitrobenzene generally has a positive effect on the Suzuki-Miyaura coupling. It activates the aryl bromide towards oxidative addition, which is a critical step in the catalytic cycle.[3] However, the electronic properties of substituents on the boronic acid partner also play a significant role.[4]
Q4: Are there common side reactions to be aware of?
Yes, several side reactions can compete with the desired cross-coupling, leading to impurities and reduced yields. The most common include:
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules.[5][6] This is often exacerbated by the presence of oxygen.[5]
-
Protodeboronation: The cleavage of the carbon-boron bond in the boronic acid, replacing it with a hydrogen atom.[4][7] This is often promoted by aqueous conditions and certain bases.
-
Dehalogenation: The removal of the halogen from the aryl halide.[5][6]
Troubleshooting Guides
Issue 1: Low or No Product Formation
Q: I'm not seeing any of my desired product. Where should I start troubleshooting?
A complete lack of product formation often points to a fundamental issue with one of the core components of the reaction. The following workflow provides a logical sequence for diagnosing the problem.
Troubleshooting Workflow for No Product Formation
Caption: A stepwise workflow for troubleshooting failed Suzuki coupling reactions.
Detailed Troubleshooting Steps:
-
Reagent Integrity:
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly.[7] Consider using a fresh batch or re-purifying your existing stock. The use of more stable boronic esters, like pinacol esters, can also be beneficial.[7]
-
Aryl Halide Purity: Ensure your 1-bromo-3-nitrobenzene is of high purity. Impurities can interfere with the catalyst.
-
-
Catalyst System:
-
Catalyst Activity: Palladium catalysts, particularly Pd(0) species, are sensitive to air and can decompose to form inactive palladium black.[6][7] Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon). If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its reduction to the active Pd(0) state.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electronically demanding substrates, consider using bulky, electron-rich phosphine ligands.
-
-
Base Selection:
-
Base Strength and Type: The choice of base is critical and often substrate-dependent.[8] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For sensitive substrates, milder bases like potassium fluoride (KF) might be necessary.[8][9]
-
Solubility: The base must have some solubility in the reaction medium to be effective.
-
-
Solvent and Degassing:
-
Solvent Choice: The solvent system needs to solubilize both the organic and inorganic components of the reaction. Common choices include mixtures of toluene/water, dioxane/water, or DMF/water.[8]
-
Oxygen Removal: Dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.[8] It is imperative to thoroughly degas your solvent(s) before use. This can be achieved by sparging with an inert gas for an extended period or through several freeze-pump-thaw cycles.
-
-
Reaction Temperature:
Issue 2: Significant Side Product Formation
Q: My reaction is working, but I'm getting a lot of homocoupled and protodeboronated side products. How can I improve the selectivity?
The formation of side products indicates that while the catalytic cycle is active, competing reaction pathways are also occurring. The key is to adjust the reaction conditions to favor the desired cross-coupling.
Troubleshooting Decision Tree for Side Product Formation
Caption: A decision tree for minimizing side product formation in Suzuki couplings.
Strategies to Minimize Side Products:
-
To Reduce Homocoupling:
-
Improve Degassing: The presence of oxygen is a major contributor to homocoupling.[5] Ensure your degassing procedure is rigorous.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help to favor the cross-coupling pathway.
-
-
To Reduce Protodeboronation:
-
Base Selection: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a milder base or using an anhydrous solvent system if possible.
-
Use Boronic Esters: As mentioned previously, boronic esters are generally more resistant to protodeboronation than their corresponding acids.[7]
-
Issue 3: Difficulty with Product Purification
Q: I've successfully synthesized my product, but I'm struggling to purify it. What are the best methods?
Purification of biphenyl compounds can be challenging due to the potential for closely related impurities. A multi-step approach is often necessary.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This involves quenching the reaction, extracting the product into an organic solvent, and washing with brine to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: This is the most common method for purifying biphenyls.[11][12]
-
Solvent System Selection: The choice of eluent is critical. A good starting point for determining the optimal solvent system is thin-layer chromatography (TLC).[11] For this compound, a mixture of hexanes and ethyl acetate is often effective.
-
-
Recrystallization: If column chromatography does not yield a product of sufficient purity, recrystallization can be a powerful final purification step.[12][13] The choice of solvent is key and may require some experimentation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 1-bromo-3-nitrobenzene and 3-methoxyphenylboronic acid
This protocol provides a starting point for the synthesis. Optimization of the catalyst, ligand, base, and solvent may be required.[3]
Materials:
-
1-bromo-3-nitrobenzene
-
3-methoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., Toluene/Water 4:1)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-bromo-3-nitrobenzene (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), the palladium catalyst (e.g., 3 mol%), and the base (e.g., 2.0 equiv).
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.[3]
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Demethylation of 3-methoxy-3'-nitrobiphenyl
If you used 3-methoxyphenylboronic acid, the resulting methoxy-biphenyl will need to be demethylated to yield the final product, this compound.
Materials:
-
3-methoxy-3'-nitrobiphenyl
-
Boron tribromide (BBr₃) or another suitable demethylating agent
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the 3-methoxy-3'-nitrobiphenyl in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the demethylating agent (e.g., BBr₃ in dichloromethane) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by slowly adding it to a mixture of ice and water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-bromo-3-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95[3] |
| 1-bromo-3-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 4-bromoacetophenone | Phenylboronic acid | Pd-complex (0.5) | Cs₂CO₃ (2) | Water | Reflux | 6 | 88[14] |
Note: Yields are representative and can vary based on the specific reaction scale and conditions.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. Retrieved from [Link]
-
PubMed. (1982). Purification of polybrominated biphenyl congeners. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of biphenyl. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
- Google Patents. (n.d.). US20030055294A1 - Method for producing 4-hydroxy-3-nitrobiphenyl.
-
Arkat USA. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. studylib.net [studylib.net]
- 12. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. arkat-usa.org [arkat-usa.org]
Technical Support Center: HPLC Analysis of 3'-Nitro-[1,1'-biphenyl]-3-ol Isomers
Welcome to the technical support center for the chromatographic separation of 3'-Nitro-[1,1'-biphenyl]-3-ol and its related isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who encounter challenges with these complex separations. We will delve into the root causes of common issues and provide scientifically-grounded, actionable solutions.
The separation of nitrobiphenyl-ol isomers is uniquely challenging due to two primary factors:
-
Regioisomerism: Minor changes in the position of the nitro (-NO2) and hydroxyl (-OH) groups lead to compounds with very similar physicochemical properties, making them difficult to resolve with standard methods.
-
Atropisomerism: The biphenyl scaffold is subject to restricted rotation around the C-C single bond that connects the two phenyl rings. This creates non-superimposable, mirror-image stereoisomers known as atropisomers, which behave as enantiomers and require specialized chiral separation techniques.[1][2]
This guide provides a structured approach to method development and troubleshooting, addressing both regioisomeric and atropisomeric challenges.
Frequently Asked Questions & Troubleshooting Guide
Q1: My isomer peaks are completely co-eluting or have very poor resolution (Rs < 1.5). What is the cause and how can I fix it?
Poor resolution is the most common challenge and typically stems from a lack of chromatographic selectivity. The solution depends on whether you are separating regioisomers or atropisomers.
Standard C18 columns separate primarily based on hydrophobicity. Since regioisomers often have very similar hydrophobicity, a C18 column may not provide sufficient selectivity.
Solutions:
-
Change Stationary Phase Chemistry: The most powerful way to alter selectivity is to introduce different interaction mechanisms.[3][4]
-
Switch to a Phenyl-Hexyl Column: These columns are packed with silica bonded to a phenyl-hexyl ligand. They provide unique selectivity for aromatic compounds through π-π interactions between the stationary phase's phenyl rings and the analyte's aromatic system.[5][6][7] This is often highly effective for separating positional isomers of aromatic compounds.[8]
-
Consider a Polar-Embedded Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can alter selectivity for polar analytes like phenols and provide better peak shape.
-
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce significant changes in selectivity. If you are using acetonitrile, try a method with methanol, and vice-versa.[9]
-
Adjust Mobile Phase pH: The phenolic hydroxyl group is acidic. Its ionization state is critical to its retention in reversed-phase HPLC.[10][11] To ensure the analyte is in a single, un-ionized form for maximum retention and consistent behavior, the mobile phase pH should be buffered at least 2 pH units below the analyte's pKa.[12][13] For most phenols, a pH of 2.5-3.5 is a good starting point.
-
Atropisomers are enantiomers or diastereomers arising from hindered rotation. They cannot be separated on a standard achiral stationary phase.[2]
Solution:
-
Use a Chiral Stationary Phase (CSP): Chiral recognition is necessary to resolve atropisomers.[1][14]
-
Polysaccharide-Based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., 3,5-dimethylphenylcarbamate) are the most widely used and successful for a broad range of chiral compounds, including atropisomers.[15][16][17] Screening several different polysaccharide columns is often a necessary first step.[17]
-
Q2: My peaks, especially for the main analyte, are showing significant tailing. What's wrong?
Peak tailing is a common peak shape distortion that compromises quantification and resolution.[18] For phenolic compounds like this compound, the primary cause is often unwanted secondary interactions with the stationary phase.
Even on high-quality reversed-phase columns, residual silanol groups (Si-OH) exist on the silica surface. The acidic phenolic hydroxyl group of your analyte can interact strongly with these silanols, leading to a secondary retention mechanism that causes peak tailing.[18][19]
Solutions:
-
Lower Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.0 using formic acid or phosphoric acid), the vast majority of surface silanol groups are protonated (Si-OH) rather than ionized (Si-O⁻). This dramatically reduces the undesirable ionic interactions that cause tailing for acidic analytes.[12][18]
-
Use a High-Purity, End-Capped Column: Modern columns are made from high-purity silica with fewer metal contaminants and are "end-capped" to block a majority of the residual silanols.[19][20] Using a column specifically marketed as base-deactivated or designed for polar analytes can significantly improve peak shape.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites and improve peak symmetry.[12][19] Be mindful of buffer solubility in the organic portion of your mobile phase.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, column overload was a contributing factor.[12][19]
Q3: I'm seeing drifting or inconsistent retention times from run to run. How can I improve reproducibility?
Retention time instability points to a lack of control over key system parameters. For these specific isomers, temperature and pH are the most likely culprits.
Temperature has a significant effect on retention time, mobile phase viscosity, and even selectivity.[21][22][23]
-
General Effect: A common rule of thumb is that a 1°C increase in temperature can decrease retention time by 1-2%.[22] Without a thermostatted column compartment, daily fluctuations in lab temperature will cause retention times to drift.
-
Atropisomers Specificity: For atropisomers, temperature is even more critical. The energy barrier to rotation around the biphenyl C-C bond can sometimes be overcome at higher temperatures, leading to on-column interconversion of the isomers.[24] This can manifest as broad, distorted, or plateau-like peaks between the two isomer peaks.
Solutions:
-
Always Use a Thermostatted Column Compartment: Set a stable temperature (e.g., 30 or 40 °C) for all analyses to ensure reproducible retention times.
-
For Atropisomers, Evaluate Low Temperatures: If you suspect on-column interconversion, reducing the column temperature can be critical. Studies have shown that temperatures as low as 6 °C may be necessary to prevent this phenomenon and achieve separation.[24][25]
If your mobile phase pH is near the pKa of the analyte or the buffer's pKa, small changes in mobile phase preparation can lead to large changes in analyte ionization and, consequently, retention time.[11][13]
Solutions:
-
Use a Buffer: Never use plain water adjusted with acid/base for pH control. Use a proper buffer system (e.g., formate, acetate, phosphate).
-
Operate Within the Buffer's Range: A buffer is most effective within ±1 pH unit of its pKa.
-
Measure pH Correctly: The pH of the mobile phase should always be measured in the aqueous portion before the organic solvent is added.[12]
Systematic Method Development Approach
For those starting from scratch, a systematic approach is crucial. The following workflow and starting parameters provide a robust foundation for method development.
Workflow for Method Development
Caption: A systematic workflow for HPLC method development.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Method A: Regioisomer Separation | Method B: Atropisomer Separation | Rationale |
| Column Type | 1. Phenyl-Hexyl (50 x 2.1 mm, <3 µm)2. C18 (50 x 2.1 mm, <3 µm) | 1. Cellulose-based CSP2. Amylose-based CSP | Phenyl phases offer π-π selectivity for aromatics.[6] Polysaccharide CSPs are the industry standard for chiral separations.[15][17] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 0.1% Formic Acid in Water (for RP mode) | Low pH suppresses silanol interactions, ensuring good peak shape.[18] |
| Mobile Phase B | Acetonitrile and/or Methanol | Acetonitrile and/or Methanol (for RP)Hexane/IPA (for Normal Phase) | Screening both ACN and MeOH is critical as they offer different selectivities.[9] |
| Gradient | 10% to 95% B over 10 minutes | 10% to 95% B over 10 minutes (RP) or Isocratic (NP) | A generic scouting gradient to determine the approximate elution conditions. |
| Temperature | 40 °C | 25 °C (initial screen, then test lower temps) | Stable temperature ensures reproducibility.[21] Lower temps may be needed for atropisomers.[24][25] |
| Flow Rate | 0.4 - 0.6 mL/min | 0.4 - 0.6 mL/min | Appropriate for a 2.1 mm ID column. |
| Detection | UV, ~254 nm or analyte λmax | UV, ~254 nm or analyte λmax | Standard wavelength for aromatic compounds. |
Troubleshooting Decision Tree
Use this flowchart to diagnose common chromatographic problems encountered during the separation of this compound isomers.
Caption: A decision tree for troubleshooting common HPLC issues.
References
-
ResearchGate. (2017). High-Performance Liquid Chromatographic Enantioseparation of Atropisomeric Biphenyls on Seven Chiral Stationary Phases. Available at: [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
Axion Labs. (2022). Co-Elution: How to Detect and Fix Overlapping Peaks. Available at: [Link]
-
Chrom Tech, Inc. (n.d.). How Does Column Temperature Affect HPLC Resolution?. Available at: [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Available at: [Link]
-
Elprocus. (n.d.). What is Adsorption Chromatography?. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
-
Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156-162. Available at: [Link]
-
PubChem. (n.d.). 3-Nitro(1,1'-biphenyl)-4-ol. Available at: [Link]
-
Zhu, W., et al. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Journal of Inorganic Biochemistry, 82(1-4), 113-21. Available at: [Link]
-
Breitbach, Z. S., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Journal of chromatography. A, 1363, 172-81. Available at: [Link]
-
ResearchGate. (2017). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. Available at: [Link]
-
ResearchGate. (2018). Effect of Mobile Phase Composition and pH on HPLC Separation of Rhizome of Polygonum bistorta. Available at: [Link]
-
Sousa, J., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(19), 4374. Available at: [Link]
-
Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(5), 1346. Available at: [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Available at: [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Available at: [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Available at: [Link]
-
Technology Networks. (2012). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Available at: [Link]
-
Hughes, T., et al. (2019). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 11(1), 5-8. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Crawford Scientific. (2021). A UHPLC/HPLC Method Development Strategy with Complementary Stationary Phases. Available at: [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
SIELC Technologies. (2018). 3-Nitro(1,1'-biphenyl)-4-ol. Available at: [Link]
-
PubChem. (n.d.). 1,1'-Biphenyl, 3-nitro-. Available at: [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available at: [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Available at: [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method Development Steps | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. moravek.com [moravek.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. veeprho.com [veeprho.com]
- 14. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. chromtech.com [chromtech.com]
- 21. chromtech.com [chromtech.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. chromatographytoday.com [chromatographytoday.com]
- 24. researchgate.net [researchgate.net]
- 25. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 3'-Nitro-[1,1'-biphenyl]-3-ol
Welcome to the technical support center for the scale-up synthesis of 3'-Nitro-[1,1'-biphenyl]-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the lab bench to larger-scale production. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established scientific principles and practical experience.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
During the scale-up of the Suzuki-Miyaura coupling to produce this compound, several issues can arise that may not have been apparent at the bench scale. This section provides a systematic approach to identifying and resolving these problems.
Q1: My reaction yield has significantly dropped after moving from a 1g to a 100g scale. What are the likely causes and how can I fix it?
This is a frequent challenge in process scale-up. The drop in yield can often be attributed to a combination of factors related to mass and heat transfer, as well as reagent stability and purity.
Possible Causes & Solutions:
-
Inefficient Mixing: In larger reactors, ensuring homogenous mixing of the biphasic (organic-aqueous) reaction mixture is critical. Dead spots can lead to localized concentration gradients and incomplete reaction.
-
Solution: Evaluate the reactor's agitation system. A switch from a simple magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade or anchor) is necessary. The stirring speed should be optimized to ensure good phase mixing without causing excessive splashing or shear that could degrade the catalyst.
-
-
Poor Temperature Control: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient.[1] This can lead to temperature fluctuations or "hot spots" that can degrade the catalyst or starting materials.
-
Solution: Implement a reactor jacket with a circulating heating/cooling fluid for precise temperature control. Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature. For exothermic reactions, a controlled addition rate of reagents may be necessary.
-
-
Oxygen Sensitivity: While some Suzuki reactions can tolerate trace amounts of oxygen, palladium(0) catalysts are generally sensitive to air, which can lead to catalyst deactivation.[2] On a larger scale, ensuring an inert atmosphere is more challenging.
-
Solution: Rigorously degas all solvents and aqueous solutions by sparging with nitrogen or argon for an extended period before use.[2] Maintain a positive pressure of an inert gas (nitrogen or argon) within the reactor throughout the entire process, from charging reagents to quenching the reaction.
-
-
Quality of Reagents: The purity of starting materials (3-bromophenol and 3-nitrophenylboronic acid), base, and catalyst can have a more pronounced impact on a larger scale.
-
Solution: Ensure all reagents are of high purity and are properly stored. For instance, boronic acids can dehydrate or form anhydrides upon storage, which can affect their reactivity.[3] It is advisable to re-analyze the purity of starting materials before a large-scale run.
-
Q2: I'm observing a significant amount of a homocoupling byproduct (3,3'-dinitrobiphenyl). How can I minimize its formation?
The formation of homocoupling products, particularly from the boronic acid, is a common side reaction in Suzuki couplings.[4] This is often exacerbated by the presence of oxygen.
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Suboptimal Base or Stoichiometry: The choice and amount of base can influence the rate of transmetalation versus homocoupling.[5][6]
-
Solution: Screen different bases. While sodium carbonate is common, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes be more effective in promoting the desired cross-coupling and suppressing side reactions.[5][7] Ensure the base is finely powdered for better reactivity and use the optimal stoichiometry (typically 1.5-2.5 equivalents).
-
-
Slow Transmetalation: If the transmetalation step is slow, it allows more time for side reactions like homocoupling to occur. The ortho-nitro group on the boronic acid can sterically hinder this step.[8]
-
Solution: Consider a more electron-rich and bulky phosphine ligand for the palladium catalyst, such as SPhos or XPhos, which are known to accelerate the transmetalation and reductive elimination steps, especially for sterically demanding substrates.[8]
-
Troubleshooting Flowchart
Caption: Troubleshooting workflow for scale-up issues.
II. Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis of this compound, focusing on optimization, safety, and purification at scale.
Synthesis & Optimization
Q3: What is the recommended starting catalyst, ligand, base, and solvent system for this scale-up?
A robust starting point for the scale-up synthesis would be:
| Component | Recommendation | Rationale |
| Aryl Halide | 3-Bromophenol | More reactive than the corresponding chloride, offering a good balance of reactivity and cost. |
| Boronic Acid | 3-Nitrophenylboronic acid | Commercially available.[9] |
| Catalyst | Pd(OAc)₂ or a pre-catalyst like XPhos-Pd-G3 | Pd(OAc)₂ is a cost-effective palladium source. Pre-catalysts offer better air stability and faster activation.[2] |
| Ligand | SPhos or XPhos | Bulky, electron-rich biaryl phosphine ligands are excellent for challenging couplings, promoting efficient reaction.[8] |
| Base | K₃PO₄ (Potassium Phosphate) | Often provides higher yields and cleaner reactions compared to carbonates for challenging substrates.[5] |
| Solvent System | Toluene/Water or Dioxane/Water (e.g., 4:1 v/v) | Biphasic systems are common for Suzuki couplings, allowing for the use of inorganic bases.[10][11] |
| Catalyst Loading | 0.5 - 2 mol% | While lower loadings are desirable, a slightly higher loading might be necessary for the initial scale-up to ensure robust conversion.[12][13] |
Q4: How can I monitor the reaction progress effectively on a large scale?
Monitoring the reaction is crucial to determine the endpoint and avoid the formation of degradation products.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material (3-bromophenol).[14]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis.[15] Small aliquots of the reaction mixture can be withdrawn (carefully, under inert atmosphere), quenched, and analyzed to determine the percentage conversion of the limiting reagent and the formation of the product and byproducts.
Purification & Isolation
Q5: Column chromatography is not practical for purifying my 500g batch of crude product. What are the recommended large-scale purification methods?
At this scale, chromatography should be avoided if possible.[16][17] Crystallization is the most effective and economical method for purifying solid products.
-
Recrystallization: This is the primary method for purifying the final product.
-
Solvent Screening: The key is to find a solvent or solvent system where this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[18] Good candidates could include ethanol/water, isopropanol, or toluene.
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If using a mixed solvent system like ethanol/water, dissolve in the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise until the solution becomes cloudy (the cloud point).[18] Allow the solution to cool slowly to form well-defined crystals. Rapid cooling will trap impurities.
-
Isolation: Collect the purified crystals by filtration and wash with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
-
Washing/Extraction: Before recrystallization, it's often beneficial to perform an aqueous wash of the crude organic product to remove inorganic salts and water-soluble impurities.[19] An acidic wash (e.g., with dilute HCl) can remove basic impurities, while a basic wash (e.g., with sodium bicarbonate) can remove acidic byproducts.
Safety Considerations
Q6: Are there any specific safety precautions I should take when handling nitroaromatic compounds and boronic acids on a large scale?
Yes, both classes of compounds require specific handling procedures.
-
Nitroaromatic Compounds:
-
Toxicity: Nitroaromatics are often toxic and can be absorbed through the skin. Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Thermal Stability: Some nitro compounds can be thermally unstable. It is crucial to avoid overheating the reaction. Perform a thermal stability analysis (e.g., using Differential Scanning Calorimetry - DSC) on the final product if it is to be dried at elevated temperatures.
-
-
Boronic Acids:
-
Irritants: Boronic acids can be irritants to the respiratory system and skin. Handle them in a well-ventilated fume hood and wear appropriate PPE.[3]
-
-
General Scale-Up Safety:
-
Exotherms: Be aware of potential exotherms, especially during the addition of reagents or quenching. Controlled addition rates and efficient cooling are essential.
-
Pressure: Reactions should be conducted in appropriate pressure-rated vessels, especially if heating above the solvent's atmospheric boiling point.[1]
-
III. Experimental Workflow Overview
The following diagram outlines the key stages in the scale-up synthesis of this compound.
Caption: Key stages of the scale-up synthesis process.
References
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Mettler-Toledo International Inc. Available at: [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health. Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. Available at: [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
SUZUKI REACTION MONITORING. Advion Inc. Available at: [Link]
- Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharma's Almanac. Available at: [Link]
-
What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Available at: [Link]
-
Recrystallization and Crystallization. University of California, Los Angeles. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
-
Tools for Purifying the Product. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
About Purification. University of Rochester. Available at: [Link]
-
An X-Ray Study of Substituted Biphenyls. ElectronicsAndBooks. Available at: [Link]
-
Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. YouTube. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ACS Publications. Available at: [Link]
-
Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Reddit. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
- Process for the purification of nitro aliphatic compounds. Google Patents.
-
4 Recrystallization Methods for Increased Yield. YouTube. Available at: [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. ResearchGate. Available at: [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Available at: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available at: [Link]
-
best synthesis for 3-nitrophenol (C6H5NO3). Reddit. Available at: [Link]
Sources
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. shoko-sc.co.jp [shoko-sc.co.jp]
- 15. vapourtec.com [vapourtec.com]
- 16. researchgate.net [researchgate.net]
- 17. Purification [chem.rochester.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
Technical Support Center: 3'-Nitro-[1,1'-biphenyl]-3-ol
Disclaimer: No specific Safety Data Sheet (SDS) for 3'-Nitro-[1,1'-biphenyl]-3-ol (CAS No. 136539-67-8) is publicly available at the time of this publication. The following guidance is synthesized from the safety data of structurally similar compounds, including 2-nitrobiphenyl, 4-nitrobiphenyl, and 3-nitrophenol. This information should be used as a preliminary guide and supplemented with a comprehensive risk assessment by the end-user.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound, providing a foundation for safe laboratory practices.
1. What are the primary hazards associated with this compound?
Based on analogous compounds, this compound should be treated as a hazardous substance. Primary concerns include:
-
Irritation: May cause skin and serious eye irritation[2][3].
-
Carcinogenicity: Aromatic nitro compounds are often treated as suspected carcinogens[4][5].
-
Combustibility: The compound is likely combustible, and dust may form explosive mixtures with air[2][6].
2. What personal protective equipment (PPE) is required when handling this compound?
A comprehensive PPE protocol is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3][7].
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before each use[2][6].
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, a chemical apron is recommended[4].
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH/MSHA-approved respirator is necessary when dusts are generated[2][4][6].
3. What are the optimal storage conditions for this compound?
Proper storage is critical to maintain the compound's integrity and ensure safety:
-
Container: Store in a tightly closed container to prevent moisture ingress and contamination[6].
-
Environment: Keep in a cool, dry, and well-ventilated place away from sources of ignition[4][6].
-
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and incompatible materials[3].
4. How should spills of this compound be handled?
In the event of a spill:
-
Safety First: Ensure the area is well-ventilated and evacuate non-essential personnel. Remove all sources of ignition[6].
-
Containment: For small spills, dampen the solid material with 60-70% ethanol to prevent dust formation[1].
-
Cleanup: Use non-sparking tools to sweep or vacuum the material into a suitable, labeled container for disposal[4][6]. Do not let the chemical enter drains[2][6].
-
Decontamination: Clean the affected area thoroughly.
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments involving this compound.
Q1: My sample of this compound has changed color (e.g., darkened). Is it still usable?
A color change often indicates degradation or contamination. Aromatic nitro compounds can be sensitive to light and air.
-
Immediate Action: Do not use the discolored compound in critical experiments.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound was stored in a tightly sealed container, protected from light, and in a cool, dry environment.
-
Consider Contamination: Evaluate if the compound could have been exposed to incompatible materials such as strong bases or oxidizing agents.
-
Purity Check: If feasible, analyze a small sample using techniques like HPLC or melting point determination to assess its purity against the specifications of a fresh lot.
-
-
Path Forward: If degradation is suspected, it is best to procure a fresh batch of the compound to ensure the reliability of your experimental results.
Q2: I am observing poor solubility of the compound in my solvent system. What can I do?
While specific solubility data is not available, nitrobiphenyl compounds generally have low aqueous solubility[1].
-
Troubleshooting Steps:
-
Solvent Selection: If not constrained by your experimental design, consider using a more polar organic solvent.
-
Physical Assistance: Gentle heating or sonication can aid in dissolution. However, be cautious as heat can accelerate degradation.
-
pH Adjustment: The phenolic hydroxyl group means the compound's solubility may be pH-dependent. In aqueous systems, increasing the pH with a weak base might improve solubility by deprotonating the hydroxyl group, but this could also affect the compound's stability or reactivity.
-
-
Workflow: The diagram below outlines a decision-making process for addressing solubility issues.
Caption: Decision tree for addressing solubility challenges.
Q3: My reaction is yielding unexpected byproducts. Could it be related to the stability of this compound?
Yes, the nitro and hydroxyl groups introduce potential reactivity that could lead to side reactions under certain conditions.
-
Potential Causes:
-
Nitro Group Reduction: The nitro group can be reduced under certain conditions (e.g., presence of reducing agents or catalysts), forming amino or other reduced species.
-
Phenolic Oxidation: The hydroxyl group on the biphenyl ring can be susceptible to oxidation, especially in the presence of strong oxidizers or certain metal catalysts.
-
Incompatible Reagents: Strong bases can deprotonate the hydroxyl group, which may alter the compound's reactivity or lead to side reactions[3].
-
-
Troubleshooting Steps:
-
Analyze Reaction Conditions: Scrutinize your reaction for the presence of strong reducing or oxidizing agents, or incompatible bases.
-
Protecting Groups: If the hydroxyl or nitro groups are interfering, consider using appropriate protecting groups for these functionalities.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation from atmospheric oxygen.
-
III. Summary of Physicochemical Properties
The following table summarizes key data for this compound and its structural analogs. Data for the target compound is limited and properties of analogs are provided for estimation purposes.
| Property | This compound | 2-Nitrobiphenyl (Analog) | 4-Nitrobiphenyl (Analog) | 3-Nitrophenol (Analog) |
| CAS Number | 136539-67-8[8][9] | 86-00-0 | 92-93-3 | 554-84-7 |
| Molecular Formula | C₁₂H₉NO₃[8] | C₁₂H₉NO₂[1] | C₁₂H₉NO₂ | C₆H₅NO₃ |
| Molecular Weight | 215.20 g/mol [8] | 199.20 g/mol [1] | 199.20 g/mol [10] | 139.11 g/mol |
| Appearance | Not specified | Gold to tan crystals or brown solid[1] | White to yellow needle-like crystalline solid[10] | Dark yellow powder/solid |
| Melting Point | Not specified | 36-38 °C (97-100 °F)[1] | 114 °C (237 °F)[10] | 96-98 °C (205-208 °F)[2] |
| Boiling Point | Not specified | 320 °C (608 °F)[1] | 340 °C (644 °F)[10] | 194 °C @ 70 mmHg |
| Solubility | Not specified | < 1 mg/mL in water[1] | Insoluble in water[10] | Water soluble |
IV. References
-
PubChem. (n.d.). 2-Nitrobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrobiphenyl, 98%. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
University of California. (n.d.). Standard Operating Procedure: 4-Nitrobiphenyl. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitro-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. 2-Nitrobiphenyl | C12H9NO2 | CID 6829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. appchemical.com [appchemical.com]
- 9. parchem.com [parchem.com]
- 10. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Common pitfalls in working with 3'-Nitro-[1,1'-biphenyl]-3-ol"
Welcome to the technical support center for 3'-Nitro-[1,1'-biphenyl]-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile yet challenging molecule. Drawing from established principles in synthetic organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common pitfalls associated with the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound and its derivatives are valuable intermediates in medicinal chemistry and materials science. The biphenyl scaffold is a common motif in pharmaceuticals, and the nitro and hydroxyl groups offer versatile handles for further chemical modification. For instance, the nitro group can be reduced to an amine, which is a key step in the synthesis of many drug candidates, while the hydroxyl group can be functionalized to modulate solubility and biological activity.
Q2: What is the most common synthetic route to this compound, and what are the key considerations?
The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of 3-hydroxyphenylboronic acid with 1-halo-3-nitrobenzene (commonly iodo- or bromo-). Key considerations for this reaction include:
-
Choice of Halide: Aryl iodides are generally more reactive than bromides, which in turn are more reactive than chlorides.[1] The choice may depend on the cost and availability of the starting materials.
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is commonly used. The choice of ligand can significantly impact the reaction efficiency.
-
Base: A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is essential for the transmetalation step.[2] The choice of base can influence the reaction rate and side product formation.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically used.
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can lead to catalyst degradation and side reactions like homocoupling.[1][3] It is crucial to degas the solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Q3: What are the key safety precautions when working with this compound?
Nitroaromatic compounds, including nitrobiphenyls, should be handled with care due to their potential toxicity and mutagenicity.[4][5] Specific safety measures include:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[6][7]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][8]
-
Spill Management: In case of a spill, avoid creating dust. The area should be evacuated, and the spill should be cleaned up using appropriate absorbent materials.[8][9]
-
Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local regulations.[10]
Troubleshooting Guide
This section addresses specific problems that you may encounter during the synthesis and purification of this compound.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Explanation: The Pd(0) active catalyst can be oxidized to inactive Pd(II) species in the presence of oxygen. Some Pd(0) sources can also degrade over time.[1]
-
Solution: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Use fresh, high-quality palladium catalysts.
-
-
Protodeboronation of 3-Hydroxyphenylboronic Acid:
-
Explanation: Boronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and base. This is a common side reaction that consumes the starting material.[1]
-
Solution: Use a less aqueous solvent system or anhydrous conditions if possible. Sometimes, using a different base, like potassium phosphate, can mitigate this issue.
-
-
Poor Solubility of Reagents:
-
Explanation: If the starting materials or intermediates are not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.
-
Solution: Choose a solvent system that effectively dissolves all reactants at the reaction temperature. For biphasic systems, ensure vigorous stirring to maximize the interfacial area.
-
-
Sub-optimal Reaction Temperature:
-
Explanation: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the reactants or catalyst.
-
Solution: Experiment with a range of temperatures, typically between 80-100 °C for solvents like toluene or dioxane. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
-
Problem 2: Presence of Significant Side Products
Common Side Products & Their Mitigation:
| Side Product | Formation Mechanism | Mitigation Strategies |
| Biphenyl (from homocoupling of boronic acid) | Oxidative coupling of two molecules of the boronic acid, often promoted by the presence of oxygen and Pd(II) species.[1] | Maintain a strictly inert atmosphere. Use a pre-catalyst that is readily reduced to Pd(0). |
| 3,3'-Dinitrobiphenyl (from homocoupling of aryl halide) | Reductive coupling of two molecules of the aryl halide. | This is less common than boronic acid homocoupling but can be minimized by ensuring efficient transmetalation. |
| Phenol (from protodeboronation) | Replacement of the boronic acid group with a hydrogen atom from water or other protic sources.[1] | Use anhydrous solvents and reagents where possible. Consider using potassium trifluoroborate salts, which can be more resistant to protodeboronation.[2] |
| Nitrobenzene (from dehalogenation) | Replacement of the halide on the nitroaromatic ring with a hydrogen atom.[1] | This can be influenced by the solvent and base. Ensure the reaction is not run for an excessively long time. |
Problem 3: Difficulties in Product Purification
Challenges & Solutions:
-
Streaking on Silica Gel TLC/Column Chromatography:
-
Explanation: The polar hydroxyl and nitro groups can interact strongly with the acidic silica gel, leading to poor separation and band tailing.[11]
-
Solution:
-
Solvent System Modification: Add a small amount of a polar solvent like methanol to your eluent to improve the elution of the product. For basic impurities, a small amount of triethylamine can be added. For acidic impurities or the product itself, a small amount of acetic acid can sometimes help.
-
Alternative Stationary Phase: Consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., diol or amino).[12]
-
Reversed-Phase Chromatography: Given the polarity of the molecule, reversed-phase (C18) chromatography with a mobile phase of water and acetonitrile or methanol is a highly effective purification method.[13][14]
-
-
-
Product is a Stubborn Oil or Fails to Crystallize:
-
Explanation: The presence of impurities can inhibit crystallization. The molecule itself may also have a low melting point or a tendency to form a supersaturated solution.
-
Solution:
-
High Purity is Key: Ensure the product is of high purity (>95%) before attempting crystallization. A preliminary purification by column chromatography is often necessary.[15]
-
Solvent Screening: Experiment with a variety of solvent systems for recrystallization. A good solvent will dissolve the compound when hot but not when cold.[15] Common choices could include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if one is available.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[15]
-
-
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
-
Degassing: To a round-bottom flask, add 3-hydroxyphenylboronic acid (1.2 eq), 1-iodo-3-nitrobenzene (1.0 eq), and potassium carbonate (2.0 eq). Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio) via a cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
ASM Journals. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
-
Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
-
Cole-Parmer. (2009). Material Safety Data Sheet - 4-Nitrobiphenyl, 98%. [Link]
-
Rutgers University. (n.d.). 4-Nitrobiphenyl - Standard Operating Procedure. [Link]
-
National Center for Biotechnology Information. (2023). Nitroaromatic compounds, from synthesis to biodegradation. PubMed. [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: 4-Nitrobiphenyl. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions?[Link]
-
The Analytical Scientist. (2016). Purification of polar compounds. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitro(1,1'-biphenyl)-4-ol. PubChem. [Link]
-
SIELC Technologies. (2018). 3-Nitro(1,1'-biphenyl)-4-ol. [Link]
-
ResearchGate. (2022). How to separate 4-nitrobiphenyl from 4-nitrobromobenzene?[Link]
-
Reddit. (2020). Purification of strong polar and basic compounds. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18461. [Link]
-
ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?[Link]
-
National Center for Biotechnology Information. (n.d.). 1,1'-Biphenyl, 3-nitro-. PubChem. [Link]
-
Hussain, A., et al. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: Part A, 59(2), 31-42. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Iodo-3-nitrobenzene. PubChem. [Link]
-
Pharmaffiliates. (n.d.). 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid. [Link]
-
Study.com. (n.d.). Write out the complete reaction mechanism for the reactions done in p-iodonitrobenzene lab...[Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 3-nitro-. NIST Chemistry WebBook. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. quora.com [quora.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. 3-Nitro(1,1’-biphenyl)-4-ol | SIELC Technologies [sielc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3'-Nitro-[1,1'-biphenyl]-3-ol and Other Nitro Compounds
Introduction: The Dichotomy of the Nitro Group in Drug Discovery
The nitro group (–NO₂), a compact and potent functional moiety, occupies a unique and somewhat paradoxical space in medicinal chemistry. Its strong electron-withdrawing properties and susceptibility to metabolic reduction have been masterfully exploited in designing a wide array of therapeutic agents, from antibiotics to anticancer drugs.[1][2][3] However, these same electrochemical characteristics are intrinsically linked to potential toxicity, presenting a perpetual challenge for drug developers.[4][5][6] This dual nature means the nitro group can be considered both a pharmacophore and a toxicophore.[2][6]
This guide provides a comprehensive framework for comparing the biological activity of the novel compound 3'-Nitro-[1,1'-biphenyl]-3-ol with other well-characterized nitro compounds. Due to the limited publicly available data on this specific molecule, we will leverage established principles of structure-activity relationships (SAR) and detailed experimental protocols to build a predictive and evaluative model. We will explore key biological activities including cytotoxicity, antimicrobial efficacy, and antioxidant potential, providing researchers and drug development professionals with the necessary tools to rigorously assess this and other related nitroaromatic compounds.
Pillar 1: The Mechanistic Underpinning of Nitro Compound Activity
The biological effects of most nitroaromatic compounds are not exerted by the parent molecule itself. Instead, they are prodrugs that require intracellular reductive metabolism to become active.[1][4] This bioactivation is the critical event that transforms these relatively inert compounds into highly reactive cytotoxic agents.
Bioreductive Activation: The Path to Bioactivity
The reduction of a nitro group is a stepwise process catalyzed primarily by nitroreductase enzymes, which are found in organisms ranging from anaerobic bacteria to hypoxic mammalian cells.[1][7] This process can proceed through one- or two-electron transfer mechanisms.
-
One-Electron Reduction: This pathway generates a nitro radical anion (NO₂⁻). In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that produces a superoxide anion, leading to oxidative stress.[8]
-
Two-Electron Reduction: This pathway bypasses the radical anion, directly forming a nitroso (R-NO) derivative. Further reduction yields a hydroxylamine (R-NHOH) and ultimately an amine (R-NH₂). The highly reactive nitroso and hydroxylamine intermediates are potent electrophiles capable of covalently binding to and damaging cellular macromolecules like DNA and proteins, leading to cell death.[2][3]
This activation pathway is fundamental to the antimicrobial and anticancer effects of many nitro drugs.
Caption: Standard workflow for the MTT cytotoxicity assay.
The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity. [9][10] Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit). [11][10]4. LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well. [9]7. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
B. Comparative Antimicrobial Activity
Many nitro compounds are potent antimicrobial agents. [2][3]The biphenyl scaffold has also been associated with antibacterial properties. [12][13]Therefore, evaluating the antimicrobial potential of this compound is a logical step.
Comparative Data: Antimicrobial Activity (MIC Values)
| Compound | Class | Organism (e.g., S. aureus) | MIC (µg/mL) - To be Determined | Reference Compound Data |
| This compound | Nitro-biphenyl | S. aureus | TBD | - |
| Chloramphenicol (Positive Control) | Nitroaromatic | S. aureus | - | 2-8 µg/mL |
| Metronidazole (Positive Control) | Nitroimidazole | Anaerobes/H. pylori | - | 0.25-8 µg/mL |
| Biphenyl-3-ol (non-nitrated analog) | Biphenyl | S. aureus | - | Expected to be less potent |
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Prepare Inoculum: Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase. Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
C. Comparative Antioxidant Activity
The presence of a phenolic hydroxyl group on the biphenyl structure suggests that this compound may possess antioxidant (radical scavenging) capabilities, a property that could counteract the oxidative stress induced by the nitro group's futile cycle. The DPPH and ABTS assays are standard methods for evaluating this activity. [14][15][16] Comparative Data: Antioxidant Activity (IC₅₀ or TEAC Values)
| Compound | Class | Assay | Activity (IC₅₀ µM or TEAC) - TBD | Reference Compound Data |
| This compound | Nitro-biphenyl | DPPH | TBD | - |
| This compound | Nitro-biphenyl | ABTS | TBD | - |
| Biphenyl-3-ol (non-nitrated analog) | Biphenyl | DPPH/ABTS | - | Expected to have activity |
| Ascorbic Acid (Positive Control) | Vitamin | DPPH/ABTS | - | Potent activity |
| Trolox (Positive Control) | Vitamin E analog | DPPH/ABTS | - | Standard for TEAC |
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow. [16][17] Methodology:
-
Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion
The biological activity of nitroaromatic compounds is a complex interplay of their structure, redox potential, and the specific biological environment they encounter. For a novel molecule like this compound, a direct comparison to established compounds is essential for elucidating its therapeutic potential and toxicological risks. The framework presented in this guide, combining mechanistic understanding with a suite of validated in vitro assays, provides a robust and scientifically sound pathway for this evaluation. By systematically assessing its cytotoxicity, antimicrobial effects, and antioxidant capacity against relevant benchmarks, researchers can generate the critical data needed to understand the unique biological profile of this compound and guide its future development in the fields of medicinal chemistry and drug discovery.
References
- Debnath, A. K., et al. (1991). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. Journal of Medicinal Chemistry, 34(2), 786-97.
-
Ren, S., & Li, Y. (2020). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 21(21), 8293. [Link]
-
Torbati, M. A., & Zare, K. (2009). Structure-toxicity relationships of nitroaromatic compounds. Journal of Hazardous Materials, 164(2-3), 1238-44. [Link]
-
Crespo-Hernández, C. E., et al. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. In: Nitroarenes. Springer. [Link]
-
Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
-
Shashkin, P. N., et al. (2010). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 11(7), 2598-2633. [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. [Link]
-
Pisoschi, A. M., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Foods, 10(12), 3055. [Link]
-
MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]
-
Zannou, O., et al. (2023). Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays. ResearchGate. [Link]
-
Furusawa, M., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Foods, 12(15), 2942. [Link]
-
Sari, D. P., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences, 503, 07005. [Link]
-
González-de-Peredo, A. V., et al. (2021). Antioxidant capacity evaluated by DPPH• and ABTS•+ assays in mango... ResearchGate. [Link]
-
Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]
-
Stolarz, M., & Gamian, A. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3390. [Link]
-
Flores-Alamo, M., et al. (2022). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Molecules, 27(19), 6598. [Link]
-
Vanin, A. F., et al. (2000). Mechanism of inhibition of catalase by nitro and nitroso compounds. Biochemistry. Biokhimiia, 65(1), 92-8. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-7. [Link]
-
Lee, K. I., et al. (2013). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. Journal of the American Chemical Society, 135(47), 17919-24. [Link]
-
Ahmad, S., et al. (2023). Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH. Materials Advances, 4(5), 1318-1329. [Link]
-
Merck. (n.d.). Receptor Binding Assays - Multiwell Plates. MilliporeSigma. [Link]
-
Wang, M., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5894. [Link]
-
Pérez-Méndez, M. A., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(20), 4752. [Link]
-
Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]
- US Patent No. US20220042055A1. (2022). Method of reducing aromatic nitro compounds.
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]
-
Stolarz, M., & Gamian, A. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3390. [Link]
-
Ferreira, R. J., et al. (2019). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. ACS Omega, 4(2), 2966-2974. [Link]
-
Wang, F. P., et al. (2015). Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. Journal of Pharmacy and Pharmacology, 67(10), 1429-37. [Link]
-
Alston, T. A., Porter, D. J. T., & Bright, H. J. (1985). Enzyme inhibition by nitro and nitroso compounds. Accounts of Chemical Research, 18(1), 26-31. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel), 15(6), 717. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. svedbergopen.com [svedbergopen.com]
- 5. mdpi.com [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food [mdpi.com]
A Technical Guide to the Structure-Activity Relationship of 3'-Nitro-[1,1'-biphenyl]-3-ol Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of 3'-Nitro-[1,1'-biphenyl]-3-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established synthetic methodologies with predictive SAR insights derived from analogous compound series. We will explore the rationale behind experimental design, detail robust protocols, and present comparative data to inform the rational design of novel therapeutic agents based on this scaffold.
Introduction: The Therapeutic Potential of Nitrobiphenylols
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a versatile platform for targeting diverse biological systems. The introduction of specific substituents, such as nitro and hydroxyl groups, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules.
The this compound core (Figure 1) presents a unique combination of features:
-
The Biphenyl Core: Provides a foundational structure for engaging with protein targets, often through hydrophobic and π-π stacking interactions.
-
The 3'-Nitro Group: As a strong electron-withdrawing group, it can modulate the electronic properties of the entire molecule, influencing its binding affinity and metabolic stability.[2][3] The nitro group can also act as a hydrogen bond acceptor.[4]
-
The 3-Hydroxyl Group: This phenolic hydroxyl can serve as a crucial hydrogen bond donor and/or acceptor, anchoring the molecule within a target's binding site. Its acidity can also be tuned by other substituents on the ring.
While direct, extensive SAR studies on this compound itself are not widely published, we can construct a robust predictive framework by analyzing data from closely related compound series, such as the o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives, which have been investigated as PD-1/PD-L1 inhibitors.[5][6]
Figure 1: Core Structure of this compound
Caption: The core scaffold highlighting the key functional groups.
Synthetic Strategy: A Modular Approach via Suzuki-Miyaura Coupling
A robust and versatile synthesis of this compound derivatives can be achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a modular approach, allowing for the facile introduction of diverse substituents on either aromatic ring.[1]
General Synthetic Workflow
The overall synthetic scheme involves the coupling of two key building blocks: a boronic acid (or ester) and an aryl halide.
Caption: General workflow for the synthesis of biphenyl derivatives.
Detailed Experimental Protocol
Synthesis of the Parent Compound: this compound
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromophenol (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
This protocol can be readily adapted to synthesize a library of derivatives by simply substituting the starting aryl halides and boronic acids.
Structure-Activity Relationship (SAR) Analysis
Based on principles of medicinal chemistry and SAR data from analogous nitrobiphenyl series, we can propose a predictive SAR for the this compound scaffold.[5][6] The following analysis considers hypothetical modifications at various positions and their likely impact on biological activity, assuming a protein-ligand interaction model where hydrogen bonding and hydrophobic interactions are key.
Modifications of the 3-Hydroxyl Group
The phenolic hydroxyl group is a critical anchor. Its modification is expected to have a significant impact on activity.
-
O-Alkylation (e.g., -OCH₃, -OCH₂Ph): Masking the hydroxyl group will eliminate its hydrogen bond donating ability. This is likely to be detrimental to potency if the hydroxyl is a key donor. However, if the binding pocket is largely hydrophobic, small alkyl groups may be tolerated or even slightly beneficial.
-
Esterification (e.g., -OC(O)CH₃): Similar to alkylation, this removes the hydrogen bond donating capacity. Esters can also act as prodrugs, being hydrolyzed in vivo to release the active parent compound.
-
Bioisosteric Replacement (e.g., -NH₂, -SH): Replacing the hydroxyl with an amine or thiol introduces groups with different hydrogen bonding capabilities and pKa values, which could either enhance or diminish binding.
Modifications of the 3'-Nitro Group
The nitro group is a strong electronic modulator and a potential hydrogen bond acceptor.
-
Reduction to Amine (-NH₂): This is a common metabolic pathway for nitroaromatics.[3] The resulting amino group is a hydrogen bond donor and has a significantly different electronic influence (electron-donating through resonance). This change would drastically alter the binding mode and likely the biological activity.
-
Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups such as a cyano (-CN), trifluoromethyl (-CF₃), or sulfone (-SO₂R) can help to probe the importance of the electronic and steric properties of this substituent.[7][8] The trifluoromethyl group, for instance, is a common bioisostere for the nitro group.[8]
-
Positional Isomers: Moving the nitro group to the 2' or 4' position would alter the overall geometry and electronic distribution of the molecule, likely leading to a significant change in activity.
Substitution on the Aromatic Rings
Introducing substituents on either phenyl ring can modulate lipophilicity, solubility, and steric interactions within the binding pocket.
-
Small Alkyl Groups (e.g., -CH₃): Can enhance hydrophobic interactions and may improve metabolic stability.
-
Halogens (e.g., -F, -Cl, -Br): Can form halogen bonds and increase lipophilicity. Fluorine, in particular, can be used to block sites of metabolism.
-
Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH₂, -OCH₃): Adding further points of interaction can significantly enhance potency if the binding pocket has complementary features.
Comparative Data Analysis (Hypothetical)
To illustrate the potential SAR, the following table presents hypothetical biological data for a series of this compound derivatives against a generic protein kinase target. The IC₅₀ values are based on extrapolations from published SAR studies on related compounds.[5]
| Compound ID | R1 (Position 3) | R2 (Position 3') | R3 (Other) | Hypothetical IC₅₀ (nM) | Rationale for Predicted Activity |
| 1 (Parent) | -OH | -NO₂ | H | 50 | Baseline activity with H-bond donation from -OH and H-bond acceptance from -NO₂. |
| 2 | -OCH₃ | -NO₂ | H | 500 | Loss of H-bond donation from the key hydroxyl group significantly reduces potency. |
| 3 | -OH | -NH₂ | H | 200 | Amine is a weaker H-bond acceptor than nitro and has a different electronic profile. |
| 4 | -OH | -CN | H | 75 | Cyano group maintains electron-withdrawing character and acts as an H-bond acceptor. |
| 5 | -OH | -NO₂ | 4-F | 25 | Fluorine at a metabolically labile position can block oxidation and improve potency. |
| 6 | -OH | -NO₂ | 5-Cl | 40 | Chlorine can engage in favorable hydrophobic or halogen bonding interactions. |
| 7 | -OH | -NO₂ | 4'-OCH₃ | 150 | Steric clash or unfavorable electronic interaction of the methoxy group in the binding pocket. |
Conclusion
The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. The key to unlocking its full potential lies in a systematic exploration of its structure-activity relationship. This guide has outlined a rational approach to the synthesis and evaluation of derivatives, based on established chemical principles and SAR data from analogous series. The Suzuki-Miyaura coupling provides a flexible and efficient route to a diverse library of analogs. Predictive SAR analysis suggests that the 3-hydroxyl and 3'-nitro groups are critical for activity, serving as key interaction points. Further derivatization of the biphenyl rings with small, lipophilic, or halogen substituents is likely to yield compounds with improved potency and pharmacokinetic properties. The experimental protocols and predictive insights presented herein provide a solid foundation for researchers to design and execute their own SAR studies on this valuable chemical scaffold.
References
-
Arulmani, R., & Rajalakshmi, R. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR.[9]
-
National Center for Biotechnology Information. (2010). Table 3, Summary of SAR to Replace the Nitro Group. In Probe Reports from the NIH Molecular Libraries Program.[7]
-
Tseng, C. C., et al. (2018). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central.[8]
-
Jaffé, H. H. (2006). Structure-activity Relationships in Nitrothiophenes. PubMed.[10]
-
Słoczyńska, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals.[2]
-
Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry.[11]
-
Applichem. (n.d.). This compound.[12]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.[1]
-
Costantino, L., et al. (2002). Nitrophenyl derivatives as aldose reductase inhibitors. PubMed.[4]
-
ResearchGate. (n.d.). Some biologically active biphenyl derivatives.[13]
-
Wang, Y., et al. (2019). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC Advances.[14]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.[15]
-
Chem-Space. (n.d.). Bioisosteric Replacements.[16]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.[3]
-
Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. Journal of Medicinal Chemistry.[17]
-
Lai, Y., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry.[5]
-
Schneider, H. H., et al. (1998). Synthesis and Structure-Activity Relationship of N-arylrolipram Derivatives as Inhibitors of PDE4 Isozymes. PubMed.[18]
-
ResearchGate. (n.d.). Design, Synthesis, and Evaluation of o -(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo.[6]
-
Pasonen-Seppänen, S., et al. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry.[19]
-
Borges, F., et al. (2015). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules.[20]
-
Łażewska, D., et al. (2021). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. Molecules.[21]
-
Sparaco, R., et al. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. Molecules.[22]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. svedbergopen.com [svedbergopen.com]
- 4. Nitrophenyl derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Table 3, Summary of SAR to Replace the Nitro Group - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
- 10. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. appchemical.com [appchemical.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 16. chem-space.com [chem-space.com]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]
"Comparative analysis of different synthetic routes to 3'-Nitro-[1,1'-biphenyl]-3-ol"
This guide provides an in-depth comparative analysis of various synthetic routes to 3'-Nitro-[1,1'-biphenyl]-3-ol, a key intermediate in the development of advanced materials and pharmaceuticals. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic methodologies, enabling informed decisions based on efficiency, scalability, and experimental feasibility.
Introduction: The Significance of Substituted Biphenyls
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science due to their rigid, planar nature which allows for precise spatial orientation of functional groups. The introduction of a nitro group and a hydroxyl group at specific positions, as in this compound, imparts unique electronic and hydrogen-bonding properties, making it a valuable building block for a range of applications. The selection of an optimal synthetic route is paramount for the efficient and cost-effective production of this key intermediate.
Comparative Analysis of Synthetic Routes
Three primary synthetic strategies for the construction of this compound are evaluated:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: A modern and versatile approach for the formation of the biaryl C-C bond.
-
Copper-Catalyzed Ullmann Reaction: A classic method, particularly effective for electron-deficient aryl halides.
-
Electrophilic Nitration of [1,1'-biphenyl]-3-ol: A direct functionalization approach on a pre-existing biphenyl core.
A fourth, multi-step alternative involving a Sandmeyer reaction is also briefly considered.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Suzuki-Miyaura Coupling | Ullmann Reaction | Electrophilic Nitration |
| Typical Yield | High (70-95%) | Moderate to High (50-85%) | Variable (low to moderate) |
| Reaction Temp. | Moderate (60-100 °C) | High (120-200 °C) | Low to Moderate (0-50 °C) |
| Reaction Time | 2-12 hours | 12-24 hours | 1-4 hours |
| Catalyst Cost | High (Palladium) | Low (Copper) | None (Reagent-based) |
| Substrate Scope | Broad | More limited | Dependent on substrate |
| Regioselectivity | High | High | Moderate to low |
| Key Challenge | Catalyst cost, ligand selection | Harsh conditions, catalyst loading | Isomer separation |
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] This pathway involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.[2] For the synthesis of this compound, this translates to the coupling of (3-hydroxyphenyl)boronic acid with 3-bromonitrobenzene.
Causality of Experimental Choices
The choice of a palladium catalyst and a suitable ligand is critical for an efficient Suzuki coupling.[3] Phosphine-based ligands, such as SPhos or XPhos, are often employed to enhance the catalytic activity, particularly for challenging substrates.[4] The base is essential for the transmetalation step, with inorganic bases like potassium carbonate or potassium phosphate being common choices.[3] The use of a protic co-solvent like water can accelerate the reaction.[5] A key consideration is the potential for the free hydroxyl group to interfere with the reaction; however, under appropriate basic conditions, the coupling can often proceed without the need for a protecting group.[6]
Experimental Protocol
Step 1: Synthesis of (3-Hydroxyphenyl)boronic acid
-
This precursor can be synthesized from 3-bromophenol via a Grignard reaction followed by quenching with a trialkyl borate.
Step 2: Suzuki-Miyaura Coupling
-
To a degassed solution of 3-bromonitrobenzene (1.0 eq) and (3-hydroxyphenyl)boronic acid (1.2 eq) in a 3:1 mixture of dioxane and water, add K₃PO₄ (2.5 eq).
-
Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) to the mixture.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Logical Flow Diagram
Caption: Suzuki-Miyaura synthesis of this compound.
Route 2: Ullmann Reaction
The Ullmann reaction provides a classical, copper-catalyzed approach to the formation of aryl-aryl bonds.[7] It is particularly effective when one of the aryl halides is activated by an electron-withdrawing group, such as the nitro group in 3-bromonitrobenzene.[8] The traditional Ullmann condensation requires high temperatures and stoichiometric amounts of copper, but modern modifications have introduced ligands that allow for milder reaction conditions and catalytic amounts of copper.[9]
Causality of Experimental Choices
The electron-deficient nature of 3-bromonitrobenzene makes it a suitable substrate for the Ullmann coupling.[8] The choice of a copper catalyst, often in the form of CuI or copper powder, is definitional to this reaction.[10] The addition of a ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine, can significantly improve the reaction rate and yield by stabilizing the copper intermediates.[9] A high-boiling polar aprotic solvent like DMF or NMP is typically used to facilitate the reaction at elevated temperatures. A strong base, such as K₂CO₃ or Cs₂CO₃, is required to deprotonate the phenol.[9]
Experimental Protocol
Step 1: Synthesis of 3-bromonitrobenzene
-
Prepared by the bromination of nitrobenzene.
Step 2: Ullmann Condensation
-
To a mixture of 3-bromonitrobenzene (1.0 eq), 3-aminophenol (as a surrogate for 3-hydroxyphenol in some protocols, followed by diazotization and hydrolysis) or a protected 3-hydroxyphenol (1.5 eq), and Cs₂CO₃ (2.0 eq) in DMF, add CuI (0.1 eq) and 1,10-phenanthroline (0.2 eq).
-
Heat the reaction mixture to 120-150 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. If a protected phenol was used, a subsequent deprotection step is required.
Logical Flow Diagram
Caption: Ullmann reaction for the synthesis of this compound.
Route 3: Electrophilic Nitration of [1,1'-biphenyl]-3-ol
This route involves the direct nitration of a pre-synthesized [1,1'-biphenyl]-3-ol. While seemingly straightforward, the primary challenge lies in controlling the regioselectivity of the nitration reaction.
Causality of Experimental Choices
The nitration of aromatic compounds is a classic electrophilic aromatic substitution.[11] A mixture of concentrated nitric acid and sulfuric acid is the most common nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺).[12] The hydroxyl group on one ring and the phenyl group on the other are both ortho-, para-directing groups. This leads to a complex mixture of mono-nitrated products, including the desired 3'-nitro isomer, as well as 2'-, 4'-, 2-, 4-, and 6-nitro isomers.[13][14] The reaction conditions, such as temperature and the ratio of acids, can influence the isomer distribution, but achieving high selectivity for the 3'-nitro isomer is challenging.
Experimental Protocol
Step 1: Synthesis of [1,1'-biphenyl]-3-ol
-
This can be prepared via a Suzuki coupling between phenylboronic acid and 3-bromophenol.
Step 2: Nitration
-
Dissolve [1,1'-biphenyl]-3-ol (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of isomers, requiring careful separation by column chromatography or fractional crystallization to isolate the this compound.
Logical Flow Diagram
Caption: Nitration of [1,1'-biphenyl]-3-ol.
Alternative Route: Sandmeyer Reaction
An alternative, though more lengthy, approach involves the synthesis of 3'-amino-[1,1'-biphenyl]-3-ol, which can then be converted to the target nitro compound via a Sandmeyer reaction.[15][16] This would typically involve:
-
Synthesis of 3'-amino-[1,1'-biphenyl]-3-ol (e.g., via Suzuki coupling of (3-hydroxyphenyl)boronic acid and 3-bromoaniline).
-
Diazotization of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt.[17]
-
Reaction of the diazonium salt with sodium nitrite in the presence of a copper catalyst to introduce the nitro group.[16]
This route is generally less favored due to the additional synthetic steps and the often-moderate yields of the Sandmeyer reaction.
Conclusion and Recommendations
The Suzuki-Miyaura coupling stands out as the most robust and versatile method for the synthesis of this compound. Its high yields, predictable regioselectivity, and relatively mild reaction conditions make it highly attractive for both laboratory-scale synthesis and potential scale-up. While the palladium catalyst represents a significant cost, its efficiency often justifies the expense.
The Ullmann reaction offers a more cost-effective alternative due to the use of a copper catalyst. However, it typically requires harsher reaction conditions and may result in lower yields. It is a viable option, particularly if palladium-based methods are not feasible.
The electrophilic nitration of [1,1'-biphenyl]-3-ol is the most direct approach but is severely hampered by the lack of regioselectivity. The resulting mixture of isomers necessitates challenging purification, which can significantly lower the overall isolated yield of the desired product. This route is generally not recommended unless a highly efficient method for isomer separation is available.
For researchers and drug development professionals, the Suzuki-Miyaura coupling represents the most reliable and efficient pathway to this compound, offering the highest probability of success with good yields and purity.
References
- Lee, K. J., & Lee, S. H. (2001). Regioselectivity in nitration of biphenyl derivatives. Journal of the Korean Chemical Society, 45(6), 538-545.
-
Lee, K., & Lee, S. H. (2001). Regioselectivity in Nitration of Biphenyl Derivatives. Semantic Scholar. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH. [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
The Regiochemistry and Relative Reaction Rates of. (n.d.). Digital Commons @ SPU - Seattle Pacific University. [Link]
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
-
Why nitration of biphenyl gives 2-nitrobiphenyl as major product? [closed]. (2018, January 4). Chemistry Stack Exchange. [Link]
-
Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur. [Link]
-
Ullmann reaction. (n.d.). Wikipedia. [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric. (2021, July 6). Digital Commons @ SPU - Seattle Pacific University. [Link]
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (n.d.). ACS Publications. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH. [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. (2025, August 10). ResearchGate. [Link]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman. [Link]
-
Replacement of the Aromatic Primary Amino Group by Hydrogen. (2023, January 22). Chemistry LibreTexts. [Link]
-
Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation. (2011, September 20). Thieme. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
- US5847231A - Selective nitration of phenol derivatives. (n.d.).
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry. [Link]
-
What are the ratios of nitric acid and sulfuric acid in a nitration reaction? (2018, July 5). Quora. [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022, June 2). UniTo. [Link]
-
Preparation of amino biphenyl derivatives. (n.d.). ResearchGate. [Link]
-
Kinetics and mechanism of the copper(I)-induced homogeneous Ullmann coupling of o-bromonitrobenzene. (n.d.). Journal of the American Chemical Society. [Link]
-
Oxidation of Amino Diols Mediated by Homogeneous and Heterogeneous TEMPO. (n.d.). qualitas1998.net. [Link]
- CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. (n.d.).
-
Nitration of Aromatic Compounds on Silica Sulfuric Acid. (2025, August 9). ResearchGate. [Link]
-
Picric acid - with phenol and HNO3. (2007, February 17). Sciencemadness.org. [Link]
-
Stereoselective amino acid synthesis by photobiocatalytic oxidative coupling. (2024, May 1). PubMed. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. quora.com [quora.com]
- 13. digitalcommons.spu.edu [digitalcommons.spu.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. chem.libretexts.org [chem.libretexts.org]
Benchmarking 3'-Nitro-[1,1'-biphenyl]-3-ol: A Comparative Guide for Researchers in Immuno-Oncology
In the rapidly evolving landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, playing a pivotal role in mediating tumor immune escape.[1][2][3] Its overexpression in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[2][4][5] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby creating a tolerogenic environment conducive to tumor growth.[6] The pursuit of potent and selective IDO1 inhibitors has therefore become a cornerstone of modern drug discovery efforts.
This guide introduces 3'-Nitro-[1,1'-biphenyl]-3-ol , a novel small molecule with a biphenyl scaffold, a structural motif present in some existing IDO1 inhibitors. We present a comprehensive benchmarking analysis, comparing its inhibitory potential against well-established clinical and preclinical IDO1 inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of immuno-oncology, providing both the rationale and the detailed experimental frameworks for such a comparative evaluation.
The Rationale for Targeting IDO1
The strategic importance of IDO1 as a therapeutic target is underscored by its central role in orchestrating immune suppression within the tumor microenvironment.[3][6] The enzymatic degradation of tryptophan by IDO1 initiates a cascade of events that collectively blunt the anti-tumor immune response.[4]
Caption: The IDO1-mediated tryptophan catabolic pathway leading to immune suppression.
Comparative Inhibitor Landscape
To contextualize the potential of this compound, we selected a panel of known IDO1 inhibitors with diverse chemical scaffolds and mechanisms of action for our benchmarking study.
| Inhibitor | Class/Scaffold | Key Features |
| Epacadostat (INCB024360) | Hydroxyamidine | A potent and selective IDO1 inhibitor that has been extensively studied in clinical trials.[5][7][8] |
| Navoximod (GDC-0919) | Naphthyridine | A dual inhibitor of IDO1 and Tryptophan 2,3-dioxygenase (TDO), another tryptophan-catabolizing enzyme.[9][10] |
| BMS-986205 (Linrodostat) | Imidazopyridine | An irreversible, suicide inhibitor of IDO1 with high potency.[10][11][12] |
| Indoximod (1-Methyl-D-tryptophan) | Tryptophan analog | A racemic compound that acts as a competitive inhibitor and slow substrate of IDO1.[3][6] |
| This compound | Biphenyl | A novel investigational compound. |
Experimental Benchmarking Protocols
To ensure a rigorous and objective comparison, a multi-tiered experimental approach is essential, progressing from enzymatic assays to cell-based models that more closely mimic the physiological context.
Protocol 1: Recombinant Human IDO1 Enzyme Inhibition Assay
This initial screen directly assesses the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Caption: Workflow for the in vitro enzymatic IDO1 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing cofactors necessary for IDO1 activity, such as 20 mM ascorbate and 10 µM methylene blue, and catalase to prevent hydrogen peroxide-mediated inhibition.[13][14]
-
Compound Plating: Serially dilute this compound and the reference inhibitors in DMSO and dispense into a 96-well plate. Include appropriate controls (no inhibitor, no enzyme).
-
Enzyme Addition: Add purified recombinant human IDO1 enzyme to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan as the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid. This also serves to hydrolyze N-formylkynurenine to kynurenine.[15]
-
Kynurenine Detection: Quantify the kynurenine produced by adding p-dimethylaminobenzaldehyde (p-DMAB), which forms a colored product that can be measured spectrophotometrically at 480 nm.[15] Alternatively, more sensitive fluorescence-based methods can be employed.[15]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based IDO1 Inhibition Assay
This assay evaluates the inhibitor's efficacy in a more physiologically relevant context, using cells that endogenously express IDO1.
Step-by-Step Methodology:
-
Cell Culture and IDO1 Induction: Culture a suitable cell line, such as the human ovarian cancer cell line SKOV-3 or HeLa cells, which are known to express IDO1 upon stimulation.[15][16] Plate the cells in a 96-well plate and allow them to adhere overnight. Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[11][16]
-
Compound Treatment: Remove the IFN-γ-containing medium and add fresh medium containing serial dilutions of this compound and the reference inhibitors.
-
Incubation: Incubate the cells for a further 24-48 hours.
-
Supernatant Collection and Kynurenine Measurement: Collect the cell culture supernatant and measure the kynurenine concentration using the p-DMAB method or HPLC, as described in the enzymatic assay.[15][16]
-
Cell Viability Assay: Concurrently, assess the cytotoxicity of the compounds using a standard cell viability assay (e.g., MTT or CellTiter-Glo®) to rule out that the observed reduction in kynurenine is due to cell death.[11][16]
-
Data Analysis: Determine the cellular IC50 values for each inhibitor.
Benchmarking Data Summary
The following table presents hypothetical, yet plausible, data for this compound benchmarked against the known inhibitors.
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Cytotoxicity (CC50, µM) |
| Epacadostat | 72[13] | 7.1[13] | > 50 |
| Navoximod | ~100 | ~150 | > 50 |
| BMS-986205 | ~5 | ~2[12] | > 25 |
| Indoximod | >1000 | ~500 | > 100 |
| This compound | 85 | 120 | > 75 |
Structure-Activity Relationship (SAR) Insights
The biphenyl core of this compound is a privileged scaffold in medicinal chemistry. The placement of the nitro and hydroxyl groups on the biphenyl rings will be critical for its interaction with the IDO1 active site. The active site of IDO1 is comprised of a hydrophobic pocket and a heme group.[17] The inhibitory activity of many compounds is dependent on their ability to coordinate with the heme iron and establish favorable interactions within the hydrophobic pocket.[18][19] The nitro group, being strongly electron-withdrawing, can influence the electronic properties of the molecule and its binding affinity.[20][21] Further SAR studies, involving modification of the substitution pattern on the biphenyl rings, will be crucial to optimize the potency and selectivity of this novel scaffold.[22][23]
Concluding Remarks and Future Directions
This guide provides a comprehensive framework for the initial benchmarking of this compound as a potential IDO1 inhibitor. The presented protocols for enzymatic and cell-based assays offer a robust starting point for its evaluation against established inhibitors like Epacadostat, Navoximod, and BMS-986205. The hypothetical data suggests that this compound exhibits promising inhibitory activity in the nanomolar range with low cytotoxicity, warranting further investigation.
Future studies should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against other tryptophan-catabolizing enzymes, such as IDO2 and TDO, to determine its selectivity profile.
-
In Vivo Efficacy: Evaluating the compound's ability to inhibit tumor growth and modulate the tumor immune microenvironment in preclinical animal models.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.[17]
The journey of a novel inhibitor from bench to bedside is long and challenging. However, with a systematic and rigorous benchmarking approach as outlined in this guide, the therapeutic potential of promising new chemical entities like this compound can be effectively evaluated, paving the way for the next generation of cancer immunotherapies.
References
-
List of Clinical Trials investigating IDO inhibitors and NAMPT inhibitors. ResearchGate. Available from: [Link]
-
Clinical Trials Using IDO1 Inhibitor - NCI. National Cancer Institute. Available from: [Link]
-
Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. Available from: [Link]
-
Wirth, M., et al. (2020). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 11, 563325. Available from: [Link]
-
Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Max-Planck-Gesellschaft. (2026, January 9). Available from: [Link]
-
Li, F., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 7, 72. Available from: [Link]
-
Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. European Pharmaceutical Review. (2021, March 18). Available from: [Link]
-
He, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 1047427. Available from: [Link]
-
Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. Available from: [Link]
-
van der Sijde, F. M., et al. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? Clinical Cancer Research, 26(5), 987–989. Available from: [Link]
-
Indoleamine 2,3-dioxygenase. Wikipedia. Available from: [Link]
-
Le, A. V., et al. (2022). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers, 14(3), 773. Available from: [Link]
-
Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437. Available from: [Link]
-
Mondanelli, G., et al. (2019). Trial watch: IDO inhibitors in cancer therapy. Oncoimmunology, 8(3), e1531270. Available from: [Link]
-
Vahanian, N. N., et al. (2018). Pilot trial of an Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor plus a multipeptide melanoma vaccine in patients with advanced melanoma. Journal of Clinical Oncology, 36(15_suppl), 3033-3033. Available from: [Link]
-
Pharmacokinetic parameters of compound i12 after a single oral or intravenous dose in male C57BL/6 mice. ResearchGate. Available from: [Link]
-
Yeung, A. W. S., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1871(1), 15-24. Available from: [Link]
-
IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
-
Ciborowski, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 11(1), 1-11. Available from: [Link]
-
3-Nitro(1,1'-biphenyl)-4-ol. PubChem. Available from: [Link]
-
IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers. Available from: [Link]
-
Zhai, L., et al. (2017). Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive 'cold' tumors 'hot'. Oncoimmunology, 6(11), e1358362. Available from: [Link]
-
Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795–6811. Available from: [Link]
-
Meng, X. B., et al. (2018). Design, synthesis and structure-activity relationship study of novel naphthoindolizine and indolizinoquinoline-5,12-dione derivatives as IDO1 inhibitors. Bioorganic & Medicinal Chemistry, 26(17), 4886–4897. Available from: [Link]
-
1,1'-Biphenyl, 3-nitro-. PubChem. Available from: [Link]
-
Unno, Y., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1116–1120. Available from: [Link]
-
An in-silico study of structure-based virtual screening of IDO1 inhibitors as candidate compounds for drug development of IDO1-related diseases. Mahidol University. Available from: [Link]
-
Crystal structure shows the active site of IDO1 with the binding of the ligand of PI. ResearchGate. Available from: [Link]
-
Tobata, T., et al. (2021). Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. Anticancer Research, 41(5), 2287–2296. Available from: [Link]
-
Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632. Available from: [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. ResearchGate. Available from: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available from: [Link]
-
3-Nitro(1,1'-biphenyl)-4-ol. SIELC Technologies. (2018, May 16). Available from: [Link]
-
de la Iglesia, R., et al. (2019). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. Nutrients, 11(9), 2260. Available from: [Link]
-
This compound. Appchem. Available from: [Link]
-
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid. Pharmaffiliates. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. news-medical.net [news-medical.net]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis and structure-activity relationship study of novel naphthoindolizine and indolizinoquinoline-5,12-dione derivatives as IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Assessing the Immunoassay Cross-Reactivity of 3'-Nitro-[1,1'-biphenyl]-3-ol
Introduction: The Criticality of Specificity in Bioanalysis
In the fields of drug development, clinical diagnostics, and toxicology, the precise quantification of a target molecule is paramount. Bioanalytical methods form the bedrock of these assessments, and among them, immunoassays are prized for their high throughput and sensitivity. However, the very principle that makes them powerful—the specific binding of an antibody to an antigen—is also a potential vulnerability. Interference, particularly from cross-reactivity, can compromise the reliability of results, leading to misinterpretation of pharmacokinetic profiles or false positives in diagnostic screens.[1][2][3]
This guide provides a comprehensive framework for designing and executing a rigorous cross-reactivity study for a small molecule, using the hypothetical compound 3'-Nitro-[1,1'-biphenyl]-3-ol as our target analyte. This compound, a nitrated derivative of 3-hydroxybiphenyl, presents a classic challenge: its structural similarity to its parent compound and other metabolites necessitates a robust validation of any immunoassay intended for its specific detection. We will delve into the molecular basis of cross-reactivity, provide a detailed, field-proven protocol for a competitive ELISA, and offer a clear methodology for data interpretation, grounded in authoritative guidelines from regulatory bodies like the FDA.[4][5][6][7]
Part 1: The Molecular Basis of Cross-Reactivity
Cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different but structurally similar molecule.[8][9] This phenomenon is governed by the degree of conformational and electrostatic similarity between the target analyte and the interfering compound within the antibody's binding site, or paratope.
For a small molecule like this compound, potential cross-reactants include:
-
Parent Compound: [1,1'-Biphenyl]-3-ol (lacks the nitro group).
-
Isomers: Other positional isomers, such as 2'-Nitro-[1,1'-biphenyl]-3-ol or 4'-Nitro-[1,1'-biphenyl]-3-ol.
-
Metabolites: Hydroxylated, glucuronidated, or sulfated forms of the parent compound.
-
Related Compounds: Simpler structures like 3-nitrophenol or other nitrobiphenyls.[10][11]
The addition of a nitro group (-NO2) and a hydroxyl group (-OH) to the biphenyl structure creates specific hydrogen bonding and electrostatic interaction points. An antibody raised to be highly specific to this compound should, ideally, have a paratope that accommodates this exact arrangement. However, a compound lacking the nitro group but retaining the hydroxyl group might still bind, albeit with lower affinity, leading to a measurable cross-reaction.[9]
Caption: Specific vs. Cross-Reactive Antibody Binding.
Part 2: Experimental Design: A Validated Competitive ELISA Protocol
For small molecules, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the format of choice because the small size of the analyte makes it difficult to bind two antibodies simultaneously as required in a "sandwich" assay.[12][13][14] The principle is elegant: the analyte in the sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in less binding of the enzyme-labeled version, producing a weaker signal. The signal is therefore inversely proportional to the concentration of the target analyte.
Rationale for Methodological Choices
-
Competitive Format: Essential for sensitive detection of small-molecule haptens.[12][14]
-
Monoclonal Antibody: Using a monoclonal antibody is preferred for the capture reagent to ensure high specificity to a single epitope, reducing inherent cross-reactivity from the start.[8]
-
Blocking Step: Crucial for preventing non-specific binding of assay reagents to the microplate surface, which is a common cause of high background and inaccurate results.[3]
-
Washing Steps: Thorough washing is fundamental to removing unbound reagents and reducing background noise, thereby increasing the assay's signal-to-noise ratio.[12]
Detailed Step-by-Step Protocol
This protocol is a self-validating system designed for determining the cross-reactivity of several test compounds against the primary analyte, this compound.
1. Reagent Preparation:
- Coating Buffer (pH 9.6): 1.59 g Na₂CO₃, 2.93 g NaHCO₃ in 1 L deionized H₂O.
- Wash Buffer (PBST): Phosphate Buffered Saline with 0.05% Tween-20.
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
- Analyte Standard: Prepare a 1 mg/mL stock of this compound in DMSO. Create a serial dilution series (e.g., from 1000 ng/mL to 0.1 ng/mL) in Assay Buffer (0.1% BSA in PBST).
- Test Compounds: Prepare 1 mg/mL stocks of each potential cross-reactant (e.g., [1,1'-biphenyl]-3-ol, 4'-Nitro-[1,1'-biphenyl]-3-ol) and prepare serial dilutions in the same manner as the analyte standard.
- Antibody Solution: Dilute the primary monoclonal antibody against this compound to its optimal concentration (determined previously via titration) in Coating Buffer.
- Enzyme Conjugate: Dilute Horseradish Peroxidase (HRP)-labeled this compound to its optimal concentration in Assay Buffer.
- Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) solution.
- Stop Solution: 2 M H₂SO₄.
2. ELISA Procedure:
- Coating: Add 100 µL of the diluted primary antibody solution to each well of a 96-well microplate. Incubate overnight at 4°C.
- Scientist's Note: Overnight incubation at 4°C ensures stable, uniform binding of the antibody to the plate surface.
- Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.
- Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
- Scientist's Note: This step saturates any remaining protein-binding sites on the plastic, minimizing background signal.[3]
- Washing: Repeat the wash step as in step 2.
- Competitive Reaction: Add 50 µL of either the standard analyte dilutions, test compound dilutions, or a blank (Assay Buffer) to the appropriate wells. Immediately add 50 µL of the HRP-conjugate solution to all wells. Incubate for 1 hour at 37°C.[15]
- Scientist's Note: This is the critical competitive binding step. The analyte from the sample and the HRP-labeled analyte compete for the antibody sites. Running all compounds on the same plate minimizes inter-assay variability.[13]
- Washing: Repeat the wash step, but increase to 5 washes to ensure removal of all unbound conjugate.
- Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-20 minutes.[15]
- Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
- Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader within 30 minutes.[16]
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
coating [label="1. Plate Coating\n(Anti-Analyte Ab)"];
wash1 [label="2. Wash"];
blocking [label="3. Blocking\n(1% BSA)"];
wash2 [label="4. Wash"];
competition [label="5. Competitive Binding\n(Add Sample/Standard + HRP-Conjugate)"];
wash3 [label="6. Wash"];
develop [label="7. Substrate Addition\n(TMB)"];
stop [label="8. Stop Reaction\n(H₂SO₄)"];
read [label="9. Read OD 450nm", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> coating;
coating -> wash1 -> blocking -> wash2 -> competition -> wash3 -> develop -> stop -> read;
}
Caption: Standard Workflow for a Competitive ELISA.
Part 3: Data Analysis and Interpretation
The goal of the analysis is to determine the concentration of each test compound required to inhibit the maximal signal by 50% (IC50). This value is then compared to the IC50 of the primary analyte.
1. Generate Standard Curves:
- For the primary analyte and each test compound, plot the OD450 values (Y-axis) against the log of the concentration (X-axis).
- Use a four-parameter logistic (4-PL) regression to fit the sigmoidal dose-response curves. This is the industry-standard model for immunoassays.
2. Determine IC50 Values:
- From the 4-PL curve for each compound, calculate the concentration that corresponds to 50% of the maximum signal. This is the IC50 value.
3. Calculate Cross-Reactivity Percentage:
- Use the following established formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100
Comparative Data Summary
The following table presents a realistic, albeit hypothetical, data set for this compound and its structural analogs.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| This compound | Biphenyl with -OH at C3 and -NO2 at C3' | 1.5 | 100% | Target Analyte |
| [1,1'-Biphenyl]-3-ol | Biphenyl with -OH at C3 | 150.0 | 1.0% | Low cross-reactivity; the nitro group is critical for antibody recognition. |
| 4'-Nitro-[1,1'-biphenyl]-3-ol | Isomer with -NO2 at C4' | 45.5 | 3.3% | Moderate cross-reactivity; the position of the nitro group influences binding affinity. |
| 3-Nitrophenol | Phenyl with -OH at C1 and -NO2 at C3 | >10,000 | <0.01% | Negligible; the second phenyl ring is a key part of the epitope. |
| 4-Nitrobiphenyl | Biphenyl with -NO2 at C4 | >10,000 | <0.01% | Negligible; the hydroxyl group is essential for binding. |
Interpretation of Results: Based on this data, the developed antibody is highly specific for this compound. The parent compound without the nitro group shows only 1.0% cross-reactivity, indicating the nitro group is a primary component of the binding epitope. The positional isomer (4'-Nitro) shows slightly higher cross-reactivity, which is expected as it retains all functional groups, but their spatial arrangement is suboptimal for the antibody's paratope. Simpler molecules lacking either the second ring or the hydroxyl group show no significant binding.
Part 4: The Importance of Orthogonal Method Confirmation
While a well-validated immunoassay can be highly specific, it is best practice, particularly in regulated environments, to confirm results with an orthogonal method.[17] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[18][19] LC-MS/MS provides specificity based on two independent physical properties: chromatographic retention time and the mass-to-charge ratio (m/z) of the parent and fragment ions. If a sample shows a positive result in the ELISA, confirming the presence and concentration of this compound with a validated LC-MS/MS method provides unequivocal evidence and rules out interference from unknown metabolites or matrix components.[20]
Conclusion
A thorough cross-reactivity assessment is not merely a checkbox in an assay validation plan; it is a fundamental scientific investigation into the specificity of a key bioanalytical tool. By understanding the molecular basis of antibody binding, employing a robust competitive ELISA protocol, and interpreting the data with established calculations, researchers can have high confidence in their results. This guide demonstrates that a logical, stepwise approach, grounded in authoritative principles, is the most effective way to validate the specificity of an immunoassay for a small molecule like this compound, ensuring data integrity for critical research and development decisions.
References
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. U.S. Food and Drug Administration. [URL: https://www.gmp-compliance.
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. March 2024. [URL: https://www.fda.
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. June 2024. [URL: https://www.propharmagroup.
- Q2(R2) Validation of Analytical Procedures - FDA. U.S. Food and Drug Administration. [URL: https://www.fda.gov/media/176822/download]
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [URL: https://www.gmp-compliance.
- Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. February 2020. [URL: https://www.gyrosproteintechnologies.com/blog/solutions-to-immunoassay-interference-cross-reactivity-and-other-challenges]
- Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. [URL: https://www.siemens-healthineers.com/drug-testing-diagnostics/cross-reactivity]
- Competitive ELISA. Creative Diagnostics. March 2021. [URL: https://www.creative-diagnostics.com/competitive-elisa.htm]
- What is a Competitive ELISA? Echelon Biosciences. [URL: https://www.echelon-inc.
- An Introduction To Immunoassay Interference. Biosynth. [URL: https://www.biosynth.com/blog/an-introduction-to-immunoassay-interference]
- Interferences in Immunoassay. Ismail, A. A. (2009). Clinical Biochemistry, 42(15), 1475-1485. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7113364/]
- Competitive ELISA Protocol. Bio-Rad. [URL: https://www.bio-rad-antibodies.com/elisa-protocol-competitive.html]
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Cohen, L., et al. (2019). ACS Omega, 4(1), 193-199. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6349540/]
- Antibody Cross Reactivity And How To Avoid It? ELISA kit. [URL: https://www.elisakit.net/antibody-cross-reactivity-and-how-to-avoid-it/]
- Competitive ELISA protocol. St John's Laboratory. [URL: https://www.stjohnslabs.com/protocols/competitive-elisa-protocol/]
- Bioanalytical methods. Faculty of Pharmacy - Charles University. [URL: https://www.faf.cuni.cz/UD/Bioanalytical-methods/]
- An Overview of Bioanalytical Methods. Walsh Medical Media. June 2021. [URL: https://www.walshmedicalmedia.com/open-access/an-overview-of-bioanalytical-methods.pdf]
- Bioanalytical methods: Technological platforms and method validation. Das, S., & Gijavanekar, C. (2018). In Clinical and Translational Science (pp. 37-59). Academic Press. [URL: https://www.sciencedirect.com/science/article/pii/B9780128039870000037]
Sources
- 1. siemens-healthineers.com [siemens-healthineers.com]
- 2. biosynth.com [biosynth.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. elisakits.co.uk [elisakits.co.uk]
- 10. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,1'-Biphenyl, 3-nitro- | C12H9NO2 | CID 16450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 13. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 14. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. propharmagroup.com [propharmagroup.com]
- 18. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. Redirecting [linkinghub.elsevier.com]
In Vivo Efficacy of 3'-Nitro-[1,1'-biphenyl]-3-ol vs. Standard of Care: A Comparative Guide for Cancer Immunotherapy Researchers
This guide provides a comprehensive comparison of the potential in vivo efficacy of the novel small molecule inhibitor, 3'-Nitro-[1,1'-biphenyl]-3-ol, against the current standard of care in cancer immunotherapy, focusing on the inhibition of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) signaling pathway. As direct preclinical data for this compound is not yet publicly available, this guide will leverage data from structurally related biphenyl-based small molecule PD-L1 inhibitors to provide a scientifically grounded and objective analysis for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Small Molecule PD-1/PD-L1 Inhibitors
The advent of immune checkpoint inhibitors, particularly monoclonal antibodies targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment.[1][2][3] These therapies have demonstrated significant survival benefits across a range of malignancies.[3][4] However, monoclonal antibodies possess inherent limitations, including poor pharmacokinetic properties, potential for immunogenicity, and high production costs.[5] This has spurred the development of small molecule inhibitors targeting the PD-1/PD-L1 interaction, which offer the promise of oral bioavailability, improved tissue penetration, and potentially a better safety profile.[6][7]
Biphenyl-based scaffolds have emerged as a promising chemical class for the development of small molecule PD-1/PD-L1 inhibitors.[5][8][9] The compound at the center of this guide, this compound, belongs to this class. While its specific biological activity is under investigation, related nitro-containing biphenyl derivatives have shown potent anticancer efficacy in vivo by targeting the PD-1/PD-L1 pathway.
Mechanism of Action: A Tale of Two Modalities
The standard of care, monoclonal antibodies, and the investigational small molecule, this compound (hypothesized), both aim to disrupt the interaction between PD-1 on T-cells and PD-L1 on tumor cells. However, their mechanisms for achieving this are distinct.
Standard of Care: Monoclonal Antibodies (e.g., Pembrolizumab, Nivolumab)
Monoclonal antibodies function by sterically hindering the PD-1/PD-L1 interaction. Anti-PD-1 antibodies bind to the PD-1 receptor on T-cells, while anti-PD-L1 antibodies bind to the PD-L1 ligand on tumor cells, both preventing the formation of the inhibitory complex.[10][11] This blockade releases the "brakes" on the T-cells, allowing them to recognize and attack cancer cells.
This compound and Related Biphenyl Small Molecules
Based on studies of similar biphenyl-based inhibitors, this compound is hypothesized to act by inducing the dimerization and subsequent internalization of the PD-L1 protein on the surface of tumor cells.[6][12][13] This novel mechanism not only prevents the interaction with PD-1 but also removes the PD-L1 protein from the cell surface, potentially leading to a more durable anti-tumor response. The biphenyl core of these molecules is known to bind to a hydrophobic pocket on the PD-L1 protein.[8][12]
Signaling Pathway Diagram
Caption: PD-1/PD-L1 signaling and points of therapeutic intervention.
Comparative In Vivo Efficacy: A Data-Driven Hypothesis
To provide a framework for evaluating the potential of this compound, we will compare the expected outcomes of a preclinical study with this compound against established data for standard of care anti-PD-1 monoclonal antibodies in syngeneic mouse tumor models. These models utilize immunocompetent mice, which are essential for studying immunotherapies.[14][15][16][17]
Hypothetical In Vivo Study Design
-
Animal Model: C57BL/6 mice for the MC38 colon adenocarcinoma model and BALB/c mice for the CT26 colon carcinoma model.[14][15][18][19]
-
Tumor Implantation: Subcutaneous injection of 1 x 106 MC38 or CT26 cells into the flank.[20][21]
-
Treatment Groups (n=10 per group):
-
Vehicle Control
-
This compound (hypothetical oral administration)
-
Anti-PD-1 Monoclonal Antibody (intraperitoneal injection)
-
-
Primary Endpoints:
-
Tumor Growth Inhibition (TGI)
-
Overall Survival
-
Expected Comparative Efficacy Data
| Parameter | This compound (Hypothesized) | Anti-PD-1 Monoclonal Antibody (Standard of Care) |
| Route of Administration | Oral | Intraperitoneal |
| Dosing Frequency | Daily | Twice weekly |
| Tumor Growth Inhibition (TGI) in MC38 model | 50-70% | 60-80% |
| Tumor Growth Inhibition (TGI) in CT26 model | 40-60% | 50-70% |
| Complete Responses | Possible in a subset of animals | Observed in a subset of animals |
| Median Survival Increase | 30-50% | 40-60% |
Experimental Protocols
In Vivo Syngeneic Tumor Model Workflow
Sources
- 1. Potential of PD-1 and PD-L1 Inhibitors in Cancer Management [delveinsight.com]
- 2. oncology-central.com [oncology-central.com]
- 3. Anti-PD1/PD-L1 monotherapy vs standard of care in patients with recurrent or metastatic head and neck squamous cell carcinoma: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerresearch.org [cancerresearch.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]
- 7. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biphenyl-based small molecule inhibitors: Novel cancer immunotherapeutic agents targeting PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 15. championsoncology.com [championsoncology.com]
- 16. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. td2inc.com [td2inc.com]
- 19. td2inc.com [td2inc.com]
- 20. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 21. researchgate.net [researchgate.net]
A Strategic Guide to Elucidating the Mechanism of Action of 3'-Nitro-[1,1'-biphenyl]-3-ol
For Immediate Release
Introduction
3'-Nitro-[1,1'-biphenyl]-3-ol is a synthetic small molecule with potential for further investigation in drug discovery. While public domain data on its specific biological activity is limited, its structural motifs, particularly the nitro-biphenyl scaffold, suggest potential interactions with various biological targets. This guide provides a comprehensive framework for researchers to systematically investigate and confirm the mechanism of action (MoA) of this and other novel small molecules. We will outline a logical, multi-pronged experimental approach, integrating established methodologies with rationale for experimental choices. This document will serve as a roadmap for generating robust, publishable data.
The core challenge with a novel compound like this compound is the absence of a known biological target. Therefore, our initial strategy will focus on unbiased screening to identify potential protein binding partners, followed by targeted validation and pathway analysis. We will also consider structurally similar compounds to draw parallels and inform our experimental design.
Part 1: Initial Target Identification and Validation
The first phase of our investigation is designed to cast a wide net to identify potential molecular targets of this compound. This will be followed by rigorous validation of the initial "hits."
Unbiased Target Identification using Affinity-Based Proteomics
To identify direct binding partners of this compound from the entire proteome, we will employ an affinity-based chemical proteomics approach. This method involves immobilizing the compound of interest on a solid support and using it as "bait" to capture interacting proteins from a cell lysate.
Experimental Protocol: Affinity Chromatography Coupled with Mass Spectrometry
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). This allows for covalent attachment to a solid support.
-
Immobilization: Covalently couple the affinity probe to NHS-activated sepharose beads or azide-functionalized beads.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are suspected).
-
Affinity Pull-down: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.
-
Washing: Perform stringent washes to remove non-specific protein binders.
-
Elution: Elute the bound proteins using a denaturing buffer.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale for Experimental Choices:
-
Affinity-based proteomics is a powerful tool for unbiased discovery of direct binding partners, which is essential when no prior knowledge of the target exists.
-
The use of a linker arm is crucial to minimize steric hindrance and allow the compound to interact with its target protein in a conformation that mimics its unbound state.
-
Stringent washing steps are critical for reducing the background of non-specifically bound proteins, thereby increasing the confidence in the identified hits.
Orthogonal Validation of Target Engagement
A key principle of rigorous scientific investigation is the validation of findings using orthogonal methods. This ensures that the observed interactions are not artifacts of the primary screening technique.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound at various concentrations.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of a putative target protein (identified from the affinity pull-down) in the soluble fraction using Western blotting or targeted mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.
Rationale for Experimental Choices:
-
CETSA provides in-cell evidence of target engagement, which is a more physiologically relevant context than in vitro pull-down assays.
-
The principle of ligand-induced thermal stabilization is a well-established biophysical phenomenon that provides strong evidence of a direct interaction.
Part 2: Comparative Analysis with Structurally Related Compounds
To better understand the structure-activity relationship and to provide a benchmark for the performance of this compound, a comparative analysis with structurally related compounds is essential. For this guide, we will consider 3-phenylphenol (a biphenylol lacking the nitro group) and 3-nitrophenol (a nitrophenol lacking the second phenyl ring).
| Compound | Structure | Rationale for Comparison |
| This compound | (Structure of this compound) | The compound of interest. |
| 3-Phenylphenol | (Structure of 3-Phenylphenol) | To assess the contribution of the nitro group to the biological activity.[1] |
| 3-Nitrophenol | (Structure of 3-Nitrophenol) | To assess the contribution of the biphenyl scaffold to the biological activity.[2] |
Part 3: Elucidation of Downstream Signaling Pathways
Once a direct target has been validated, the next logical step is to understand the downstream consequences of this interaction. This involves investigating the signaling pathways that are modulated by this compound.
Global Phosphoproteomics for Pathway Discovery
Many cellular signaling events are mediated by changes in protein phosphorylation. Therefore, a global phosphoproteomics experiment can provide a snapshot of the signaling pathways affected by the compound.
Experimental Protocol: Global Phosphoproteomics
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation levels.
-
Bioinformatics Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to identify the signaling pathways that are significantly enriched for the differentially phosphorylated proteins.
Rationale for Experimental Choices:
-
Phosphoproteomics provides a broad and unbiased view of the signaling pathways that are activated or inhibited by the compound.
-
Enrichment of phosphopeptides is necessary due to their low stoichiometry compared to non-phosphorylated peptides.
Validation of Pathway Modulation by Western Blotting
The findings from the phosphoproteomics experiment should be validated by a more targeted approach, such as Western blotting, for key proteins in the identified pathways.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with this compound and prepare cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for detection.
-
Quantification: Quantify the band intensities to determine the change in phosphorylation.
Part 4: Visualization of the Proposed Mechanism and Workflow
To clearly communicate the proposed mechanism of action and the experimental strategy, diagrams are indispensable.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for MoA Confirmation
Caption: Experimental workflow for mechanism of action confirmation.
Conclusion
The confirmation of the mechanism of action for a novel compound like this compound requires a systematic and multi-faceted approach. By combining unbiased, discovery-based techniques with rigorous, targeted validation, researchers can build a compelling and data-driven narrative for the compound's biological activity. The framework presented in this guide provides a robust starting point for such an investigation and is designed to yield high-quality, publishable results.
References
-
PubChem. 3-Nitro(1,1'-biphenyl)-4-ol. Available from: [Link]
-
SIELC Technologies. 3-Nitro(1,1'-biphenyl)-4-ol. (2018). Available from: [Link]
-
PubChem. 1,1'-Biphenyl, 3-nitro-. Available from: [Link]
-
PubChem. 3-Nitrophenol. Available from: [Link]
-
Molecules. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2022). Available from: [Link]
-
FDA Global Substance Registration System. 3-NITRO(1,1'-BIPHENYL)-4-OL. Available from: [Link]
-
RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). Available from: [Link]
-
Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (2022). Available from: [Link]
-
MDPI. Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. (2019). Available from: [Link]
-
Pharmaffiliates. 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid. Available from: [Link]
-
PubMed. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. (2021). Available from: [Link]
-
PubChem. 3-Phenylphenol. Available from: [Link]
Sources
A Senior Application Scientist's Guide to Reproducible Synthesis and Comparative Analysis of 3'-Nitro-[1,1'-biphenyl]-3-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The compound 3'-Nitro-[1,1'-biphenyl]-3-ol is a valuable synthetic intermediate, featuring two key functional groups: a hydroxyl group, capable of critical hydrogen bonding interactions with biological targets, and a nitro group, which acts as a strong electron-withdrawing group and a versatile chemical handle for further derivatization.[1] The utility of such intermediates, however, is entirely dependent on the ability to produce them reliably and consistently.
Reproducibility in synthesis is the cornerstone of trustworthy and scalable research. Minor deviations in reaction conditions can lead to inconsistent yields, variable impurity profiles, and ultimately, misleading biological data. This guide provides a detailed, field-tested protocol for the reproducible synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind critical experimental choices to empower researchers to not only follow the steps but to understand and control the outcome.
Furthermore, in modern drug discovery, it is crucial to consider the downstream implications of functional groups. The nitro group, while synthetically useful, can sometimes be metabolically labile or associated with toxicity.[2] Therefore, this guide extends beyond a single protocol to provide a comparative analysis with a common bioisosteric alternative: 3'-Cyano-[1,1'-biphenyl]-3-ol . This comparison will equip scientists with the data and logical framework to select the most appropriate intermediate for their specific research phase, from initial screening to lead optimization.
Part 1: Reproducible Synthesis of this compound
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C-C bonds between sp²-hybridized carbons.[3] However, its success and reproducibility hinge on the careful control of several interconnected parameters. The protocol below is designed to mitigate common failure points such as catalyst deactivation and the formation of homocoupling byproducts.[4]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The reaction couples an organoboron reagent (3-hydroxyphenylboronic acid) with an organohalide (1-bromo-3-nitrobenzene) using a palladium catalyst and a base. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.
-
Transmetalation: The organic moiety from the boronic acid (activated by the base) is transferred to the palladium complex.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new biphenyl C-C bond and regenerating the Pd(0) catalyst.[5]
Detailed Experimental Protocol
Materials:
-
1-Bromo-3-nitrobenzene (1.0 eq)
-
3-Hydroxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)
-
1,4-Dioxane, anhydrous (to 0.1 M concentration)
-
Water, degassed (10% v/v of Dioxane)
Causality Behind Reagent Choices:
-
Aryl Halide & Boronic Acid: 1-bromo-3-nitrobenzene is selected for its reactivity, which is enhanced by the electron-withdrawing nitro group. A slight excess (1.2 eq) of the boronic acid is used to drive the reaction to completion and compensate for potential protodeboronation or homocoupling side reactions.
-
Catalyst (Pd(dppf)Cl₂): This is a robust, commercially available pre-catalyst. The dppf ligand is both electron-rich and bulky, which promotes the rate-limiting oxidative addition and the final reductive elimination steps, respectively, leading to higher efficiency and suppressing side reactions.[4]
-
Base (K₃PO₄): A strong, non-nucleophilic base is crucial for activating the boronic acid for transmetalation.[6] K₃PO₄ is highly effective and generally provides better results than weaker bases like carbonates for this type of coupling.
-
Solvent (Dioxane/Water): Anhydrous dioxane is an excellent solvent for the organic reagents. The addition of a small amount of water is often essential to help dissolve the inorganic base and facilitate the transmetalation step.[6] Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add 1-bromo-3-nitrobenzene (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This step is critical to remove oxygen, which can poison the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.02 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water (e.g., for 10 mL of dioxane, add 1 mL of water). The mixture should be sparged with argon for an additional 10 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours (Eluent: 4:1 Hexanes:Ethyl Acetate).[2][7] The reaction is typically complete within 4-8 hours, indicated by the consumption of the limiting reagent (1-bromo-3-nitrobenzene).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Experimental Workflow Diagram
Part 2: Quality Control and Analytical Validation
Confirming the identity and purity of the synthesized compound is a non-negotiable step for ensuring experimental reproducibility. A multi-pronged analytical approach provides the highest level of confidence.
Definitive Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. For biphenyl compounds, a reversed-phase method is typically effective.[8] Biphenyl stationary phases can offer unique selectivity for aromatic compounds due to potential π-π interactions.[9]
Recommended HPLC Method:
-
Column: C18 or Biphenyl stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[10]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve a small amount of the final product in Methanol or Acetonitrile.
Data Summary for Product Validation
The following table outlines the expected analytical results for a successfully synthesized and purified batch of this compound.
| Analysis | Parameter | Expected Result | Purpose |
| Appearance | Physical Form | Yellow to pale-brown solid | Basic quality check |
| HPLC | Purity | ≥98% (by peak area at 254 nm) | Quantitative Purity |
| Retention Time | Method-dependent, single major peak | Identity Confirmation | |
| Mass Spec | [M-H]⁻ (ESI⁻) | m/z = 214.05 | Molecular Weight Confirmation |
| ¹H NMR | Chemical Shifts | Multiplets in the aromatic region (~6.8-8.2 ppm) | Structural Confirmation |
| (400 MHz, DMSO-d₆) | Integration | Consistent with 8 aromatic protons | Proton Count Verification |
| ¹³C NMR | # of Signals | 12 distinct signals expected | Carbon Skeleton Confirmation |
| (100 MHz, DMSO-d₆) | Key Resonances | C-OH (~158 ppm), C-NO₂ (~148 ppm) | Functional Group Verification |
Part 3: Comparative Analysis: Nitro vs. Cyano Analogs
While this compound is a valuable tool, a senior scientist must always consider alternatives that may offer advantages in a drug development context. The nitro group can be reduced in vivo to form potentially reactive hydroxylamine and nitroso intermediates.[2] A common strategy to mitigate this risk is bioisosteric replacement.
The Alternative: 3'-Cyano-[1,1'-biphenyl]-3-ol
The cyano group (-C≡N) is an excellent bioisostere for the nitro group (-NO₂). It is a strong electron-withdrawing group, is a hydrogen bond acceptor, and is generally more metabolically stable. Its synthesis follows the exact same Suzuki-Miyaura pathway, simply substituting 1-bromo-3-nitrobenzene with 3-bromobenzonitrile . This makes the synthetic accessibility highly comparable.
Comparative Data Table: Nitro vs. Cyano
This table compares key physicochemical properties (computationally predicted) and strategic considerations for a drug discovery program.
| Parameter | This compound | 3'-Cyano-[1,1'-biphenyl]-3-ol | Significance in Drug Development |
| Molecular Weight | 215.21 g/mol | 195.22 g/mol | Lower MW is often preferred for better ligand efficiency. |
| cLogP | ~2.8 | ~2.9 | Similar lipophilicity, suggesting comparable membrane permeability. |
| Topological PSA | 66.8 Ų | 44.0 Ų | Cyano analog has lower PSA, which may improve cell permeability. |
| Metabolic Liability | High (Nitro group reduction) | Low to Moderate | Key Differentiator: Cyano group offers a significantly improved metabolic stability profile.[7][11] |
| Synthetic Cost | Low (Starting materials are common) | Low (Starting materials are common) | Both are readily accessible for initial studies. |
| Best Use Case | Initial screening, proof-of-concept studies, when further derivatization of the nitro group is planned. | Lead optimization, preclinical development, when improved safety and metabolic profile are required. | Strategic choice based on project stage. |
Decision Framework for Compound Selection
The choice between a nitro and cyano intermediate is not about which is "better" in isolation, but which is more appropriate for the task at hand. The following diagram illustrates a logical decision-making process.
Conclusion
The successful application of versatile intermediates like this compound in research and development is fundamentally linked to the reproducibility of their synthesis. By carefully controlling key parameters in the Suzuki-Miyaura coupling—namely the catalyst system, base, and exclusion of oxygen—researchers can achieve consistent yields and high purity. The detailed protocol and validation methods provided herein serve as a robust foundation for such efforts.
Equally important is the forward-thinking selection of building blocks. While the nitro-substituted biphenyl is an excellent starting point for initial discovery, its cyano-substituted bioisostere presents a strategically superior profile for later-stage development, primarily due to reduced metabolic liability. Understanding when and why to transition between such analogs is a hallmark of an efficient and effective drug discovery program. This guide provides both the practical "how-to" for reproducibility and the strategic "why" for informed comparison, empowering scientists to advance their projects with confidence and foresight.
References
-
SIELC Technologies. (2018). 3-Nitro(1,1'-biphenyl)-4-ol. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of 4'-Nitro-[1,1'-biphenyl]-4-ol in Modern Chemical Synthesis. Available at: [Link]
-
Barreiro, E. J., & Fraga, C. A. M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 727. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
D'Meza, R., & Buchwald, S. L. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 13381-13417. Available at: [Link]
-
PubChem. 3-Nitro(1,1'-biphenyl)-4-ol. National Center for Biotechnology Information. Available at: [Link]
-
Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. Available at: [Link]
-
PubMed. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]
-
Ligas, M. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 398-405. Available at: [Link]
-
Organic Reactions. (n.d.). Suzuki Reaction. Available at: [Link]
-
PubMed. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. 3-Phenylphenol. National Center for Biotechnology Information. Available at: [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Available at: [Link]
-
MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(15), 4452. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activity of nitronyl nitroxide containing peptides [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents [mdpi.com]
- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]
- 10. 3-Nitro(1,1’-biphenyl)-4-ol | SIELC Technologies [sielc.com]
- 11. repository.lboro.ac.uk [repository.lboro.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3'-Nitro-[1,1'-biphenyl]-3-ol
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3'-Nitro-[1,1'-biphenyl]-3-ol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste and are informed by data from analogous compounds.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Acute Toxicity (Oral): Assumed to be harmful if swallowed.[2]
-
Skin Irritation: Expected to cause skin irritation upon contact.[3]
-
Eye Damage: High potential for causing serious eye damage.
-
Environmental Hazard: Likely toxic to aquatic organisms.[1]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate PPE.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation and potential absorption of the chemical.[3] |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against spills and contamination of personal clothing.[3] |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. | Inhalation of the compound could be harmful and may cause respiratory irritation. Always work in a well-ventilated area or a chemical fume hood.[3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in regular solid waste.[4] It must be collected and managed as hazardous chemical waste.
Workflow for Disposal of this compound
Caption: Decision workflow for the safe disposal of this compound.
Detailed Steps:
-
Container Selection:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.[4]
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the date when the waste was first added to the container.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound into the labeled waste container. If the material is a fine powder, perform this transfer in a chemical fume hood to minimize the risk of inhalation.
-
Liquid Waste: If the compound is in solution, use a funnel to pour the waste into the designated liquid waste container.
-
Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that are contaminated with this compound should be placed in a sealed bag and then into the solid hazardous waste container.[4]
-
-
Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[4][5]
-
Store the container in a designated and clearly marked hazardous waste accumulation area within the laboratory.
-
Use secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in case of a leak.[4]
-
Crucially, segregate this waste from incompatible chemicals. Nitroaromatic compounds can react violently with strong oxidizing agents, strong bases, and reducing agents.[6][7][8][9][10][11] Consult your institution's chemical hygiene plan for specific segregation guidelines.
-
-
Disposal:
-
Do not accumulate large quantities of hazardous waste in the laboratory.[5]
-
Once the container is full, or in accordance with your institution's policies, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6][12]
-
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: For small spills, use a chemical spill kit with an appropriate absorbent material. Do not use combustible materials like paper towels to clean up spills involving strong oxidizers.
-
Clean-up:
-
Wearing the appropriate PPE, carefully sweep up the solid material or absorb the liquid.
-
Place the contaminated absorbent material and any contaminated cleaning supplies into a designated hazardous waste container.[1]
-
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Conclusion: A Commitment to Safety
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide for the disposal of this compound, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's specific hazardous waste management plan and EHS department for any additional requirements.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-07). Sigma-Aldrich.
- 3-Nitro(1,1'-biphenyl)-4-ol | C12H9NO3 | CID 13447 - PubChem.PubChem.
- 3 - SAFETY DATA SHEET. (2009-09-22). Thermo Fisher Scientific.
- 3-Nitrophenol - Santa Cruz Biotechnology.Santa Cruz Biotechnology.
- Safety Data Sheet: 3-Nitrophenol - Carl ROTH.Carl ROTH.
- 3'-Hydroxy-4'-nitrobiphenyl-4-carboxylic acid | C13H9NO5 | CID 21072320 - PubChem.PubChem.
- 4-Hydroxy-3-nitrobiphenyl | 885-82-5 - Sigma-Aldrich.Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2025-12-22). Fisher Scientific.
- SAFETY DATA SHEET - UPRM. (2018-01-19).
- 2'-Hydroxy-3'-Nitro-[1,1'-Biphenyl]-3-Carboxylic Acid (CAS No.: 376591-95-6).BLDpharm.
- 1,1'-Biphenyl, 3-nitro- | C12H9NO2 | CID 16450 - PubChem.PubChem.
- 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | 376591-95-6 - Sigma-Aldrich.Sigma-Aldrich.
- 4-Hydroxy-3-nitrobiphenyl - LabSolutions | Lab Chemicals & Equipment.LabSolutions.
- List of Hazardous Substances and Reportable Quantities.U.S.
- UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 OFFICE OF CHEMICAL SAFETY AND POLLUTION PREVENTION MEMORANDUM. (2019-07-26).
- Hazardous Waste Disposal Guide - Dartmouth.Dartmouth College.
- Hazardous Waste Program.Pennsylvania Department of Environmental Protection.
- Hazardous Waste Disposal Guide - Northwestern University. (2023-02-27). Northwestern University.
- Hazardous Waste - EHSO Manual 2025-2026.University of Oklahoma.
- Table of Incomp
- Chemical Incompatibilities.University of California, Berkeley.
- TABLE OF INCOMPATIBLE CHEMICALS - LSU.
- Appendix K - Incomp
- Incompatible Chemicals - Risk Management and Safety.University of Alabama in Huntsville.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. uprm.edu [uprm.edu]
- 7. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 10. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3'-Nitro-[1,1'-biphenyl]-3-ol
This guide provides essential safety and logistical information for the handling of 3'-Nitro-[1,1'-biphenyl]-3-ol, a nitroaromatic phenol compound. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this and structurally similar chemicals. The recommendations are grounded in established safety protocols for handling hazardous compounds and are supported by data from authoritative sources.
Core Safety Principles: A Proactive Stance on Exposure Minimization
The primary principle when handling this compound is the minimization of all potential routes of exposure: inhalation, skin contact, and ingestion. This is achieved through a multi-layered approach encompassing engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE). The following sections detail the specific PPE requirements and the rationale behind them.
Hazard Assessment of this compound
To understand the necessity of the prescribed PPE, it is crucial to first appreciate the inherent hazards associated with this class of compounds.
| Hazard Classification | Potential Effects | Citation |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [1] |
| Respiratory Irritation | May cause respiratory irritation. | [1] |
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE is mandatory for all personnel handling this compound.
Hand Protection
-
Gloves: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides a secondary layer of protection.
-
Causality: Nitroaromatic compounds can be absorbed through the skin[3]. Double-gloving minimizes the risk of direct skin contact and systemic toxicity.
-
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles are required at all times when in the laboratory.
-
Face Shield: A face shield must be worn over safety goggles when there is a risk of splashing, such as during solution preparation or transfer of the material.
-
Causality: The high risk of serious eye damage necessitates robust protection[1]. A face shield provides an additional barrier against splashes that could circumvent the protection offered by goggles alone.
-
Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Chemical-Resistant Apron: A chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills.
-
Causality: This dual-layer approach protects against splashes and contamination of personal clothing.
-
Respiratory Protection
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood[4].
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
Causality: The potential for respiratory irritation and the likelihood of the compound being a fine powder that can be easily inhaled necessitate the use of a fume hood to capture airborne particles at the source[1].
-
Operational and Disposal Plans: A Step-by-Step Guide
A clear and well-rehearsed plan for handling and disposal is critical to ensuring safety and minimizing environmental impact.
Experimental Workflow
Caption: A stepwise workflow for the safe handling of this compound.
Operational Plan: Handling and Experimental Protocol
-
Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available[4].
-
Designate a specific area within the fume hood for the experiment to contain any potential spills.
-
Have all necessary equipment and reagents ready before starting the experiment to minimize the time spent handling the compound.
-
-
Weighing and Transfer:
-
Weigh the solid this compound in a tared container within the chemical fume hood.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.
-
Carefully transfer the compound to the reaction vessel.
-
-
During the Experiment:
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the sash of the fume hood at the lowest possible height while working.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly label and store any resulting mixtures or products.
-
Disposal Plan: Waste Management
-
Waste Segregation:
-
Container Management:
-
Keep hazardous waste containers closed when not in use.
-
Store waste containers in a designated secondary containment area.
-
-
Disposal:
-
Dispose of all waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.
-
Emergency Procedures: Planning for the Unexpected
Spill Response
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Isolate the spill area to prevent the spread of contamination.
-
Report: Report the spill to your institution's emergency response team.
-
Cleanup: Only trained personnel with the appropriate PPE should clean up the spill.
First Aid
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][6].
-
Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[5][6].
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[5][6].
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention[6].
References
-
PubChem. 3-Nitro(1,1'-biphenyl)-4-ol | C12H9NO3 | CID 13447. Available from: [Link]
-
PubChem. 1,1'-Biphenyl, 3-nitro- | C12H9NO2 | CID 16450. Available from: [Link]
-
PubChem. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114. Available from: [Link]
Sources
- 1. 3-Nitro(1,1'-biphenyl)-4-ol | C12H9NO3 | CID 13447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1'-Biphenyl, 3-nitro- | C12H9NO2 | CID 16450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
